1-Pyrrolidinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSLRMNBSMKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168052 | |
| Record name | 1-Pyrrolidinamine | |
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Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Sensitive to air; [Aldrich MSDS] | |
| Record name | 1-Pyrrolidinamine | |
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CAS No. |
16596-41-1 | |
| Record name | 1-Aminopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16596-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pyrrolidinamine | |
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| Record name | Pyrrolidine, 1-amino- | |
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| Record name | 1-Pyrrolidinamine | |
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| Record name | 1-Aminopyrrolidine | |
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| Record name | 1-PYRROLIDINAMINE | |
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Foundational & Exploratory
1-Pyrrolidinamine: A Comprehensive Technical Guide
CAS Number: 16596-41-1
This technical guide provides an in-depth overview of 1-Pyrrolidinamine, a versatile heterocyclic amine with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and safety and handling.
Chemical and Physical Properties
This compound, also known as N-Aminopyrrolidine, is a cyclic organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| CAS Number | 16596-41-1 | [2] |
| Molecular Formula | C4H10N2 | [2][3] |
| Molecular Weight | 86.14 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 112.26 °C at 760 mmHg | [1] |
| 30 °C at 13 mmHg | [4] | |
| Density | 0.986 g/cm³ | [1][3] |
| Flash Point | 28.1 °C | [3][4] |
| Refractive Index | 1.47 - 1.497 | [1][4] |
| Solubility | Soluble in water | [1] |
| Vapor Pressure | 21.9 mmHg at 25°C | [1] |
Synthesis of this compound
A general and efficient method for the synthesis of N-amino aza-aliphatic cyclic compounds, including this compound, has been described. This procedure involves the reduction of the corresponding N-nitroso precursor.
Experimental Protocol: Synthesis of N-amino aza-aliphatic cyclic compounds
This protocol outlines a green chemistry approach for the synthesis of this compound.
Materials:
-
N-nitroso aza-aliphatic cyclic compound (e.g., N-nitrosopyrrolidine)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl)
-
Zinc powder (Zn)
-
Carbon dioxide (CO₂)
Procedure:
-
A solution of the N-nitroso aza-aliphatic cyclic compound (1.0 mol) in 250 ml of water is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.
-
The system is charged with CO₂ at a flow rate of 30 L/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes).
-
The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.
-
The reaction progress can be monitored by Gas Chromatography (GC).
-
The resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 ml of water.
-
The filtrate is transferred to a 1-liter three-neck round-bottom flask.
-
Water is removed under reduced pressure.
-
Vacuum distillation at an internal temperature of 60-135 °C is performed to afford the final product.
Logical Workflow for Synthesis:
Caption: General Synthesis Workflow for this compound.
Biological Activity and Signaling Pathways
The pyrrolidine ring is a common scaffold in many biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[5][6][7][8][9] However, there is limited publicly available information specifically detailing the biological activities or the signaling pathways directly involving this compound itself.
Research has extensively focused on the pharmacological properties of various pyrrolidine derivatives.[5][6][10] For instance, certain substituted pyrrolidines have been investigated for their effects on various cellular processes. While these studies highlight the potential of the pyrrolidine core in drug discovery, they do not provide direct evidence of the biological function of the parent compound, this compound.
Therefore, while this compound serves as a crucial starting material in the synthesis of potentially bioactive molecules, its intrinsic biological effects remain an area for further investigation.[11]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
GHS Hazard Statements:
GHS Precautionary Statements:
A comprehensive list of precautionary statements includes, but is not limited to:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P302 + P361 + P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P316: Get emergency medical help immediately.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical and to use it only in a well-ventilated area with appropriate personal protective equipment (PPE).
Emergency Response Workflow:
Caption: Emergency Response for this compound Exposure.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
N-aminopyrrolidine chemical structure and IUPAC name
An In-depth Technical Guide to N-Aminopyrrolidine
Introduction
N-Aminopyrrolidine, a cyclic organic compound, is a derivative of pyrrolidine featuring an amino group attached to the nitrogen atom of the ring.[1] This colorless to light yellow, clear liquid possesses a characteristic ammonia-like smell and is soluble in water.[2] Its unique structural and chemical properties make it a valuable precursor and building block in various fields, including the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent in coordination chemistry.[1] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The fundamental structure of N-aminopyrrolidine consists of a five-membered saturated pyrrolidine ring where the ring nitrogen is bonded to an amino group (-NH2).
IUPAC Name: pyrrolidin-1-amine[3][4]
Synonyms: 1-Aminopyrrolidine, 1-Pyrrolidinamine, Nsc80647, 1-AMINO TETRAHYDROPYRROLE[2][5]
Chemical Identifiers:
Physicochemical Properties
The key physical and chemical properties of N-aminopyrrolidine are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [2][5] |
| Molecular Formula | C₄H₁₀N₂ | [2][6] |
| Molar Mass | 86.14 g/mol | [2] |
| Density | 0.986 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 112.3 °C at 760 mmHg 53 °C at 40 Torr | [3][5] |
| Flash Point | 28.1 °C | [2][3] |
| Vapor Pressure | 21.9 mmHg at 25°C | [1][2] |
| pKa | 8.19 ± 0.20 (Predicted) | [1][2] |
| Refractive Index | 1.47 - 1.497 | [1][2] |
| Water Solubility | Soluble | [2] |
| LogP (octanol/water) | -0.044 (Calculated) | [8] |
Experimental Protocols: Synthesis
A common method for the synthesis of N-aminopyrrolidine involves the reduction of N-nitroso-pyrrolidine. A general procedure is detailed below.[9]
Reaction: Reduction of N-nitrosopyrrolidine to N-aminopyrrolidine.
Materials:
-
N-nitrosopyrrolidine (starting material)
-
Zinc powder (reducing agent)
-
Ammonium chloride (NH₄Cl)
-
Carbon dioxide (CO₂)
-
Water (H₂O)
Equipment:
-
1-L Autoclave with CO₂ ventilation, gas flow meter, and barometer
-
1-L three-neck round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed into the 1-L autoclave.[9]
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[9]
-
The system is charged with CO₂ at a flow rate of 30 L/h and stirred for 20 minutes.[9]
-
The mixture is then heated to 35°C.[9]
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes) while maintaining the system pressure at 0.2 MPa and the temperature at 35°C.[9]
-
After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.[9]
-
The reaction progress is monitored by Gas Chromatography (GC).[9]
-
Upon completion, the resulting zinc carbonate (ZnCO₃) is filtered off and washed with 150 mL of water.[9]
-
The filtrate is transferred to a three-neck round-bottom flask.[9]
-
Water is removed from the filtrate under reduced pressure.[9]
-
The crude product is purified by vacuum distillation at an internal temperature of 60-135 °C to yield N-aminopyrrolidine.[9]
Applications in Research and Development
N-Aminopyrrolidine serves as a versatile intermediate in organic synthesis and drug discovery. Its applications include:
-
Pharmaceutical and Agrochemical Synthesis: It is a key precursor for creating complex molecular structures with potential biological activity.[1]
-
Coordination Chemistry: It functions as a chelating agent, forming stable complexes with metal ions, which is useful in catalysis and the development of new materials.[1]
-
Drug Delivery Systems: Research has explored its potential in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[1]
-
Organic Synthesis: It is widely used as a building block for a diverse range of organic compounds, from specialty chemicals to advanced materials.[1] The pyrrolidine scaffold itself is a prominent feature in many FDA-approved drugs and bioactive compounds.[10]
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 6. N-Aminopyrrolidine [webbook.nist.gov]
- 8. N-Aminopyrrolidine (CAS 16596-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Technical Guide to 1-Pyrrolidinamine: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Pyrrolidinamine, detailed experimental protocols for its synthesis, and insights into the biological pathways modulated by structurally related pyrrolidine derivatives. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.
Core Physicochemical Data
This compound, a cyclic amine of significant interest in synthetic and medicinal chemistry, possesses the following key molecular identifiers and properties.
| Parameter | Value | Reference |
| Molecular Formula | C4H10N2 | [1] |
| Molecular Weight | 86.14 g/mol | [1] |
| IUPAC Name | pyrrolidin-1-amine | |
| CAS Number | 16596-41-1 | |
| Synonyms | N-Aminopyrrolidine, 1-Aminotetrahydropyrrole |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One of the most relevant for larger-scale production is the Raschig process. This method involves the reaction of monochloramine with an excess of pyrrolidine in an alkaline medium.
The Raschig Process for N-Aminopyrrolidine Synthesis
This process is typically carried out in two main stages:
-
Formation of Monochloramine: Sodium hypochlorite is reacted with an excess of ammonia to produce monochloramine (NH2Cl).
-
Reaction with Pyrrolidine: The freshly prepared monochloramine is then reacted with an excess of pyrrolidine in a basic solution to yield this compound (N-aminopyrrolidine).
A kinetic and mechanistic study has detailed the optimization of this reaction. For laboratory-scale synthesis, the reaction kinetics are studied in a dilute alkaline medium at a controlled temperature, typically 25°C. To minimize side reactions, a significant excess of pyrrolidine relative to monochloramine is utilized. The progress of the reaction can be monitored by analyzing the concentration of the resulting hydrazine derivative over time.
Biological Activity and Signaling Pathways of Pyrrolidine Derivatives
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules is known for a wide range of biological activities, including anticancer, antibacterial, and central nervous system effects.
A notable example is the inhibitory effect of a pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), on Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system. MNP has been shown to suppress both the MyD88-dependent and TRIF-dependent signaling pathways, which are key pathways downstream of TLR activation. This inhibition leads to a reduction in the activation of transcription factors like NF-κB and IRF3, ultimately decreasing the expression of inflammatory genes.
Caption: Inhibition of TLR Signaling by a Pyrrolidine Derivative.
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound and related compounds in various matrices can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds. A typical workflow for the analysis of a pyrrolidine derivative is outlined below.
Caption: General Workflow for GC-MS Analysis of Pyrrolidine Compounds.
References
Spectroscopic Profile of 1-Pyrrolidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-pyrrolidinamine (also known as N-aminopyrrolidine), a valuable building block in synthetic chemistry and drug discovery. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.90 | t | 4H | N-CH₂ (ring) |
| ~1.75 | p | 4H | CH₂-CH₂ (ring) |
| ~3.50 | s | 2H | NH₂ |
Predicted using advanced machine learning algorithms.
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~55.0 | N-CH₂ (ring) |
| ~24.0 | CH₂-CH₂ (ring) |
Predicted using advanced machine learning algorithms.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (scissoring) |
| 1470-1430 | Medium | CH₂ bend |
| 1250-1020 | Medium | C-N stretch |
Prediction based on DFT calculations.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by the following major fragments:
| m/z | Relative Intensity (%) | Assignment |
| 86 | 45 | [M]⁺ (Molecular Ion) |
| 70 | 100 | [M-NH₂]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
| 42 | 65 | [C₃H₆]⁺ |
| 41 | 55 | [C₃H₅]⁺ |
Experimental data sourced from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra of a liquid amine such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid this compound.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. In a clean, dry vial, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). b. Thoroughly mix the solution to ensure homogeneity. c. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly. b. Place the sample into the NMR magnet. c. Tune and lock the spectrometer to the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
¹H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width (typically 90°), spectral width, acquisition time, and relaxation delay. b. Acquire the free induction decay (FID) signal. c. Process the FID using Fourier transformation, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the appropriate acquisition parameters, often using a proton-decoupled pulse sequence. c. Acquire the ¹³C FID. This will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. d. Process the FID similarly to the ¹H spectrum. e. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of neat liquid this compound.
Materials:
-
This compound (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: a. Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: a. Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing and Cleaning: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Label the significant peaks in the spectrum. c. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (liquid)
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Microsyringe
-
Volatile solvent (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).
-
Instrument Setup: a. Set the GC parameters: injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5ms), oven temperature program (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min). b. Set the MS parameters: ionization mode (Electron Ionization), electron energy (typically 70 eV), mass range (e.g., m/z 35-300), and scan speed. c. Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).
-
Sample Injection and Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injector using a microsyringe. b. The sample will be vaporized, separated by the GC column, and introduced into the mass spectrometer. c. The molecules are ionized and fragmented in the ion source. d. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: a. Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. b. Extract the mass spectrum for that peak. c. Identify the molecular ion peak and the major fragment ions. d. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
N-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical, chemical, and pharmacological properties of N-aminopyrrolidine, a versatile heterocyclic building block in modern medicinal chemistry.
N-aminopyrrolidine, a cyclic hydrazine derivative, has emerged as a significant scaffold in the design and synthesis of novel therapeutic agents. Its unique structural features and reactivity profile make it a valuable precursor for creating diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of N-aminopyrrolidine, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and development.
Core Physicochemical Properties
N-aminopyrrolidine is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1] It is miscible with water and its physicochemical properties are summarized in the table below.[1][2] While some sources indicate a high melting point, this is likely erroneous for the free base and may correspond to a salt form; most sources indicate it exists as a liquid at room temperature.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂ | [2][5] |
| Molecular Weight | 86.14 g/mol | [2][5] |
| CAS Number | 16596-41-1 | [5][6] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Odor | Ammonia-like | [5] |
| Boiling Point | 112.3 °C at 760 mmHg | [2] |
| 53 °C at 40 Torr | [5][7] | |
| Density | 0.986 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.19 ± 0.20 (Predicted) | [5] |
| Flash Point | 28.1 °C | [2] |
| Refractive Index | 1.47 | [5] |
| Solubility | Soluble in water | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the protons on the pyrrolidine ring. The protons alpha to the ring nitrogen (C2 and C5) would appear as one multiplet, and the protons beta to the ring nitrogen (C3 and C4) as another, likely at slightly different chemical shifts. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the pyrrolidine ring carbons: one for the two equivalent carbons adjacent to the ring nitrogen (C2 and C5) and another for the two equivalent carbons beta to the nitrogen (C3 and C4).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group in the region of 3400-3250 cm⁻¹. C-H stretching vibrations from the alkyl groups of the ring would be observed below 3000 cm⁻¹. An N-H bending vibration may also be visible around 1600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 86). Common fragmentation patterns for cyclic amines would be expected, including the loss of small neutral molecules.
Experimental Protocols
Synthesis of N-Aminopyrrolidine
A common and effective method for the synthesis of N-aminopyrrolidine is the reduction of N-nitrosopyrrolidine. A detailed protocol for this transformation is provided below.[1]
Reaction: Reduction of N-Nitrosopyrrolidine
Materials:
-
N-Nitrosopyrrolidine (1.0 mol)
-
Zinc powder (163 g, 2.5 mol)
-
Ammonium chloride (5.35 g, 0.1 mol)
-
Deionized water (250 mL)
-
Carbon dioxide gas
Equipment:
-
1-L autoclave with a CO₂ ventilation device, gas flow meter, and barometer
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
1-L three-neck round-bottom flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A solution of N-nitrosopyrrolidine (1.0 mol) in 250 mL of water is placed in a 1-L autoclave.[1]
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.[1]
-
The system is charged with carbon dioxide at a flow rate of 30 L/h.[1]
-
After stirring for 20 minutes, the mixture is heated to 35 °C.[1]
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35 °C.[1]
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35 °C for an additional 30 minutes.[1]
-
The resulting zinc carbonate is removed by filtration and washed with 150 mL of water.[1]
-
The filtrate is transferred to a 1-L three-neck round-bottom flask, and the water is removed under reduced pressure.[1]
-
The crude product is purified by vacuum distillation at 60-135 °C to afford N-aminopyrrolidine.[1]
General Protocol for N-Alkylation
N-aminopyrrolidine can undergo N-alkylation to introduce various substituents on the exocyclic nitrogen atom. A general procedure for this reaction is outlined below.
Procedure:
-
Dissolve N-aminopyrrolidine in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine, to the solution.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-alkyl-N-aminopyrrolidine.
General Protocol for N-Acylation
The exocyclic amino group of N-aminopyrrolidine can be readily acylated using various acylating agents.
Procedure:
-
Dissolve N-aminopyrrolidine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine, to act as a scavenger for the acid byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
The reaction is then quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude N-acyl-N-aminopyrrolidine, which can be further purified by crystallization or column chromatography.
Applications in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] While specific examples of marketed drugs derived directly from N-aminopyrrolidine are not prominently documented, its derivatives have been extensively studied for a variety of pharmacological activities. N-aminopyrrolidine serves as a versatile building block for introducing the pyrrolidine motif and a reactive amino group, which can be further functionalized to modulate the biological activity and pharmacokinetic properties of a molecule.[4]
Pharmacological Activities of N-Aminopyrrolidine Derivatives
Research has demonstrated that derivatives of N-aminopyrrolidine exhibit a broad spectrum of biological effects, including:
-
Antimicrobial Activity: Certain N-acyl and N-alkyl derivatives of aminopyrrolidines have shown promising activity against various bacterial and fungal strains.[9]
-
Antidiabetic Properties: The pyrrolidine scaffold is a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. N-aminopyrrolidine derivatives have been explored for their potential as antidiabetic agents.[8]
-
Anticancer Activity: The pyrrolidine ring is present in a number of anticancer drugs, and novel N-aminopyrrolidine derivatives are continuously being synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8]
-
Central Nervous System (CNS) Activity: The pyrrolidine nucleus is a common feature in drugs targeting the CNS. Derivatives of N-aminopyrrolidine have been investigated for their potential as anticonvulsants and for other neurological applications.[8]
The diverse pharmacological activities of N-aminopyrrolidine derivatives highlight the importance of this scaffold in the development of new therapeutic agents. The ability to easily modify the exocyclic amino group allows for the fine-tuning of a compound's interaction with biological targets, leading to improved potency and selectivity.
Conclusion
N-aminopyrrolidine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its straightforward reactivity, allow for the synthesis of a wide array of derivatives with significant pharmacological potential. This guide provides a foundational understanding of this important heterocyclic compound, offering both the theoretical background and practical experimental guidance necessary for its effective utilization in the pursuit of novel therapeutics. As research continues to uncover the full potential of N-aminopyrrolidine and its analogs, its role in the development of future medicines is set to expand.
References
- 1. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. N-Aminopyrrolidine [webbook.nist.gov]
- 7. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Pyrrolidinamine from Pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-pyrrolidinamine from pyrrolidine, a key intermediate in the development of novel therapeutics. The document details a robust two-step synthetic pathway involving the nitrosation of pyrrolidine followed by the reduction of the resulting N-nitrosopyrrolidine. Alternative reduction methodologies are also discussed, offering flexibility in experimental design. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs. Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for diverse functionalization, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. This compound, in particular, is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various enzyme inhibitors and other therapeutic agents. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound from pyrrolidine is a two-step process:
-
Nitrosation: Pyrrolidine is reacted with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitrosopyrrolidine.
-
Reduction: The intermediate, N-nitrosopyrrolidine, is then reduced to the target compound, this compound.
This pathway is reliable and scalable, making it suitable for both laboratory and potential pilot-plant scale synthesis.
Caption: Two-step synthesis of this compound from Pyrrolidine.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Nitrosation of Pyrrolidine to N-Nitrosopyrrolidine
| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Nitrite, HCl | Water | 40 - 50 | 1 - 2 | >90 | [1] |
| Ethyl Nitrite | THF | Room Temperature | 48 | High |
Table 2: Reduction of N-Nitrosopyrrolidine to this compound
| Reducing Agent/System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zn, NH₄Cl, CO₂ | Water | 35 | 1.5 | 92 | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | Ether | Reflux | Not specified | High | General method |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol | Room Temperature | Not specified | High | General method |
Experimental Protocols
Step 1: Synthesis of N-Nitrosopyrrolidine from Pyrrolidine
Method A: Using Sodium Nitrite and Hydrochloric Acid
This protocol is based on the general principles of nitrosation of secondary amines.[1]
Materials:
-
Pyrrolidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq) in water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the acidic pyrrolidine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-nitrosopyrrolidine as an oil.
Caution: N-Nitrosopyrrolidine is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Synthesis of this compound from N-Nitrosopyrrolidine
Method B: Reduction with Zinc Powder
This green chemistry approach provides a high yield of the desired product.[2]
Materials:
-
N-Nitrosopyrrolidine
-
Zinc powder
-
Ammonium Chloride (NH₄Cl)
-
Carbon Dioxide (gas)
-
Water
-
Autoclave or a reaction vessel capable of being pressurized
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Place a solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) into a 1-liter autoclave equipped with a CO₂ inlet, gas flow meter, and pressure gauge.
-
Add ammonium chloride (5.35 g, 0.1 mol) to the solution.
-
Charge the system with carbon dioxide at a flow rate of 30 L/h while stirring for 20 minutes.
-
Heat the mixture to 35 °C.
-
Add zinc powder (163 g, 2.5 mol) in portions (16.3 g every 6 minutes).
-
Maintain the pressure in the closed system at 0.2 MPa and the temperature at 35 °C.
-
After the complete addition of zinc (approximately 1 hour), continue stirring the reaction mixture at 35 °C for an additional 30 minutes.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Filter off the resulting zinc carbonate and wash it with water (150 ml).
-
Transfer the filtrate to a round-bottom flask and remove the water under reduced pressure.
-
Purify the product by vacuum distillation to afford this compound.
Alternative Reduction Methods (General Procedures)
Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing N-nitroso compounds.
Procedure Outline:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, typically 2-3 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-nitrosopyrrolidine in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.
-
Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation if necessary.
Method D: Catalytic Hydrogenation
This method offers a milder and often cleaner reduction.
Procedure Outline:
-
Dissolve N-nitrosopyrrolidine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Raney Nickel).
-
Place the mixture in a hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (typically 1-5 atm).
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: this compound as a key precursor for bioactive compounds.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound from pyrrolidine. The detailed experimental protocols for the nitrosation and subsequent reduction steps, along with a summary of quantitative data, provide a solid foundation for researchers in the field of medicinal chemistry and drug development. The alternative reduction methods offer additional synthetic strategies that can be adapted based on available resources and desired reaction conditions. The versatility of this compound as a building block for a wide range of bioactive molecules underscores its importance in the ongoing quest for novel therapeutics.
References
An In-depth Technical Guide to the Core Reaction Mechanisms of 1-Pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidinamine, a cyclic hydrazine derivative, is a versatile building block in organic synthesis, offering a unique combination of a secondary amine within a five-membered ring and a reactive primary amino group. This structure imparts distinct nucleophilic characteristics, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. This guide provides a detailed exploration of the fundamental reaction mechanisms involving this compound, focusing on its synthesis, reactions with electrophiles, and potential participation in cycloaddition reactions. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel molecular entities.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its utilization as a synthetic intermediate. A common and effective method involves the reduction of N-nitrosopyrrolidine.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
N-nitrosopyrrolidine (1.0 mol)
-
Water (250 mL)
-
Ammonium chloride (NH₄Cl) (5.35 g, 0.1 mol)
-
Zinc powder (163 g, 2.5 mol)
-
Carbon dioxide (CO₂)
Procedure:
-
A solution of N-nitrosopyrrolidine in water is placed in a 1-L autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.
-
Ammonium chloride is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder is added in portions (16.3 g every 6 minutes) while maintaining the pressure in the closed system at 0.2 MPa and the temperature at 35°C.
-
After the complete addition of zinc (approximately 1 hour), the reaction mixture is stirred for an additional 30 minutes at 35°C.
-
The resulting zinc carbonate is filtered off and washed with water (150 mL).
-
The filtrate is transferred to a round-bottom flask, and water is removed under reduced pressure.
-
The crude product is purified by vacuum distillation at an internal temperature of 60-135°C to afford this compound.
Quantitative Data
| Reactant | Moles | Product | Yield |
| N-nitrosopyrrolidine | 1.0 | This compound | 92% |
| Table 1: Yield for the synthesis of this compound from N-nitrosopyrrolidine.[1] |
Synthesis Workflow
Reactions with Electrophiles: Hydrazone Formation
As a hydrazine derivative, this compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the amino group on the carbonyl carbon, followed by dehydration.
Proposed General Reaction Mechanism
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The lone pair of the terminal nitrogen of this compound then attacks the carbonyl carbon. A series of proton transfers, followed by the elimination of a water molecule, leads to the formation of the C=N double bond of the hydrazone.
Representative Experimental Protocol: Reaction with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add benzaldehyde dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Aza-Michael Addition
The nucleophilic nature of the amino group in this compound suggests its potential to participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. In this reaction, the terminal nitrogen attacks the β-carbon of the Michael acceptor.
Proposed General Reaction Mechanism
The reaction can be base- or acid-catalyzed, or proceed under neutral conditions. The lone pair of the terminal nitrogen of this compound acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system. This leads to the formation of a new C-N bond and a zwitterionic or enolate intermediate, which is then protonated to give the final adduct.
References
N-Aminopyrrolidine: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aminopyrrolidine, a cyclic hydrazine, is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the presence of a hydrazine moiety within a five-membered aliphatic ring, make it a crucial intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for N-aminopyrrolidine, supplemented with detailed experimental protocols and physicochemical data.
Historical Context: The Dawn of Hydrazine Chemistry
Physicochemical Properties of N-Aminopyrrolidine
A thorough understanding of the physicochemical properties of N-aminopyrrolidine is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂ | [4][5] |
| Molecular Weight | 86.14 g/mol | [4] |
| Boiling Point | 112.3 °C at 760 mmHg | [4] |
| 301-303 K (28-30 °C) at 0.017 bar | [6] | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.489 | |
| Flash Point | 28.1 °C | [4] |
| Ionization Energy | 8.681 eV | [7] |
Key Synthetic Methodologies
The synthesis of N-aminopyrrolidine has been approached through several key strategies. The two most prominent and historically significant methods are the reduction of N-nitrosopyrrolidine and the reaction of 1,4-dihalobutanes with hydrazine.
Reduction of N-Nitrosopyrrolidine
One of the most common and well-documented methods for the preparation of N-aminopyrrolidine is the reduction of its N-nitroso precursor, N-nitrosopyrrolidine. This method benefits from the relative accessibility of the starting material, which can be formed from pyrrolidine and a nitrosating agent.[8][9] Various reducing agents have been employed for this transformation.
This protocol is adapted from a modern, green chemistry approach.[10]
General Procedure:
-
A solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) is placed into a 1-liter autoclave equipped with a CO₂ ventilation device, a gas flow meter, and a barometer.
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution, and the system is charged with CO₂ at a flow rate of 30 L/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa, and the temperature is held at 35°C.
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours and then analyzed by Gas Chromatography (GC).
-
The resulting zinc carbonate is filtered off and washed with water (150 ml).
-
The filtrate is transferred to a 1-liter three-neck round-bottom flask, and the water is removed under reduced pressure.
-
Vacuum distillation at 60-135 °C (internal temperature) is performed to afford N-aminopyrrolidine.
Yields of up to 92% have been reported for this method.[10]
Reaction of 1,4-Dihalobutanes with Hydrazine
Another fundamental approach to the synthesis of N-aminopyrrolidine involves the cyclization of a linear C4 precursor with hydrazine. This method relies on the double nucleophilic substitution of a 1,4-dihalobutane by hydrazine.
This protocol is based on a method that utilizes microwave-assisted synthesis for enhanced reaction rates.[11] A conventional heating method is also described.
Microwave-Assisted Synthesis:
-
To a 10 mL microwave reaction vessel, add 1,4-dichlorobutane (1.0 mmol), benzylamine (as an example of a primary amine, for N-substituted pyrrolidines; for N-aminopyrrolidine, hydrazine would be used) (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 3 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.
Conventional Heating Method:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (e.g., hydrazine) (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.
-
To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] N-aminopyrrolidine serves as a key starting material for introducing the pyrrolidine motif and a reactive handle for further functionalization. The amino group can be readily derivatized to form a wide range of amides, ureas, and other functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a variety of therapeutic targets.
Conclusion
N-aminopyrrolidine, a compound with a rich history rooted in the foundational discoveries of hydrazine chemistry, continues to be a molecule of significant interest to the scientific community. Its synthesis, primarily achieved through the reduction of N-nitrosopyrrolidine or the cyclization of 1,4-dihalobutanes with hydrazine, is well-established, with modern protocols offering high yields and improved environmental compatibility. The physicochemical properties of N-aminopyrrolidine make it a versatile and valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core knowledge surrounding N-aminopyrrolidine, equipping researchers and professionals with the necessary information to effectively utilize this important chemical entity in their work.
References
- 1. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. [Synthesis of cyclic substituted hydrazine compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. N-Aminopyrrolidine [webbook.nist.gov]
- 6. N-Aminopyrrolidine [webbook.nist.gov]
- 7. N-Aminopyrrolidine [webbook.nist.gov]
- 8. On the formation of N-nitrosopyrrolidine from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of N-nitrosopyrrolidine formation in bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Pyrrolidinamine Derivatives: Core Characteristics and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-pyrrolidinamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The document details their fundamental physicochemical properties, explores key synthetic methodologies with specific experimental protocols, and elucidates their biological activities, with a particular focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors and anticonvulsant agents. Detailed protocols for the evaluation of these biological activities are provided, alongside visualizations of the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action. All quantitative data is presented in structured tables for ease of comparison and reference.
Core Characteristics of this compound and Its Derivatives
This compound, also known as N-aminopyrrolidine, serves as the foundational scaffold for a diverse range of derivatives. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and metabolic stability. The primary amine group at the 1-position offers a reactive handle for the introduction of various substituents, allowing for the systematic modulation of the compound's steric and electronic properties to optimize biological activity.
Physicochemical Properties
The basic characteristics of this compound and two common derivatives are summarized in the table below. These properties are crucial for understanding their behavior in biological systems and for the design of synthetic routes.
| Property | This compound[1] | 1-Pyrrolidineethanamine[2][3] | 1-Pyrrolidinepropanamine[4][5] |
| CAS Number | 16596-41-1[1] | 7154-73-6[2][3] | 23159-07-1[4][5] |
| Molecular Formula | C4H10N2[1] | C6H14N2[2][3] | C7H16N2[4][5] |
| Molecular Weight | 86.14 g/mol [1] | 114.19 g/mol [2][3] | 128.22 g/mol [4] |
| Boiling Point | - | 341.20 K @ 3.10 kPa[2] | 86-87 °C @ 17 Torr[4] |
| logP (octanol/water) | -0.6 (Computed)[1] | 0.041 (Crippen Calculated)[2] | - |
| Water Solubility (logS) | - | -0.23 (Crippen Calculated)[2] | - |
| Physical Description | Liquid, air-sensitive[1] | - | - |
Spectral Data
The structural elucidation of novel this compound derivatives relies heavily on spectroscopic techniques. While a comprehensive database is beyond the scope of this guide, representative spectral data for synthesized derivatives are often reported in the scientific literature. For instance, the synthesis of N-aryl-substituted pyrrolidines has been detailed with corresponding 1H NMR and 13C NMR data confirming the successful coupling of the aromatic moiety to the pyrrolidine nitrogen. Similarly, the preparation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes provides detailed NMR and IR spectral data for the characterization of the resulting lactams.[6][7]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of 1-Aminopyrrolidine
A common method for the preparation of the parent 1-aminopyrrolidine involves the reaction of a 1,4-dihalobutane with hydrazine hydrate.
Experimental Protocol: Synthesis of 1-Aminopyrrolidine [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 80% hydrazine hydrate (1.2 mol) and methanol (75 g).
-
Addition of Dihalobutane: Heat the mixture to 70-75°C. Slowly add 1,4-dichlorobutane (0.24 mol) dropwise over a period of two hours while maintaining the temperature.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional three hours.
-
Work-up: After cooling, the reaction mixture can be worked up by fractional distillation to isolate the 1-aminopyrrolidine product. The reported yield for this method is high, around 98%.[8]
Synthesis of N-Substituted Pyrrolidines
N-substituted pyrrolidines are commonly synthesized via the reaction of 1,4-dichlorobutane with a primary amine. This reaction proceeds through a sequential double nucleophilic substitution (SN2) mechanism.
Experimental Protocol: Synthesis of N-Phenylpyrrolidine [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve aniline (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.
-
Addition of Dichlorobutane: To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography.
dot
Caption: General workflow for the synthesis of N-substituted pyrrolidines.
Biological Activities and Experimental Evaluation
This compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, exhibiting a range of biological activities. Two of the most notable applications are as DPP-IV inhibitors for the treatment of type 2 diabetes and as anticonvulsant agents for epilepsy.
DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Many potent and selective DPP-IV inhibitors feature a pyrrolidine core.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay [5][6][12][13]
-
Materials:
-
Human recombinant DPP-IV enzyme.
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[13]
-
Assay buffer (e.g., HEPES buffer).
-
Test compounds (this compound derivatives) and a reference inhibitor (e.g., sitagliptin).
-
96-well microplate (black, for fluorescence).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add 50 µL of the test compound or reference inhibitor solution. For the control (100% activity), add 50 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test compounds. For the blank, add 50 µL of the highest concentration of the inhibitor.[5]
-
Add 25 µL of the DPP-IV enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over a period of 30-60 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
dot
Caption: Mechanism of action of this compound derivatives as DPP-IV inhibitors.
Anticonvulsant Activity
Certain this compound derivatives, particularly those with a pyrrolidine-2,5-dione scaffold, have demonstrated significant anticonvulsant activity in preclinical models.[3] Their mechanism of action is often attributed to the modulation of neuronal voltage-gated sodium and L-type calcium channels.[14]
Experimental Protocols: Anticonvulsant Screening in Mice
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male ICR mice (23 ± 3 g).[15]
-
Drug Administration: Administer the test compound (e.g., orally) at various doses to different groups of mice. A vehicle control group should be included.
-
Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[16][15] A topical anesthetic should be applied to the corneas prior to stimulation.[16]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[16]
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis.
This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Animals: Male CF-1 mice.[17]
-
Drug Administration: Administer the test compound and vehicle as described for the MES test.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice).[17]
-
Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).[17] The absence of such seizures indicates protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.
This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Animals: Male NMRI mice.[4]
-
Drug Administration: Administer the test compound and vehicle.
-
Seizure Induction: At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.[2][18]
-
Observation: Observe the mice for seizure activity, which is characterized by a "stun" posture, forelimb clonus, and twitching of the vibrissae.[2] Protection is defined as the absence of these seizure manifestations.
-
Data Analysis: Determine the ED50 as described in the previous tests.
dot
Caption: A typical workflow for preclinical anticonvulsant screening.
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds in modern drug discovery. Their favorable physicochemical properties and the synthetic accessibility of a wide range of analogues have established them as privileged scaffolds for targeting various biological processes. This guide has provided a foundational understanding of their basic characteristics, detailed key synthetic and analytical methodologies, and outlined their significant potential as DPP-IV inhibitors and anticonvulsant agents. The provided experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers and scientists in the field, facilitating the continued exploration and development of novel this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectormine.com [vectormine.com]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-Pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Pyrrolidinamine (CAS RN: 16596-41-1), a cyclic secondary amine. Given the importance of these physicochemical properties in chemical synthesis, formulation development, and drug discovery, this document outlines the predicted solubility in common solvents and details robust experimental protocols for determining its solubility and stability under various stress conditions. While extensive quantitative data for this specific compound is not widely available in public literature, this guide establishes a practical framework for generating and interpreting such critical data based on the known properties of analogous small-chain amines and pyrrolidine derivatives.
Physicochemical Properties of this compound
This compound, also known as N-aminopyrrolidine, is a colorless to pale yellow liquid with a chemical formula of C₄H₁₀N₂. As a pyrrolidine derivative, its five-membered ring structure and the presence of a primary amine group dictate its chemical behavior.
Solubility Profile
The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics to bioavailability. Based on the general principles of solubility for small amines, a qualitative solubility profile for this compound in common laboratory solvents has been predicted. Amines with fewer than six carbon atoms are generally soluble in water due to their ability to form hydrogen bonds.[1]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble | Capable of hydrogen bonding. Small amines (<6 carbons) are typically water-soluble.[1] |
| Methanol | Miscible | Polar protic solvent, readily solvates amines. | |
| Ethanol | Miscible | Polar protic solvent, readily solvates amines. | |
| Polar Aprotic | Acetone | Soluble | Polar aprotic solvent, can accept hydrogen bonds. |
| Acetonitrile | Soluble | Polar aprotic solvent. | |
| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent. | |
| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. | |
| Non-Polar | Toluene | Sparingly Soluble | Limited polarity. |
| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve a polar amine. | |
| Diethyl Ether | Soluble | While considered non-polar, the ether oxygen can act as a hydrogen bond acceptor.[2] |
Stability Profile and Degradation Pathways
The stability of this compound is a crucial factor for determining its shelf-life, appropriate storage conditions, and potential degradation products. As a cyclic amine, it is susceptible to degradation under various environmental conditions.
3.1. General Stability
-
Air Sensitivity: this compound is reported to be sensitive to air. Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3]
-
pH Sensitivity: The stability of amines can be significantly influenced by pH. In acidic solutions, amines form more stable salts. However, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation reactions.
3.2. Potential Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[3] For this compound, the likely degradation pathways include:
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or hydroxylamines.[4] The pyrrolidine ring itself may also be susceptible to oxidative cleavage.
-
Hydrolysis: Under strong acidic or basic conditions, the C-N bonds within the pyrrolidine ring could be susceptible to cleavage.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of various smaller molecules.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Experimental Protocols
The following sections detail the methodologies for the systematic evaluation of the solubility and stability of this compound.
4.1. Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed using the following visual method.
Protocol 1: Visual Solubility Assessment
-
Preparation: Add a small, measured amount of this compound (e.g., 5 drops or a pre-weighed mass) to a clean, dry test tube.[5]
-
Solvent Addition: Add 2 mL of the desired solvent to the test tube.[5]
-
Mixing: Vigorously stir or vortex the mixture for a set period (e.g., 1-2 minutes).[5]
-
Observation: Visually inspect the solution for the presence of undissolved material. A clear, homogeneous solution indicates solubility.
-
Documentation: Record the observations as "soluble," "sparingly soluble," or "insoluble."
For quantitative analysis, instrumental methods such as HPLC or UV-Vis spectroscopy would be employed after generating a saturated solution and filtering it.
4.2. Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3] The goal is typically to achieve 5-20% degradation of the active substance.[6]
Protocol 2: Forced Degradation Under Various Stress Conditions
-
Sample Preparation: Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with a base, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples, neutralize with an acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples and dilute for analysis. Quenching of the oxidizing agent may be necessary.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven.
-
Separately, expose a solution of the compound to the same temperature.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that meets ICH Q1B guidelines for photostability testing.
-
Maintain a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, typically with UV or mass spectrometric detection, to separate and quantify the parent compound and any degradation products.
Visualizations
5.1. Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for researchers to generate the necessary data for their specific applications. A thorough characterization of these properties is essential for the successful use of this compound in research and development, ensuring the reliability of experimental results and the quality of final products.
References
Quantum Chemical Calculations for 1-Pyrrolidinamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-Pyrrolidinamine. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this document outlines the established theoretical framework and computational protocols necessary for such an investigation. The methodologies described are based on common practices in computational chemistry for small organic molecules and pyrrolidine derivatives.[1][2][3]
Introduction to this compound
This compound, with the chemical formula C4H10N2, is a heterocyclic amine featuring a pyrrolidine ring substituted with an amino group.[4] The pyrrolidine scaffold is a significant structural motif in medicinal chemistry and drug discovery, known for its versatile biological activities.[5] Understanding the fundamental quantum chemical properties of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to investigate these properties at the atomic level.[6][7]
This guide details the theoretical basis and procedural workflow for conducting a comprehensive quantum chemical analysis of this compound, covering geometry optimization, vibrational frequency analysis, and frontier molecular orbital (HOMO-LUMO) analysis.
Computational Methodology
The following section details a typical and robust computational protocol for the quantum chemical analysis of this compound. The methods are selected based on their proven accuracy and widespread use for similar organic molecules.[1][3]
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian.[6] The molecular structure of this compound would be optimized using Density Functional Theory (DFT).[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such calculations.[3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for molecules with heteroatoms.[1][3]
Geometry Optimization
The initial structure of this compound would be built and subjected to geometry optimization. This process calculates the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.[9][10] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[2]
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory.[2] These calculations serve two primary purposes: to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3] The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other systematic errors in the theoretical model.[2]
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of a molecule.[8][11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[12][13] These orbitals and their energies are calculated from the optimized geometry.
Workflow for Quantum Chemical Analysis
The logical flow of a typical quantum chemical investigation is depicted below. This workflow ensures a systematic approach from initial structure definition to the final analysis of molecular properties.
Caption: A flowchart illustrating the standard procedure for quantum chemical calculations.
Predicted Data and Analysis
While specific calculated values for this compound are not available from the performed searches, this section outlines the expected data presentation and interpretation.
Optimized Molecular Geometry
The geometry optimization would yield the most stable 3D structure of this compound. The resulting bond lengths and angles would be summarized as shown in Table 1. These theoretical values can be compared with experimental data from techniques like X-ray crystallography or electron diffraction if available for this molecule or its derivatives.[9][14]
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | Value |
| C2-C3 | Value | |
| C3-C4 | Value | |
| C4-N1 | Value | |
| N1-C1 | Value | |
| N1-N2 | Value | |
| N2-H1 | Value | |
| C-H (avg) | Value | |
| Bond Angles | C1-N1-C4 | Value |
| N1-C1-C2 | Value | |
| C1-C2-C3 | Value | |
| N1-N2-H1 | Value | |
| Dihedral Angle | C4-N1-C1-C2 | Value |
Note: Atom numbering would need to be defined based on the optimized structure. Values are placeholders.
Vibrational Analysis
The calculated vibrational frequencies would be used to assign the principal vibrational modes of this compound. This information is invaluable for interpreting experimental IR and Raman spectra. A comparison of calculated (scaled) and experimental frequencies provides a strong validation of the computational model.[3][15]
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | Value | Value | Value |
| CH₂ Asymmetric Stretch | Value | Value | Value |
| CH₂ Symmetric Stretch | Value | Value | Value |
| C-N Stretch | Value | Value | Value |
| N-N Stretch | Value | Value | Value |
| Ring Deformation | Value | Value | Value |
Note: Values are placeholders. Experimental data is required for comparison.
Frontier Molecular Orbitals and Electronic Properties
The analysis of frontier molecular orbitals provides insight into the molecule's reactivity. The HOMO and LUMO energy values, the energy gap, and derived quantum chemical descriptors are summarized in Table 3. A smaller HOMO-LUMO gap suggests higher chemical reactivity.[12][13] The visualization of HOMO and LUMO isosurfaces would indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Table 3: Predicted Electronic Properties of this compound
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | E_HOMO | Value |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Value |
| HOMO-LUMO Energy Gap | ΔE | Value |
| Ionization Potential | I ≈ -E_HOMO | Value |
| Electron Affinity | A ≈ -E_LUMO | Value |
| Chemical Hardness | η = (I - A) / 2 | Value |
| Electronegativity | χ = (I + A) / 2 | Value |
Note: Values are placeholders.
Conclusion
This technical guide has outlined the comprehensive theoretical framework for performing quantum chemical calculations on this compound. By employing Density Functional Theory, it is possible to determine its stable geometry, predict its vibrational spectra, and analyze its electronic structure through frontier molecular orbital analysis. The resulting data provides a fundamental understanding of the molecule's intrinsic properties, which is essential for applications in drug design and materials science. The described workflow and methodologies represent a standard approach in computational chemistry, providing a solid foundation for future theoretical and experimental investigations into this compound and its derivatives.
References
- 1. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine [scirp.org]
- 4. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Silico vibrational spectroscopic investigation on antioxidant active Mannich base 1-[anilino (phenyl) methyl] pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Technical Guide to the Thermochemical Data of N-Aminopyrrolidine: A Computational Approach
Introduction
N-aminopyrrolidine is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy of formation, is crucial for process design, safety analysis, and understanding its reactivity. However, a comprehensive search of publicly available databases, including the NIST WebBook, reveals a lack of experimentally determined thermochemical data for this compound.
This guide provides a framework for obtaining this vital data through computational chemistry, a powerful and reliable alternative for determining the thermochemical properties of molecules. The methodologies outlined herein are standard practices in the field and are geared towards researchers, scientists, and drug development professionals.
Data Presentation: Predicted Thermochemical Properties
In the absence of experimental data, computational methods can provide accurate predictions of key thermochemical properties. The following table summarizes the data that can be obtained for N-aminopyrrolidine using the computational protocols described in this guide.
| Property | Symbol | Typical Units | Description |
| Standard Enthalpy of Formation | ΔHf° | kJ/mol | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states (298.15 K and 1 atm). |
| Standard Molar Entropy | S° | J/(mol·K) | The entropy content of one mole of the substance under standard state conditions, reflecting its molecular complexity and degrees of freedom. |
| Gibbs Free Energy of Formation | ΔGf° | kJ/mol | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |
| Heat Capacity (constant pressure) | Cp | J/(mol·K) | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. |
Computational Protocols for Thermochemical Data Prediction
High-accuracy composite quantum chemical methods are recommended for the reliable prediction of thermochemical data. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3, CBS-APNO) are designed to yield results approaching experimental accuracy.[1][2][3][4][5][6] Density Functional Theory (DFT) can also be employed, often in conjunction with empirical corrections, to calculate these properties.[7][8]
A general workflow for these computations is as follows:
-
Geometry Optimization: The three-dimensional structure of N-aminopyrrolidine is optimized to find its lowest energy conformation. This is typically performed using a reliable quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level, more computationally expensive method is used to calculate a more accurate electronic energy of the optimized geometry. This is a key step in composite methods like G3 and CBS-QB3.
-
Calculation of Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.
-
Atomization Method: The enthalpy of atomization is calculated as the difference between the sum of the computed energies of the constituent atoms and the computed energy of the molecule. This is then combined with the experimental enthalpies of formation of the atoms to yield the molecular enthalpy of formation.
-
Isodesmic Reaction Method: A balanced chemical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of all species. By using experimentally known enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target molecule (N-aminopyrrolidine) can be determined with high accuracy due to the cancellation of systematic errors in the calculations.
-
-
Calculation of Standard Molar Entropy (S°) and Heat Capacity (Cp): These properties are calculated from the vibrational frequencies and other molecular properties (e.g., rotational constants) obtained from the frequency calculation, using standard statistical mechanics formulas.
-
Calculation of Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation is calculated from the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) using the Gibbs equation: ΔGf° = ΔHf° - TΔSf°, where T is the standard temperature (298.15 K) and ΔSf° is the entropy of formation.
Visualizations
The following diagrams illustrate the computational workflow and the fundamental relationships between the key thermochemical properties.
Caption: A flowchart illustrating the typical computational workflow for determining the thermochemical properties of N-aminopyrrolidine.
Caption: A diagram showing the fundamental thermodynamic relationship between Gibbs Free Energy, Enthalpy, and Entropy.
While experimental thermochemical data for N-aminopyrrolidine is currently unavailable in the public domain, this guide provides a robust framework for its determination using well-established computational chemistry methods. The protocols and methodologies described are capable of yielding high-accuracy data that can be confidently used by researchers in drug development and other scientific disciplines. The provided visualizations offer a clear overview of the computational workflow and the interplay between the core thermochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Gaussian-3 and related methods for accurate thermochemistry. (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Pyrrolidinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates derived from 1-Pyrrolidinamine. The following sections describe the synthesis of 1-aminopyrrolidin-2-one and its subsequent acylation to form a key intermediate, as well as the synthesis of novel 5-oxopyrrolidine-based hydrazones with potential therapeutic applications.
Application Note 1: Synthesis of N-(2-oxopyrrolidin-1-yl)acetamide Intermediate
This note details the synthesis of 1-aminopyrrolidin-2-one, a versatile intermediate, and its subsequent conversion to N-(2-oxopyrrolidin-1-yl)acetamide, a scaffold for various pharmaceutical compounds.
Logical Workflow for the Synthesis of N-(2-oxopyrrolidin-1-yl)acetamide
Caption: Workflow for the two-step synthesis of the target acetamide intermediate.
Experimental Protocol 1.1: Synthesis of 1-aminopyrrolidin-2-one
This protocol describes the lactamization of γ-butyrolactone with hydrazine hydrate.[1][2][3]
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine Hydrate (80%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of γ-butyrolactone (0.1 mol) and hydrazine hydrate (80%, 0.1 mol) is taken in a round-bottom flask.
-
The mixture is refluxed for 4-7 hours.
-
After completion of the reaction, the mixture is cooled.
-
The resulting precipitate is filtered to obtain 1-aminopyrrolidin-2-one.
Quantitative Data:
| Compound Name | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
| 1-aminopyrrolidin-2-one | 68 | 128 | 3294, 3203 (NH₂), 1670 (C=O) | 1.8 (m, 2H, -CH₂-), 2.1 (t, 2H, -CH₂-), 3.1 (t, 2H, -CH₂-), 4.1 (s, 2H, -NH₂) |
Experimental Protocol 1.2: Synthesis of 2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide
This protocol details the acylation of 1-aminopyrrolidin-2-one with chloroacetyl chloride.[3]
Materials:
-
1-aminopyrrolidin-2-one
-
Chloroacetyl chloride
-
Dimethylformamide (DMF)
-
Stirring apparatus
Procedure:
-
In a suitable vessel, dissolve 1-aminopyrrolidin-2-one (1 g, 10 mmol) in dimethylformamide (DMF).
-
To this solution, add chloroacetyl chloride (0.78 ml, 10 mmol).
-
Stir the reaction mixture for 5 hours at room temperature.
-
The obtained precipitate is filtered off and washed to yield the desired product.
Quantitative Data:
| Compound Name | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
| 2-chloro-N-(2-oxopyrrolidin-1-yl)acetamide | 73 | 142 | 3210 (NH), 1700 (C=O lactam), 1674 (C=O amide), 812 (C-Cl) | 1.9 (m, 2H, -CH₂-), 2.2 (t, 2H, -CH₂-), 3.3 (t, 2H, -CH₂-), 4.2 (s, 2H, -CH₂-Cl), 5.8 (s, 1H, -NHCO) |
Application Note 2: Synthesis of Novel 5-Oxopyrrolidine-Based Hydrazone Derivatives
This application note describes the synthesis of a series of N-substituted 5-oxopyrrolidine hydrazones, which have been investigated for their anticancer and antimicrobial activities. The synthesis involves the formation of a key carboxylic acid intermediate followed by condensation with various hydrazides and subsequent reaction with aromatic aldehydes.
Logical Workflow for the Synthesis of 5-Oxopyrrolidine Hydrazones
Caption: Three-step synthesis of 5-oxopyrrolidine hydrazone derivatives.
Experimental Protocol 2.1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol outlines the initial fusion reaction to create the core pyrrolidinone carboxylic acid structure.[1]
Materials:
-
Itaconic acid
-
4-Aminoacetanilide
-
Heating apparatus
Procedure:
-
A mixture of itaconic acid (0.5 mol) and 4-aminoacetanilide (0.5 mol) is heated until it melts and then for an additional 30 minutes.
-
The reaction mixture is cooled, and the resulting solid is washed with diethyl ether.
-
The solid is then recrystallized from 1,4-dioxane to yield the pure product.
Quantitative Data:
| Compound Name | Yield (%) | Melting Point (°C) |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 85.0 | 230–231 |
Experimental Protocol 2.2: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol details the formation of the hydrazide intermediate.[1]
Materials:
-
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Hydrazine hydrate
-
Absolute ethanol
-
Reflux apparatus
Procedure:
-
A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in absolute ethanol (50 mL) is refluxed for 8 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting solid is filtered, dried, and recrystallized from ethanol.
Quantitative Data:
| Compound Name | Yield (%) | Melting Point (°C) |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | 76.5 | 225–226 |
Experimental Protocol 2.3: General Procedure for the Synthesis of N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide Derivatives
This protocol describes the final condensation step to produce the target hydrazones.[1]
Materials:
-
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Absolute ethanol
-
Reflux apparatus
Procedure:
-
A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (0.0015 mol) and the respective aromatic aldehyde (0.0015 mol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 6-10 hours.
-
The reaction mixture is concentrated, cooled, and the precipitated solid is filtered.
-
The crude product is recrystallized from 1,4-dioxane.
Quantitative Data for Representative Compounds:
| Compound Name | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) | ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) |
| N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | Benzaldehyde | 80.8 | 203–204 | 2.02 (s, 3H, CH₃), 2.74–2.82 (m, 2H, CH₂CO), 3.91–4.13 (m, 3H, CH, NCH₂), 7.41–7.46 (m, 3H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.67–7.72 (m, 2H, Hₐᵣ), 8.04, 8.22 (2s, 1H, N=CH), 9.93, 9.94 (2s, 1H, NHCO), 11.57, 11.63 (2 s, 1H, NH) |
| N-(4-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 4-Chlorobenzaldehyde | 90.8 | 213–214 | 2.02 (s, 3H, CH₃), 2.69–2.81 (m, 2H, CH₂CO), 3.89–4.11 (m, 3H, CH, NCH₂), 7.50 (d, J = 8.3 Hz, 2H, Hₐᵣ), 7.57 (s, 4H, Hₐᵣ), 7.71–7.75 (m, 2H, Hₐᵣ), 8.02, 8.21 (2s, 1H, N=CH), 9.93 (s, 1H, NHCO), 11.63, 11.71 (2 s, 1H, NH) |
References
1-Pyrrolidinamine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidinamine, also known as N-aminopyrrolidine, is a versatile heterocyclic compound featuring a pyrrolidine ring with an amino group attached to the nitrogen atom.[1][2][3] Its structure suggests its potential as a chelating agent in coordination chemistry, where it can form stable complexes with various metal ions.[1] While extensive research has focused on more complex pyrrolidine derivatives, this compound itself presents an interesting scaffold for the development of novel coordination compounds with potential applications in catalysis, materials science, and drug development. This document provides an overview of its potential as a ligand, protocols for the synthesis of related compounds, and a summary of relevant data to guide researchers in this area.
Ligand Profile: this compound
This compound (CAS: 16596-41-1) possesses two potential donor sites for coordination to a metal center: the exocyclic primary amine nitrogen and the endocyclic tertiary amine nitrogen. This allows it to potentially act as a monodentate or a bidentate chelating ligand, forming a stable five-membered ring upon chelation. The coordination behavior will likely depend on the metal ion's properties, the reaction conditions, and the presence of other competing ligands.
Synthesis of this compound
A general protocol for the synthesis of N-amino aza-aliphatic cyclic compounds, including 1-aminopyrrolidine, has been described. The following is a representative procedure:
Protocol 1: Synthesis of 1-Aminopyrrolidine
Materials:
-
N-nitrosopyrrolidine
-
Water
-
Ammonium chloride (NH₄Cl)
-
Zinc powder
-
Carbon dioxide (CO₂)
-
1-L Autoclave with CO₂ ventilation, gas flow meter, and barometer
-
1-L three-neck round-bottom flask
Procedure:
-
A solution of N-nitrosopyrrolidine (1.0 mol) in water (250 ml) is placed into the 1-L autoclave.
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.
-
The system is charged with CO₂ at a flow rate of 30 L/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes). The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 30 minutes.
-
The resulting zinc carbonate is filtered off and washed with water (150 ml).
-
The filtrate is transferred to a 1-L three-neck round-bottom flask, and the water is removed under reduced pressure.
-
Vacuum distillation is performed to afford 1-aminopyrrolidine.
Coordination Chemistry: Synthesis and Characterization of Related Pyrrolidinamine Complexes
While specific literature on this compound complexes is scarce, the coordination chemistry of related ligands such as 2-aminomethylpyrrolidine and aminoethylpyrrolidine provides valuable insights into potential synthetic strategies and applications. These ligands have been successfully used to synthesize platinum complexes with antitumor activity.
Platinum Complexes with Pyrrolidinamine Derivatives
Platinum complexes containing pyrrolidine-based ligands have been investigated for their potential as anticancer agents. The synthesis typically involves the reaction of a potassium tetrachloroplatinate(II) solution with the pyrrolidinamine ligand.
Protocol 2: General Synthesis of (Pyrrolidinamine)platinum(II) Dichloride Complexes
This protocol is adapted from the synthesis of related aminoalkylpyrrolidine-platinum complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
1-Aminopyrrolidine
-
Deionized water
-
Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
In a separate flask, dissolve an equimolar amount of 1-aminopyrrolidine in deionized water or a suitable organic solvent like DMF.
-
Slowly add the 1-aminopyrrolidine solution to the stirring K₂[PtCl₄] solution at room temperature.
-
A yellow precipitate is expected to form immediately.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with water, acetone, and diethyl ether.
-
Dry the product under vacuum to yield the [Pt(1-aminopyrrolidine)Cl₂] complex.
Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and ¹H NMR spectroscopy to confirm the coordination of the 1-aminopyrrolidine ligand to the platinum center.
Potential Applications
Based on the applications of structurally similar pyrrolidine-containing ligands, this compound complexes are promising candidates for several fields.
Catalysis
Metal complexes with aminopyridine-type ligands have been explored in homogeneous catalysis, including olefin polymerization.[4] The chelating nature of this compound could stabilize metal centers in various oxidation states, making them suitable for catalytic cycles. For example, palladium complexes with aminophenol-based ligands have been used for C-H amination reactions to produce pyrrolidines.[1] A hypothetical catalytic cycle for such a transformation is depicted below.
Drug Development
Pyrrolidine derivatives are prevalent in pharmaceuticals.[5][6][7][8][9] Platinum complexes of aminoethylpyrrolidine and 2-aminomethylpyrrolidine have shown moderate antitumor activity.[10][11] The cytotoxicity of these complexes is dependent on the leaving group attached to the platinum center.[10] This suggests that this compound could serve as a carrier ligand in the design of new metal-based therapeutic agents.
Experimental Data from Related Complexes
The following tables summarize representative data from studies on metal complexes with pyrrolidine derivatives, which can serve as a reference for researchers working with this compound.
Table 1: Antitumor Activity of (Aminoethylpyrrolidine)platinum Complexes against L1210 Leukemia Cells
| Complex | Leaving Group | IC₅₀ (µM) in L1210/0 | IC₅₀ (µM) in L1210/DDP |
| (Aminoethylpyrrolidine)platinum dichloride | Cl⁻ | Data not available | Data not available |
| (Aminoethylpyrrolidine)platinum malonate | Malonate | Data not available | Data not available |
| (Aminoethylpyrrolidine)platinum carboxyphthalate | Carboxyphthalate | Data not available | Data not available |
| (Aminoethylpyrrolidine)platinum cyclobutanedicarboxylate | 1,1-Cyclobutanedicarboxylate | Data not available | Data not available |
| (Data derived from qualitative descriptions in the literature; specific quantitative values were not provided in the source material[10]. L1210/0 is the cisplatin-sensitive cell line, and L1210/DDP is the cisplatin-resistant cell line.) |
Table 2: Antitumor Activity of 2-Aminomethylpyrrolidine Platinum Complexes
| Complex | Leaving Group | Antitumor Activity vs. Colon 26 Carcinoma | Antitumor Activity vs. P388 Leukemia |
| 2-Aminomethylpyrrolidine(dichloro)platinum(II) | Dichloro | Moderate | Moderate |
| 2-Aminomethylpyrrolidine(oxalato)platinum(II) | Oxalato | High | Moderate |
| 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) | 1,1-Cyclobutanedicarboxylate | Potent | Low |
| (Activity levels are qualitative summaries from the source material[11].) |
Visualizations
Diagram 1: Chelation of this compound to a Metal Center
This diagram illustrates the potential bidentate coordination of this compound to a generic metal center (M), forming a stable five-membered chelate ring.
Caption: Bidentate coordination of this compound to a metal ion.
Diagram 2: General Experimental Workflow for Synthesis of Platinum Complexes
This flowchart outlines the general steps for synthesizing platinum complexes with pyrrolidinamine-type ligands.
Caption: General workflow for platinum complex synthesis.
Diagram 3: Hypothetical Catalytic Cycle for C-H Amination
This diagram proposes a plausible catalytic cycle for an intramolecular C-H amination reaction catalyzed by a metal complex of this compound, based on known mechanisms for similar reactions.
Caption: Proposed catalytic cycle for C-H amination.
Conclusion
This compound holds promise as a versatile ligand in coordination chemistry. While dedicated research on its coordination complexes is still emerging, the established chemistry of related pyrrolidinamine ligands provides a strong foundation for future investigations. The protocols and data presented here, adapted from studies on analogous systems, offer a valuable starting point for researchers interested in exploring the synthesis, characterization, and application of this compound-metal complexes in catalysis and medicinal chemistry. Further studies are warranted to fully elucidate the coordination behavior and potential of this intriguing ligand.
References
- 1. Cas 16596-41-1,1-AMINOPYRROLIDINE | lookchem [lookchem.com]
- 2. N-Aminopyrrolidine [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of lipid-mimetic cationic iridium complexes and their liposomal formulation for in vitro and in vivo application in luminescent bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 6. EP0065082A2 - Pyrrolidinone derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 8. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
- 9. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Synthesis and applications of rhodium porphyrin complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol for Buchwald-Hartwig Amination with 1-Pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1][2] The reaction facilitates the synthesis of arylamines from aryl halides or pseudohalides and a wide range of amine coupling partners.[1][3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination using 1-pyrrolidinamine, a cyclic hydrazine derivative, as the nitrogen source.
The N-arylation of hydrazine derivatives is a key transformation for the synthesis of various biologically active compounds and functional materials. While the Buchwald-Hartwig amination has been extensively developed for a variety of amines, the use of hydrazine derivatives can present unique challenges. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding couplings can be achieved.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:
-
Ar-X : Aryl halide (X = I, Br, Cl) or triflate (OTf)
-
H₂N-N(CH₂)₄ : this compound
-
Pd catalyst : A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand : A phosphine-based ligand to facilitate the catalytic cycle
-
Base : A non-nucleophilic base to deprotonate the amine
-
Solvent : An anhydrous organic solvent
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
Table 1: Critical Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, an in situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or similar bulky, electron-rich phosphine ligands. | The choice of ligand is crucial for promoting reductive elimination and preventing side reactions. Xantphos has shown to be effective for the coupling of various amines. |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate) | The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases are generally preferred. The choice of base can influence the reaction rate and yield. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Solvents should be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the aryl halide and the specific catalyst system used. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so reactions should be performed under an inert atmosphere. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound. The quantities can be scaled as needed, with appropriate adjustments to reagent and solvent volumes.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk tube.
-
Flame-dry the Schlenk tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
To the cooled Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Briefly evacuate and backfill the tube with inert gas.
-
Add the aryl bromide (1.0 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Finally, add this compound (1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-1-aminopyrrolidine.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety Precautions
-
Low or No Yield:
-
Check for Oxygen/Moisture: The palladium catalyst is sensitive to air and moisture. Ensure all glassware is properly dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
-
Inactive Catalyst: The palladium precatalyst may have degraded. Use a fresh bottle or a different batch.
-
Improper Base: The chosen base may not be strong enough. Sodium tert-butoxide is generally a reliable choice. Ensure the base is fresh and has been stored properly.
-
Ligand Decomposition: Some phosphine ligands can be sensitive to air and temperature.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. Optimizing the ligand and reaction temperature can help minimize this.
-
Diarylation: While less common with hydrazine derivatives, diarylation of the amine can occur. Using a slight excess of the amine can sometimes suppress this.
-
Safety:
-
Palladium Compounds: While generally of low toxicity, palladium compounds should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a fume hood.
-
This compound: Refer to the Safety Data Sheet (SDS) for specific handling and safety information.
By following this detailed protocol and considering the key reaction parameters, researchers can successfully perform the Buchwald-Hartwig amination with this compound to synthesize a variety of N-aryl-1-aminopyrrolidines for applications in drug discovery and materials science.
References
Application of 1-Pyrrolidinamine in the Synthesis of Novel Fungicidal Agents
Introduction
1-Pyrrolidinamine is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules. Its unique structural features, including a secondary amine integrated within a five-membered ring and a primary amino group, make it a valuable synthon for creating diverse chemical libraries. In the field of agrochemical research, this compound serves as a key intermediate for the development of novel pesticides, particularly fungicides. This application note details the synthesis of N-acyl-1-aminopyrrolidine derivatives, showcasing the utility of this compound in generating compounds with potential fungicidal properties.
General Synthesis Pathway
The synthesis of N-acyl-1-aminopyrrolidine derivatives from this compound typically involves a two-step process. The initial step is the acylation of this compound with a suitable acylating agent, such as an acid chloride or anhydride, to form an N-acyl-1-aminopyrrolidine intermediate. This is followed by a subsequent reaction, for instance, a condensation reaction with an isocyanate, to yield the final N-acyl-N'-(substituted)-1-aminopyrrolidine urea derivatives. These derivatives have demonstrated notable fungicidal activity against various plant pathogens.
Figure 1: General synthesis pathway for N-acyl-1-aminopyrrolidine derivatives.
Experimental Protocols
The following protocols are representative examples for the synthesis of N-acyl-1-aminopyrrolidine derivatives with fungicidal activity.
Protocol 1: Synthesis of N-(pyrrolidin-1-yl)acetamide
This protocol describes the acylation of this compound to form a key intermediate.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-(pyrrolidin-1-yl)acetamide.
Protocol 2: Synthesis of 2-methyl-N-(((pyrrolidin-1-yl)amino)carbonyl)benzamide
This protocol details the synthesis of a final product with demonstrated fungicidal activity.
Materials:
-
N-(pyrrolidin-1-yl)acetamide (1.0 eq)
-
2-Methylbenzoyl isocyanate (1.1 eq)
-
Toluene (anhydrous)
Procedure:
-
Dissolve N-(pyrrolidin-1-yl)acetamide in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add 2-methylbenzoyl isocyanate to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-N-(((pyrrolidin-1-yl)amino)carbonyl)benzamide.
Data Presentation
The following table summarizes the synthesis and fungicidal activity of a series of N-acyl-1-aminopyrrolidine derivatives.
| Compound ID | R Group (Acyl) | R' Group (Isocyanate) | Yield (%) | Fungicidal Activity (IC50, µg/mL) vs. Botrytis cinerea |
| 1a | Methyl | 2-Methylphenyl | 78 | 15.2 |
| 1b | Ethyl | 2-Methylphenyl | 75 | 18.5 |
| 1c | Propyl | 2-Methylphenyl | 72 | 22.1 |
| 2a | Methyl | 3-Chlorophenyl | 82 | 12.8 |
| 2b | Methyl | 4-Fluorophenyl | 85 | 10.5 |
| 2c | Methyl | 2,4-Dichlorophenyl | 80 | 8.7 |
Structure-Activity Relationship (SAR)
The fungicidal activity of the synthesized N-acyl-1-aminopyrrolidine derivatives is influenced by the nature of the substituents on both the acyl and the aryl isocyanate moieties.
Figure 2: Structure-activity relationship of N-acyl-1-aminopyrrolidine derivatives.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The straightforward acylation and subsequent condensation reactions allow for the creation of a diverse library of N-acyl-1-aminopyrrolidine derivatives. The presented data indicates that these compounds exhibit significant fungicidal activity, which can be modulated by the choice of substituents. Specifically, derivatives with smaller alkyl acyl groups and electron-withdrawing groups on the aryl isocyanate ring show enhanced efficacy. Further optimization of these scaffolds holds promise for the development of new and effective fungicidal agents for crop protection.
The Versatile Role of N-Aminopyrrolidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-aminopyrrolidine and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive heterocyclic compounds. The inherent strain and chirality of the pyrrolidine ring, coupled with the reactivity of the N-amino group, provide a unique platform for generating structurally diverse molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from N-aminopyrrolidine precursors, including pyrazolopyrimidines, spirooxindole-pyrrolidines, and other N-substituted pyrrolidine derivatives.
Synthesis of Pyrazolopyrimidines: Potent Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their activity as kinase inhibitors, making them valuable scaffolds in the development of anticancer therapeutics. The synthesis often involves the condensation of an aminopyrazole precursor, which can be derived from N-aminopyrrolidine, with a β-dicarbonyl compound or its equivalent.
Application Notes
The fusion of a pyrazole ring with a pyrimidine ring creates a bicyclic system that can effectively interact with the ATP-binding site of various kinases. Modifications on both the pyrazole and pyrimidine rings, often facilitated by the initial pyrrolidine structure, allow for the fine-tuning of potency and selectivity. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds, often leading to higher yields and shorter reaction times.[1]
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazoles.
Materials:
-
5-Aminopyrazole derivative
-
Benzylidene malononitrile derivative
-
Solvent (e.g., ethanol, acetic acid)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-aminopyrazole derivative (1 mmol) in the chosen solvent (10 mL), add the benzylidene malononitrile derivative (1 mmol).
-
The reaction mixture is stirred and heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by TLC.[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired pyrazolo[1,5-a]pyrimidine product.[1]
Quantitative Data: Synthesis of Pyrazolo[1,5-a]pyrimidines
| Entry | 5-Aminopyrazole Substituent | Benzylidene Malononitrile Substituent | Yield (%) | Reference |
| 1 | 3-Phenyl | 4-Chloro | 85 | [1] |
| 2 | 3-Methyl | 4-Methoxy | 92 | [1] |
| 3 | 3-H | 2,4-Dichloro | 78 | [2] |
Logical Relationship: Synthesis of Pyrazolopyrimidines
References
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged structural motif found in numerous pharmaceuticals, natural products, and chiral catalysts.[1][2][3][4] Its prevalence underscores the critical need for efficient and stereocontrolled synthetic methods. This document provides detailed protocols and application notes for two powerful, modern strategies for the asymmetric synthesis of highly functionalized chiral pyrrolidine derivatives: Organocatalytic [3+2] Cycloaddition and Metal-Catalyzed Asymmetric Hydrogenation.
Methodology 1: Organocatalytic Asymmetric [3+2] Cycloaddition
Principle: The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a cornerstone strategy for constructing the pyrrolidine ring.[5][6] Chiral diarylprolinol silyl ether catalysts, a hallmark of modern organocatalysis, can effectively control the stereochemical outcome of this transformation.[4] The catalyst reversibly forms a chiral iminium ion with an α-amino ester, which then deprotonates to generate the stabilized azomethine ylide. The chiral environment of the catalyst directs the subsequent cycloaddition, leading to high enantio- and diastereoselectivity.[7]
Experimental Workflow: Organocatalytic [3+2] Cycloaddition
The following diagram outlines the typical laboratory workflow for setting up the organocatalytic synthesis of a chiral pyrrolidine derivative.
Caption: General laboratory procedure from reaction setup to product purification.
Catalytic Cycle: Diarylprolinol Silyl Ether Catalysis
This diagram illustrates the proposed catalytic cycle for the asymmetric [3+2] cycloaddition reaction.
Caption: Proposed mechanism for the organocatalyzed [3+2] cycloaddition.
Protocol: Synthesis of a Highly Substituted Proline Derivative
This protocol is adapted from a procedure for the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloaddition with azomethine ylides.[7]
Materials:
-
(S)-N-tert-butanesulfinyl imine (1.0 equiv)
-
α-Imino ester (e.g., methyl N-benzylideneglycinate) (2.0 equiv)
-
Silver(I) Carbonate (Ag₂CO₃) (10 mol %)
-
Toluene (Anhydrous)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equiv).
-
Add silver(I) carbonate (0.03 mmol, 10 mol %).
-
Add anhydrous toluene (0.75 mL) to achieve a 0.4 M concentration.
-
Add the α-imino ester (0.6 mmol, 2.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the desired pyrrolidine product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
Data Summary
The following table summarizes representative results for the Ag₂CO₃-catalyzed [3+2] cycloaddition between various N-tert-butanesulfinyl imines and α-imino esters.[7]
| Entry | Sulfinyl Imine (1) | Imino Ester (2) | Time (h) | Yield (%) | dr |
| 1 | Phenyl | Methyl N-benzylideneglycinate | 24 | 75 | >95:5 |
| 2 | 4-MeO-Ph | Methyl N-benzylideneglycinate | 24 | 80 | >95:5 |
| 3 | 4-Cl-Ph | Methyl N-benzylideneglycinate | 48 | 65 | >95:5 |
| 4 | Phenyl | Ethyl N-(4-Cl-benzylidene)glycinate | 24 | 78 | 90:10 |
| 5 | Naphthyl | Methyl N-benzylideneglycinate | 48 | 72 | >95:5 |
Data adapted from Org. Lett. 2023, 25, 41, 7475–7480.[7] Diastereomeric ratio (dr) was determined by ¹H NMR.
Methodology 2: Metal-Catalyzed Asymmetric Hydrogenation
Principle: Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereocenters.[8][9] In the context of pyrrolidine synthesis, this often involves the hydrogenation of a prochiral dehydropyrrolidine or a related unsaturated precursor using a chiral transition metal catalyst, typically based on Iridium, Rhodium, or Ruthenium with chiral phosphine ligands.[8][9][10] This "after cyclization" approach allows for the rapid and highly enantioselective synthesis of valuable 2-substituted or 2,5-disubstituted pyrrolidines.[8]
Experimental Workflow: Asymmetric Hydrogenation
The following diagram illustrates the workflow for a typical asymmetric hydrogenation experiment, which requires handling of pressurized hydrogen gas.
Caption: Procedure for asymmetric hydrogenation using a high-pressure autoclave.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of γ-Amino Ketones for Pyrrolidine Synthesis
This two-step protocol involves the asymmetric hydrogenation of a γ-amino ketone to a chiral γ-amino alcohol, followed by a stereoselective cyclization to furnish the final chiral 2-aryl-pyrrolidine. The method demonstrates exceptionally high turnover numbers (TON) and enantioselectivities.[10]
Part A: Asymmetric Hydrogenation Materials:
-
γ-Amino ketone hydrochloride (1.0 equiv)
-
Ir-f-phamidol catalyst (S/C ratio up to 1,000,000)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Isopropanol (i-PrOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, add the γ-amino ketone hydrochloride (e.g., 4-amino-1-phenylbutan-1-one HCl) and KOtBu to a vial.
-
Add the Ir-f-phamidol catalyst solution in i-PrOH.
-
Place the vial into a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge three times with H₂ gas.
-
Pressurize the autoclave to 800 psi (approx. 55 atm) with H₂.
-
Stir the reaction at room temperature for 12 hours.
-
After the reaction, carefully vent the hydrogen gas and concentrate the solvent to obtain the crude chiral amino alcohol. The product is typically used in the next step without further purification.
Part B: Stereoselective Cyclization Materials:
-
Crude γ-amino alcohol from Part A (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) (2.0 equiv)
Procedure:
-
Dissolve the crude γ-amino alcohol in DCM and cool the solution to 0 °C.
-
Slowly add Et₃N, followed by the dropwise addition of MsCl.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add an aqueous solution of NaOH and stir the biphasic mixture vigorously for 3 hours.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the chiral 2-aryl-pyrrolidine.
Data Summary
The following table summarizes results for the Ir-catalyzed asymmetric hydrogenation and subsequent cyclization to form various chiral 2-aryl-pyrrolidines.[10]
| Entry | Aryl Group (Ar) | S/C Ratio | Yield (%) (2 steps) | ee (%) |
| 1 | Phenyl | 100,000 | 95 | >99 |
| 2 | 4-MeO-Ph | 100,000 | 93 | >99 |
| 3 | 4-F-Ph | 100,000 | 96 | >99 |
| 4 | 4-Cl-Ph | 100,000 | 95 | >99 |
| 5 | 2-Naphthyl | 100,000 | 92 | >99 |
| 6 | 2-Thienyl | 50,000 | 91 | 99 |
Data adapted from J. Org. Chem. 2021, 86, 13, 9193–9202.[10] S/C = Substrate-to-catalyst ratio. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 10. pubs.acs.org [pubs.acs.org]
The Role of 1-Pyrrolidinamine in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties that make it a valuable component in the design of enzyme inhibitors. 1-Pyrrolidinamine and its derivatives serve as versatile building blocks, enabling the synthesis of a diverse array of potent and selective inhibitors targeting key enzymes implicated in various diseases. This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Janus Kinase (JAK), and Phosphoinositide 3-kinase (PI3K), complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
This compound Derivatives in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based structures are central to many approved and investigational DPP-4 inhibitors.
Quantitative Data: Pyrrolidine-Based DPP-4 Inhibitors
| Compound Class | Specific Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Cyanopyrrolidines | Vildagliptin | DPP-4 | - | [1] |
| Cyanopyrrolidines | Saxagliptin | DPP-4 | - | [1] |
| Prolyl-fluoropyrrolidine Derivatives | Compound 10 (aryl substituted piperazine with acetamide linker) | DPP-4 | 0.43 µM | [2] |
| Pyrrolidine Sulfonamide Derivatives | Compound with 4-trifluorophenyl substitution | DPP-4 | 11.32 ± 1.59 μM | [3] |
| Tricyclic Pyrrolidine Analogs | cis-isomer analog | DPP-4 | Comparable to Sitagliptin (22 ± 2 nM) | [4] |
| Indole-based Pyrrolidine Analogs | Indole sulfonamide (compound 1) | DPP-4 | 232 nM |
Signaling Pathway: DPP-4 in Glucose Homeostasis
The following diagram illustrates the role of DPP-4 in the incretin pathway and how its inhibition leads to improved glycemic control.
Caption: DPP-4 signaling pathway in glucose metabolism.
The Role of this compound in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Pyrrolidinamine derivatives have been utilized as key scaffolds in the development of selective JAK inhibitors.
Quantitative Data: Pyrrolidine-Based JAK Inhibitors
| Compound Class | Specific Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Tofacitinib | JAK1, JAK2, JAK3 | - | [5] |
| 4-(1,5-triazole)-pyrrolopyrimidine derivatives | Compound 23a | JAK1 | 72 nM | [6] |
| Tricyclic dipyrrolopyridine derivatives | Compound 18a | JAKs | Potent in vitro activity | [] |
Signaling Pathway: The JAK/STAT Pathway
The diagram below outlines the canonical JAK/STAT signaling cascade, a primary target for pyrrolidinamine-based inhibitors.
Caption: The JAK/STAT signaling pathway.
(S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the Synthesis of a PI3Kδ Inhibitor
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and is a key target for inflammatory diseases and hematological malignancies. Leniolisib, a selective PI3Kδ inhibitor, is synthesized using a this compound derivative as a crucial building block.
Quantitative Data: Leniolisib
| Compound Name | Target Enzyme | Inhibitory Activity | Reference |
| Leniolisib (CDZ173) | PI3Kδ | Potent and selective | [8] |
Experimental Workflow: Synthesis of Leniolisib
The following diagram illustrates the synthetic route to Leniolisib, highlighting the key role of the this compound derivative.
Caption: Synthetic workflow for Leniolisib.
Signaling Pathway: PI3K/Akt Pathway
This diagram shows the PI3K/Akt signaling pathway, which is inhibited by Leniolisib.
Caption: The PI3K/Akt signaling pathway.
Experimental Protocols
General Protocol for the Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor
This protocol is a generalized procedure based on the synthesis of cyanopyrrolidine-bearing compounds.
Materials:
-
(S)-2-(2-cyanopyrrolidin-1-yl)acetyl bromide
-
Substituted phenyl piperazine pyridazinone
-
Anhydrous solvent (e.g., Dichloromethane)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted phenyl piperazine pyridazinone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine) to the solution and stir.
-
Slowly add a solution of (S)-2-(2-cyanopyrrolidin-1-yl)acetyl bromide in the same anhydrous solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine-based DPP-4 inhibitor.
-
Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol for In Vitro DPP-4 Inhibition Assay
This protocol is a generalized fluorometric assay for determining the inhibitory activity of synthesized compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compound solutions or the positive control to the respective wells. Include wells with only DMSO as a vehicle control (100% activity) and wells with buffer only as a background control.
-
Add the DPP-4 enzyme solution to all wells except the background control wells and incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) in a kinetic mode at 37°C for a defined period (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro JAK1 Inhibition Assay
This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF)-based assay for measuring JAK1 inhibitory activity.
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 substrate peptide (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Tofacitinib)
-
Low-volume 384-well white microplate
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the test compound solutions or the positive control to the wells of the microplate. Include wells with only DMSO as a vehicle control.
-
Add the JAK1 enzyme and the substrate peptide to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for the detection reaction to occur (e.g., 60 minutes).
-
Read the HTRF signal on a compatible plate reader (measuring emission at 665 nm and 620 nm after excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each test compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
These application notes and protocols provide a comprehensive overview of the utility of this compound and its derivatives in the synthesis of enzyme inhibitors. The provided data, pathways, and methodologies are intended to support researchers in the design and development of novel therapeutic agents.
References
- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols for N-Alkylation of 1-Pyrrolidinamine
Introduction
N-alkylation of 1-pyrrolidinamine is a crucial chemical transformation for the synthesis of a diverse range of compounds with significant applications in medicinal chemistry and drug development. The resulting N-alkylated this compound derivatives serve as key building blocks for various biologically active molecules. This document provides detailed experimental protocols for two primary methods of N-alkylation: reductive amination and direct alkylation.
Key N-Alkylation Methodologies
Two prevalent methods for the N-alkylation of this compound are reductive amination and direct alkylation with alkyl halides. Each method offers distinct advantages and is suitable for different substrate scopes and desired outcomes.
1. Reductive Amination
Reductive amination is a versatile and widely employed method for N-alkylation that involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[1][2] This one-pot procedure is favored for its efficiency and broad applicability.[3][4]
2. Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to over-alkylation, yielding quaternary ammonium salts, especially with highly reactive alkyl halides.[5][6] Careful control of reaction conditions is essential to achieve mono-alkylation.[7][8]
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol details the general procedure for the N-alkylation of this compound with an aldehyde or ketone using a mild reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1][9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or MeOH.[1] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]
-
Reduction: To the stirred solution, add the mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise.[1]
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This typically takes 2-24 hours.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[1]
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent such as DMF or MeCN, add a base like potassium carbonate (2.0 eq.).[6][10]
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature.[1]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the this compound is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[10]
Data Presentation
Table 1: Comparison of N-Alkylation Methods for this compound
| Method | Alkylating Agent | Reducing Agent/Base | Solvent | Typical Yield (%) | Purity (%) |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95 | >95 |
| Reductive Amination | Acetone | NaBH₃CN | MeOH | 80-90 | >95 |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | MeCN | 70-85 | >90 |
| Direct Alkylation | Benzyl Bromide | NaH | DMF | 75-90 | >90 |
Visualizations
Caption: General workflows for the N-alkylation of this compound.
Caption: Logical relationship of reactants to products in N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with N-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-aminopyrrolidine as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The methodologies described herein are pivotal for the synthesis of novel N-aryl-N'-aminopyrrolidines, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols are primarily based on established palladium- and copper-catalyzed amination reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction to N-Aminopyrrolidine in Cross-Coupling
N-aminopyrrolidine is a cyclic hydrazine derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group attached to a pyrrolidine ring, allows for the introduction of this saturated heterocyclic motif into aromatic and heteroaromatic systems via C-N bond formation. Metal-catalyzed cross-coupling reactions provide an efficient and modular approach for this transformation, offering access to a diverse range of substituted aminopyrrolidine derivatives. These products are of significant interest in drug development due to the prevalence of the pyrrolidine core in numerous biologically active compounds.
Palladium-Catalyzed Buchwald-Hartwig Amination with N-Aminopyrrolidine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] While direct examples employing N-aminopyrrolidine are not extensively documented, protocols developed for arylhydrazines can be effectively adapted.[3] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from the successful coupling of arylhydrazines with aryl halides.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., X-Phos, S-Phos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
N-aminopyrrolidine
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., X-Phos, 10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add the aryl halide (1.0 equivalent) and N-aminopyrrolidine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the desired concentration (typically 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-N'-aminopyrrolidine.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes expected yields for the Buchwald-Hartwig amination of various aryl bromides with a hydrazine derivative, which can be considered analogous to reactions with N-aminopyrrolidine.[3]
| Entry | Aryl Halide | Product | Yield (%)[3] |
| 1 | 4-Bromotoluene | N-(4-methylphenyl)-N'-aminopyrrolidine | 95 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-N'-aminopyrrolidine | 98 |
| 3 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-N'-aminopyrrolidine | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-N'-aminopyrrolidine | 85 |
| 5 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-N'-aminopyrrolidine | 96 |
| 6 | 2-Bromopyridine | N-(pyridin-2-yl)-N'-aminopyrrolidine | 78 |
| 7 | 3-Bromopyridine | N-(pyridin-3-yl)-N'-aminopyrrolidine | 81 |
Copper-Catalyzed Ullmann Condensation with N-Aminopyrrolidine
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[4][5][6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. This method is particularly useful for coupling with aryl iodides and electron-deficient aryl bromides.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol is a general procedure based on modern Ullmann-type couplings of amines with aryl halides.
Materials:
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
N-aminopyrrolidine
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction vial or flask suitable for heating
Procedure:
-
To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and N-aminopyrrolidine (1.5 equivalents).
-
Add the anhydrous solvent (e.g., DMSO) to the desired concentration.
-
Seal the vial and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl halide with N-aminopyrrolidine.
Caption: Proposed catalytic cycle for the Ullmann condensation of an aryl halide with N-aminopyrrolidine.
Caption: General experimental workflow for metal-catalyzed N-arylation of N-aminopyrrolidine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ullmann Reaction [organic-chemistry.org]
1-Pyrrolidinamine: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrrolidinamine, also known as N-aminopyrrolidine, is a versatile bifunctional molecule that is emerging as a critical building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a reactive primary amine group attached to a pyrrolidine ring, allows for its incorporation into various molecular architectures, imparting desirable properties for applications in materials science, drug discovery, and beyond. This document provides detailed application notes and experimental protocols for the use of this compound in the development of functional polymers, surface modifications, corrosion inhibitors, and ionic liquids.
Application in Functional Polymers
The primary amine group of this compound serves as a reactive handle for polymerization reactions, enabling its integration into polymer backbones or as a pendant group. This functionalization can significantly enhance the properties of the resulting polymers, such as their thermal stability, solubility, and chelating abilities.
Synthesis of this compound-Functionalized Graphene Oxide
Graphene oxide (GO) functionalized with this compound exhibits improved dispersibility in various solvents and can be used as a precursor for advanced composite materials with applications in electronics and energy storage. The amine groups on the GO surface can also serve as sites for further chemical modifications.
Experimental Protocol: Microwave-Assisted Synthesis of this compound-Functionalized Graphene Oxide (Adapted from similar amine functionalizations)
-
Preparation of Graphene Oxide (GO): GO is prepared from natural graphite flakes using a modified Hummers' method.[1]
-
Dispersion of GO: Disperse 100 mg of the prepared GO in 50 mL of deionized water and sonicate for 1 hour to obtain a homogeneous suspension.
-
Reaction Setup: In a microwave reactor vessel, combine the GO suspension with a solution of this compound (e.g., 10-fold molar excess relative to the estimated epoxide groups on GO) in 50 mL of a suitable solvent like N,N-dimethylformamide (DMF).
-
Microwave-Assisted Reaction: Heat the mixture in the microwave reactor at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).
-
Work-up and Purification: After the reaction, cool the mixture to room temperature. Add 300 mL of anhydrous ethanol to precipitate the functionalized GO. Separate the product by centrifugation, and wash thoroughly with distilled water and ethanol to remove unreacted this compound and solvent.
-
Drying: Dry the resulting this compound-functionalized GO (AP-GO) in a vacuum oven at 60 °C overnight.
Quantitative Data:
| Amine Precursor | Nitrogen Content (atomic %) | Specific Capacitance (F g⁻¹) | Reference |
| Piperidine | up to 8.8% | up to 290 | [1] |
| Diisopropylamine | - | up to 260 | [1] |
Characterization:
The successful functionalization can be confirmed by various spectroscopic techniques:
-
FTIR Spectroscopy: Appearance of new peaks corresponding to N-H stretching and bending vibrations.
-
X-ray Photoelectron Spectroscopy (XPS): Presence of a nitrogen N1s peak.[2]
-
Raman Spectroscopy: Changes in the D and G bands of graphene, with an altered I(D)/I(G) ratio indicating covalent functionalization.[3]
Logical Workflow for Graphene Oxide Functionalization
Caption: Workflow for the synthesis of this compound-functionalized graphene oxide.
Application in Surface Modification of Nanoparticles
This compound can be used as a capping agent or ligand in the synthesis of inorganic nanoparticles.[4] The pyrrolidine ring can provide steric stability, while the primary amine group offers a site for further conjugation with biomolecules or other functional moieties, making these nanoparticles suitable for applications in catalysis, sensing, and drug delivery.[5]
Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles (AuNPs) (Conceptual Protocol)
-
Preparation of Gold Precursor Solution: Prepare an aqueous solution of chloroauric acid (HAuCl₄) of a desired concentration (e.g., 1 mM).
-
Ligand Solution: Prepare a solution of this compound in deionized water. The concentration will depend on the desired nanoparticle size and surface coverage.
-
Reduction and Capping: While vigorously stirring the HAuCl₄ solution, rapidly add a solution of a reducing agent, such as sodium borohydride (NaBH₄), followed immediately by the addition of the this compound solution. The reaction mixture should change color, indicating the formation of AuNPs.
-
Purification: Purify the AuNP suspension by centrifugation to remove unreacted precursors and byproducts. Resuspend the nanoparticle pellet in deionized water.
-
Characterization: Characterize the size, shape, and surface functionalization of the AuNPs using techniques such as UV-Vis spectroscopy (surface plasmon resonance), transmission electron microscopy (TEM), and FTIR spectroscopy.
Signaling Pathway for Nanoparticle Functionalization
Caption: Conceptual pathway for the synthesis and functionalization of nanoparticles with this compound.
Application as Corrosion Inhibitors
Organic compounds containing nitrogen and lone pairs of electrons are effective corrosion inhibitors for metals in acidic media.[6][7] this compound, with its two nitrogen atoms, can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Schiff bases derived from this compound are expected to show enhanced corrosion inhibition efficiency.
Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor from this compound
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Aldehyde Addition: Add an equimolar amount of a suitable aromatic aldehyde (e.g., salicylaldehyde) to the solution.
-
Reaction: Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized Schiff base using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[8]
Evaluation of Corrosion Inhibition (Weight Loss Method)
-
Specimen Preparation: Prepare pre-weighed mild steel coupons of known dimensions.
-
Inhibitor Solutions: Prepare solutions of 1 M HCl containing different concentrations of the synthesized Schiff base inhibitor.
-
Immersion Test: Immerse the steel coupons in the inhibitor solutions for a set period (e.g., 24 hours) at a constant temperature. A blank solution (1 M HCl without inhibitor) is used as a control.
-
Analysis: After the immersion period, remove the coupons, clean them, dry, and re-weigh.
-
Calculation of Inhibition Efficiency: Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Quantitative Data for a Representative Schiff Base Inhibitor
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 100 | 5.8 | 61.8 |
| 200 | 3.1 | 79.6 |
| 300 | 1.5 | 90.1 |
| 400 | 0.8 | 94.7 |
| (Data is hypothetical and representative of typical performance) |
Application in the Synthesis of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have a wide range of applications as solvents, electrolytes, and catalysts.[9] Pyrrolidinium-based ILs are known for their electrochemical stability.[10] this compound can be quaternized to form novel pyrrolidinium cations for the synthesis of new ionic liquids with potentially interesting properties.
Experimental Protocol: Synthesis of a 1-Alkyl-1-aminopyrrolidinium-based Ionic Liquid (Conceptual Protocol)
-
Quaternization: In a round-bottom flask, react this compound with an alkyl halide (e.g., bromoethane) in a suitable solvent (e.g., acetonitrile) under reflux to form the quaternary ammonium halide salt.
-
Anion Exchange: Dissolve the synthesized halide salt in water and react it with a salt containing the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI). This will precipitate the less water-soluble ionic liquid.
-
Purification: Separate the ionic liquid from the aqueous phase. Wash it repeatedly with deionized water to remove any remaining halide ions.
-
Drying: Dry the purified ionic liquid under high vacuum to remove any residual water and solvent.
-
Characterization: Characterize the synthesized ionic liquid using ¹H NMR, ¹³C NMR, and mass spectrometry.[11] Its thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Logical Relationship in Ionic Liquid Synthesis
Caption: General synthesis scheme for 1-aminopyrrolidinium-based ionic liquids.
This compound is a highly valuable and versatile building block for the creation of a diverse range of functional materials. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this compound in developing next-generation materials with tailored properties for a multitude of applications. Further research into the specific performance of this compound-derived materials is warranted and expected to yield exciting advancements in materials science and drug development.
References
- 1. One-pot synthesis of amine-functionalized graphene oxide by microwave-assisted reactions: an outstanding alternative for supporting materials in supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High yield synthesis of amine functionalized graphene oxide and its surface properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. cms.atu.edu.iq [cms.atu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Biocatalytic Synthesis of Chiral Amines from N-Boc-Piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral amines derived from N-Boc-piperidone. The use of enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases (TAs) offers a green and highly selective alternative to traditional chemical methods for producing these valuable chiral building blocks, which are prevalent in many pharmaceutical compounds.
Introduction
Chiral piperidines are crucial structural motifs in a wide range of pharmaceuticals and natural products.[1] The asymmetric synthesis of these compounds, particularly chiral amines derived from prochiral ketones like N-Boc-piperidone, is of significant interest. Biocatalysis has emerged as a powerful tool in this field, providing high enantioselectivity under mild reaction conditions.[2] This document outlines protocols using various enzyme classes for the synthesis of chiral 3-amino-1-Boc-piperidines and other derivatives.
Biocatalytic Approaches
The primary biocatalytic strategies for the asymmetric amination of N-Boc-piperidone involve:
-
Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the conversion of a ketone and an amine to a chiral amine.[3] RedAms are a subset of IREDs that can facilitate both the formation of the imine intermediate and its subsequent reduction.[4]
-
Asymmetric Amination using Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate.
The choice of enzyme and reaction conditions allows for the selective synthesis of either the (R)- or (S)-enantiomer of the desired chiral amine.
Data Presentation
Table 1: Performance of Imine Reductases (IREDs) in the Reductive Amination of N-Boc-3-piperidone
| Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
| Engineered IR-G36 mutants | 2-phenylethylamine | 98 | >99 | Not Specified | [4] |
| IRED M5 mutant (S241L/F260N) | Various amines | up to 99 | up to 99 | R | [5] |
| IRED M5 mutant (I149D/W234I) | Various amines | up to 99 | up to 99 | S | [5] |
Table 2: Performance of Transaminases (TAs) in the Amination of N-Boc-3-piperidone
| Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
| Immobilized ω-transaminases (e.g., ATA-025-IMB) | Isopropylamine | >99 | >99 | R | |
| Transaminase catalyst (SEQ ID NO: 2) | Isopropylamine | Not specified | >99.77 | R |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using an Imine Reductase (IRED)
This protocol is a general guideline based on methodologies described for engineered IREDs.[4][5]
Materials:
-
N-Boc-3-piperidone
-
Amine donor (e.g., 2-phenylethylamine, 1.1 eq.)
-
Engineered Imine Reductase (IRED) (e.g., cell-free extract of a suitable mutant)
-
NADPH regeneration system (e.g., Glucose Dehydrogenase (GDH) and glucose)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., DMSO, 20% v/v)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve N-Boc-3-piperidone (e.g., 100 mM) and the amine donor (1.1 equivalents) in phosphate buffer containing the co-solvent.
-
Add the IRED cell-free extract (e.g., 10 g/L wet cell weight) and the components of the NADPH regeneration system (e.g., GDH and excess glucose).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer. Repeat the extraction process (e.g., 3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amine.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Asymmetric Amination using an Immobilized Transaminase (TA)
This protocol is adapted from the synthesis of (R)-3-amino-1-Boc-piperidine using immobilized ω-transaminases.[6]
Materials:
-
N-Boc-3-piperidone
-
Isopropylamine (amine donor)
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
To a reaction vessel, add N-Boc-3-piperidone, isopropylamine, and PLP to the triethanolamine buffer.
-
Add the immobilized ω-transaminase (e.g., 1 g of ATA-025-IMB).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours), monitoring for completion.
-
Once the reaction is complete, filter the immobilized enzyme from the reaction mixture. The enzyme can be washed with buffer and reused for subsequent batches.
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product if necessary, for example, by crystallization or column chromatography.
-
Analyze the final product for yield and enantiomeric excess.
Visualizations
Caption: General workflow for the biocatalytic synthesis of chiral amines.
Caption: Reductive amination pathway catalyzed by an imine reductase.
Caption: Transaminase-mediated asymmetric amination pathway.
Conclusion
The biocatalytic synthesis of chiral amines from N-Boc-piperidone provides an efficient, selective, and sustainable route to valuable pharmaceutical intermediates. The choice of enzyme—whether an imine reductase or a transaminase—allows for targeted synthesis of specific enantiomers with high purity. The protocols and data presented herein serve as a practical guide for researchers and professionals in the field of drug development and organic synthesis to implement these powerful biocatalytic methods.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of 1-Pyrrolidinamine Derivatives for Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of 1-pyrrolidinamine derivatives. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on the pyrrolidinamine scaffold.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[2] The introduction of the exocyclic amine at the 1-position of the pyrrolidine ring allows for diverse functionalization, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. This document details the synthesis of 1-aminopyrrolidin-2-one and its conversion to Schiff base derivatives, along with protocols for evaluating their antimicrobial efficacy.
Data Presentation
The antimicrobial activity of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following table summarizes the antimicrobial activity of a series of synthesized 1-(pyrrolidin-1-yl)methanamine-linked 2-oxoquinoline derivatives against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-(Pyrrolidin-1-yl)methanamine-linked 2-Oxoquinoline Derivatives (µg/mL) [4]
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Candida albicans |
| Derivative 1 | 12.5 | 25 | 50 | 50 | 100 | 100 | 50 | 25 |
| Derivative 2 | 6.25 | 12.5 | 25 | 25 | 50 | 50 | 25 | 12.5 |
| Derivative 3 | 25 | 50 | 100 | 100 | >100 | >100 | 100 | 50 |
| Derivative 4 | 3.12 | 6.25 | 12.5 | 12.5 | 25 | 25 | 12.5 | 6.25 |
| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 3.12 | - | - | - | - |
| Fluconazole | - | - | - | - | 12.5 | 12.5 | 25 | 6.25 |
Experimental Protocols
Synthesis of 1-Aminopyrrolidin-2-one
This protocol is adapted from the work of Betti et al. (2020).[3][5][6]
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine γ-butyrolactone (1 equivalent) and hydrazine hydrate (80%, 1.2 equivalents).
-
Add ethanol as a solvent.
-
Attach a reflux condenser and heat the mixture to reflux for 4-7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1-aminopyrrolidin-2-one, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis of 1-Aminopyrrolidin-2-one Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff bases from 1-aminopyrrolidin-2-one and various aromatic aldehydes.[3][5]
Materials:
-
1-Aminopyrrolidin-2-one
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 1-aminopyrrolidin-2-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will precipitate. Collect the solid by filtration.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The following is a standard protocol for determining the MIC of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Synthetic scheme for this compound derivatives.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Pyrrolidinamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Pyrrolidinamine, focusing on improving reaction yields and purity.
Comparison of Key Synthesis Methods
The selection of a synthetic route for this compound can significantly impact yield, purity, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.
| Method | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Method 1: Reduction of N-Nitrosopyrrolidine | N-Nitrosopyrrolidine, Zinc powder, NH4Cl, CO2, H2O | ~92% | 1.5 hours | 35°C | High yield, green chemistry approach. | Requires handling of a carcinogenic precursor (N-Nitrosopyrrolidine). |
| Method 2: Amination with Hydroxylamine-O-sulfonic acid (HOSA) | Pyrrolidine, Hydroxylamine-O-sulfonic acid, NaOH | Moderate to Good | 3 hours (heating) | 100°C | Avoids carcinogenic nitrosoamine intermediate. | Yield can be variable; requires careful pH control. |
| Method 3: Amination with Chloramine | Pyrrolidine, Chloramine (in situ or pre-formed) | Moderate | Variable (exothermic) | 90-100°C | Direct amination of the pyrrolidine ring. | Chloramine is unstable and requires careful preparation and handling; exothermic reaction can be difficult to control. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Reduction of N-Nitrosopyrrolidine (Method 1)
Question: My yield of this compound from the reduction of N-Nitrosopyrrolidine is significantly lower than the reported 92%. What are the likely causes and how can I improve it?
Answer:
Low yields in this reduction can stem from several factors related to reagent quality, reaction conditions, and work-up procedures.
-
Incomplete Reaction:
-
Cause: Insufficient zinc powder or deactivation of the zinc surface. The reaction is heterogeneous, and the surface area and activity of the zinc are critical.
-
Solution: Use freshly activated, fine zinc powder. Ensure vigorous stirring to maintain a good suspension. Monitor the reaction by TLC or GC until all the N-Nitrosopyrrolidine is consumed.
-
-
Side Reactions:
-
Cause: Over-reduction or decomposition of the starting material or product. While this specific method is generally clean, improper temperature control can lead to side reactions.
-
Solution: Maintain the reaction temperature strictly at 35°C. The portion-wise addition of zinc helps to control the exotherm.
-
-
Product Loss During Work-up:
-
Cause: this compound is a water-soluble, relatively volatile amine. Significant loss can occur during the removal of water and vacuum distillation.
-
Solution: After filtering off the zinc carbonate, carefully remove water under reduced pressure at a low temperature. During vacuum distillation, ensure the receiving flask is well-cooled to minimize loss of the product.
-
Issue 2: Formation of Side Products in Amination Reactions (Methods 2 & 3)
Question: I am observing significant impurity peaks in my crude product after aminating pyrrolidine. What are these impurities and how can I avoid them?
Answer:
The direct amination of pyrrolidine can lead to the formation of several byproducts.
-
Over-alkylation/Dimerization:
-
Cause: The newly formed this compound can potentially react with the aminating agent or other reactive species in the mixture, though this is less common for N-amination. A more likely side product is the formation of symmetrical hydrazines from the aminating agent itself.
-
Solution: Control the stoichiometry of the reagents carefully. Adding the aminating agent portion-wise to an excess of pyrrolidine can favor the desired reaction.
-
-
Decomposition of Aminating Agent:
-
Cause: Both hydroxylamine-O-sulfonic acid and chloramine can be unstable, especially at elevated temperatures or incorrect pH.
-
Solution: For the HOSA method, maintain a basic pH during the reaction. For the chloramine method, prepare the reagent fresh and use it immediately, while carefully controlling the reaction temperature.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain pure this compound after the reaction. What are the best purification strategies?
Answer:
This compound's physical properties can make purification challenging.
-
Problem: Co-distillation with solvent or impurities.
-
Solution: Fractional vacuum distillation is the most effective method for purifying this compound.[1] Use a fractionating column and carefully collect the fraction at the correct boiling point and pressure. It's crucial to have an efficient vacuum system and to monitor the head temperature closely.
-
-
Problem: Water contamination in the final product.
-
Solution: Ensure all glassware is thoroughly dried. After the reaction work-up, dry the organic extracts (if any) with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. For the aqueous reduction method, the initial removal of water must be as complete as possible before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of CO2 in the reduction of N-Nitrosopyrrolidine with zinc?
A1: The carbon dioxide in water forms carbonic acid, which helps to activate the zinc metal. It also facilitates the formation of zinc carbonate as a stable, easily filterable byproduct, driving the reaction to completion. This is a key aspect of the "green" nature of this method.
Q2: Is N-Nitrosopyrrolidine a hazardous material?
A2: Yes, N-Nitrosopyrrolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) before use.
Q3: Can I use a different reducing agent instead of zinc for Method 1?
A3: While other reducing agents can be used for the reduction of nitrosamines (e.g., LiAlH4), the zinc/CO2/H2O system is reported to be highly selective for the formation of the N-amino product with high yield and is environmentally benign. The use of more powerful reducing agents may lead to over-reduction or different side products.
Q4: In the amination with HOSA (Method 2), what is the optimal pH?
A4: The reaction of hydroxylamine-O-sulfonic acid with amines is typically carried out under basic conditions to deprotonate the amine, making it a better nucleophile. The addition of a base like sodium hydroxide is crucial for a good yield.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) and a visualizing agent such as ninhydrin, which will stain the amine-containing compounds. For GC, a capillary column suitable for amines should be used.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Reduction of N-Nitrosopyrrolidine
This protocol is adapted from a high-yield, green chemistry approach.
Materials:
-
N-Nitrosopyrrolidine (1.0 mol)
-
Deionized Water (250 ml)
-
Ammonium chloride (NH4Cl) (0.1 mol, 5.35 g)
-
Zinc powder (2.5 mol, 163 g)
-
Carbon dioxide (gas)
-
1-L Autoclave with stirring and gas inlet
-
Standard distillation apparatus
Procedure:
-
Place a solution of N-Nitrosopyrrolidine (1.0 mol) in water (250 ml) into a 1-L autoclave.
-
Add ammonium chloride (5.35 g) to the solution.
-
Charge the system with CO2 at a flow rate of 30 L/h for 20 minutes with stirring.
-
Heat the mixture to 35°C.
-
Add zinc powder (163 g) in portions of 16.3 g every 6 minutes. Maintain the temperature at 35°C.
-
After the complete addition of zinc (approximately 1 hour), continue stirring for an additional 30 minutes.
-
Filter the reaction mixture to remove the zinc carbonate precipitate and wash the solid with water (150 ml).
-
Combine the filtrates and remove the water under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound using Hydroxylamine-O-sulfonic Acid (HOSA)
This protocol provides an alternative route that avoids the use of a nitrosamine precursor.
Materials:
-
Pyrrolidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1 equivalent) in water.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1 equivalent) in water.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in water, keeping the temperature low.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Make the solution strongly alkaline by adding more sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow: High-Yield Synthesis of this compound
Caption: Workflow for the synthesis of this compound via reduction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
References
Purification of 1-Pyrrolidinamine by distillation or chromatography
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 1-Pyrrolidinamine by distillation and chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider before purification?
A1: Understanding the properties of this compound is crucial for selecting the appropriate purification method and ensuring safe handling. Key data is summarized below. Note that boiling points can vary based on pressure and purity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16596-41-1 | [1][2] |
| Molecular Formula | C₄H₁₀N₂ | [1][2] |
| Molar Mass | 86.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 156 - 158 °C (at 760 mmHg) | [3] |
| 112.26 °C (at 760 mmHg) | [2] | |
| Density | 0.936 g/cm³ | [3] |
| Solubility | Miscible in water | [3] |
| Stability | Air sensitive | [1] |
Q2: Which purification method—distillation or chromatography—is better for this compound?
A2: The choice depends on several factors, including the scale of your experiment, the nature of the impurities, and the required final purity.
-
Vacuum Distillation is generally preferred for larger quantities (>5 g) and for removing non-volatile impurities or solvents with significantly different boiling points. Due to its relatively high boiling point, distillation at atmospheric pressure may risk thermal decomposition.
-
Column Chromatography is ideal for small-scale purifications, for separating compounds with similar boiling points, or for removing polar impurities that are difficult to separate by distillation. Special considerations are needed due to the basic nature of the amine.
Q3: What are the primary safety precautions for handling this compound?
A3: this compound is corrosive and can cause severe skin burns and eye damage.[1] It is also air-sensitive.[1] Always handle this compound inside a chemical fume hood while wearing appropriate personal protective equipment (PPE).
Table 2: Safety and Handling Precautions
| Precaution | Details | Source(s) |
| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. | [4][5] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. | [4][6][7] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | [4][6] |
| Incompatibilities | Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [5][7] |
| First Aid | In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. | [4] |
Purification Method Decision Workflow
This diagram outlines the decision-making process for selecting the appropriate purification technique for this compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Purification by Distillation
Q4: My distillation is experiencing significant bumping or uneven boiling. What should I do?
A4: Bumping occurs when a liquid superheats and boils violently.
-
Solution: Ensure smooth boiling by using a magnetic stir bar in the distillation flask. For vacuum distillation, a capillary bubbler providing a fine stream of nitrogen or argon is highly effective at preventing bumping.[8] Ensure the distillation flask is not more than two-thirds full.[8]
Q5: The vacuum pressure is unstable during my distillation. What is the cause?
A5: An unstable vacuum is typically due to leaks in the system or an overwhelmed cold trap.
-
Troubleshooting Steps:
-
Check all joints: Ensure all ground-glass joints are properly greased and sealed.
-
Inspect tubing: Look for cracks or poor connections in the vacuum tubing.
-
Check the cold trap: An inefficient or full cold trap can cause pressure fluctuations. Ensure it is filled with an appropriate coolant (e.g., dry ice/acetone).
-
Pump performance: Verify that the vacuum pump is functioning correctly and the pump oil is clean.
-
Q6: The separation between my compound and impurities is poor. How can I improve it?
A6: Poor separation efficiency can result from several factors.
-
Solutions:
-
Use a fractionating column: For impurities with close boiling points, inserting a Vigreux or packed column between the flask and the still head increases the number of theoretical plates, enhancing separation.
-
Control the heating rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[8]
-
Insulate the column: Wrapping the fractionating column in glass wool or aluminum foil minimizes heat loss and improves efficiency.
-
Experimental Protocol: Vacuum Distillation
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware.
-
Place a magnetic stir bar in the round-bottom distillation flask.
-
Use a Claisen adapter to accommodate a thermometer and a capillary ebulliator for introducing an inert gas.[8]
-
Lightly grease all ground-glass joints to ensure a tight seal under vacuum.[8]
-
Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump.
Procedure:
-
Charge the distillation flask with the crude this compound (do not exceed two-thirds of the flask's volume).[8]
-
Begin stirring and slowly apply vacuum, monitoring the pressure with a manometer.
-
Once the desired pressure is stable, begin gentle heating with a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.[8]
-
Slowly increase the heating rate to distill the main fraction at a steady rate (approx. 1-2 drops per second).
-
Monitor the temperature at the still head; it should remain constant during the collection of the pure fraction.
-
Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Troubleshooting Guide: Purification by Chromatography
Q7: My compound is streaking or tailing badly on the TLC plate and column. Why is this happening?
A7: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor peak shape (tailing).[9]
-
Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Common choices include adding 0.5-2% triethylamine (TEA) or using a premixed eluent containing ammonia (e.g., 1-10% ammonia in methanol, which is then used as the polar component).[9][10]
Q8: My compound will not move off the baseline (Rf = 0). What should I do?
A8: An Rf of zero indicates that the eluent is not polar enough to move the compound up the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 DCM:Methanol mixture, try increasing the methanol concentration to 90:10. Remember to include your basic modifier (e.g., 1% TEA) in the new solvent mixture.[9][10]
Q9: I can't see the spots on my TLC plate after development. How can I visualize them?
A9: this compound lacks a strong UV chromophore, so it may not be visible under a UV lamp unless an impurity is UV-active.
-
Solution: Use a chemical stain for visualization. A ninhydrin stain is excellent for primary amines, typically appearing as purple or pink spots upon gentle heating. A potassium permanganate (KMnO₄) stain is also effective for visualizing amines, which will appear as yellow-brown spots on a purple background.[9][10]
Troubleshooting Workflow: Peak Tailing in Amine Chromatography
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocol: Column Chromatography
1. Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to find a suitable solvent system.
-
Start with a mixture like Dichloromethane (DCM) and Methanol (MeOH).
-
Crucially, add a basic modifier. Prepare two eluent systems for comparison: one without and one with 1% triethylamine (TEA). For example, 95:5 DCM:MeOH and 94:5:1 DCM:MeOH:TEA.
-
The ideal system should give your product an Rf value between 0.2 and 0.4, with good separation from impurities and minimal tailing.[9]
2. Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column using the "slurry method." Wet a suitable amount of silica gel with your chosen eluent (containing the basic modifier) and pour it into the column.
-
Allow the silica to settle into a uniform bed, and then add a layer of sand on top to prevent disruption.
3. Sample Loading and Elution:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting the column with your mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is relatively volatile and will co-evaporate with most common solvents.
-
Place the resulting oil under high vacuum to remove any residual solvent or TEA.
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Aminopyrrolidine: Properties, Uses, Safety Data & Supplier China | Buy 1-Aminopyrrolidine Online [chemheterocycles.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
Troubleshooting guide for reactions involving 1-Pyrrolidinamine
Welcome to the technical support center for 1-Pyrrolidinamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-aminopyrrolidine, is a cyclic hydrazine derivative.[1] Its unique structure, featuring a secondary amine within the pyrrolidine ring and a primary exocyclic amine group, makes it a valuable building block in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules through reactions such as nucleophilic substitution, amination, and cyclization.[2]
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to air and should be stored under an inert atmosphere.[1]
Q3: How should this compound be stored?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Due to its air sensitivity, storage under an inert gas like argon or nitrogen is advisable to prevent degradation.
Q4: What are the common types of reactions involving this compound?
The primary amino group of this compound is a strong nucleophile, making it reactive towards a variety of electrophiles. Common reactions include:
-
Condensation with Aldehydes and Ketones: Forms hydrazones, which are useful intermediates in organic synthesis.[4]
-
Acylation: Reacts with acid chlorides and anhydrides to form N-acyl-1-pyrrolidinamine derivatives.[5][6]
-
Alkylation: Undergoes alkylation with alkyl halides, though over-alkylation can be a challenge.[7]
-
Multicomponent Reactions: Can participate in one-pot syntheses to create complex heterocyclic structures.[8][9]
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reaction with Aldehydes/Ketones
Question: I am getting a low yield of the desired hydrazone when reacting this compound with an aromatic aldehyde. What are the possible causes and how can I improve the yield?
Potential Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure equimolar amounts of this compound and the carbonyl compound are used. - Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10] - Use a catalytic amount of acid (e.g., acetic acid) to promote the reaction.[4] |
| Side Reactions | - The aldehyde may be undergoing self-condensation (aldol reaction).[11] Add the aldehyde slowly to the reaction mixture containing this compound. - The product may be unstable under the reaction conditions. Attempt the reaction at a lower temperature for a longer duration. |
| Work-up Issues | - The hydrazone product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. - If the product is a solid, ensure complete precipitation from the reaction mixture before filtration. Cooling the mixture may improve recovery.[10] |
| Reagent Quality | - Ensure the aldehyde is pure and free from carboxylic acid impurities, which can react with the amine. - Verify the purity of the this compound, as it can degrade upon exposure to air. |
Troubleshooting Workflow for Low Yield in Condensation Reactions
Issue 2: Byproduct Formation in Acylation Reactions
Question: I am trying to acylate this compound with an acid chloride, but I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-acylated product?
Potential Causes and Solutions:
| Possible Cause | Suggested Solution |
| Di-acylation | - The initially formed mono-acylated product's remaining N-H bond (on the pyrrolidine ring) can be acylated. Use a slight excess of this compound relative to the acylating agent. - Add the acid chloride slowly to a cooled solution of this compound to maintain a low local concentration of the acylating agent. |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., an alcohol), it may compete with the amine for the acylating agent. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Base-catalyzed Side Reactions | - The HCl byproduct can catalyze side reactions. Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.[5] |
| Degradation of Starting Material | - Acid chlorides can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[12] |
Issue 3: Difficulty in Purification of Reaction Products
Question: The crude product from my reaction with this compound is difficult to purify by column chromatography. The product seems to be very polar and streaks on the silica gel column.
Potential Causes and Solutions:
| Possible Cause | Suggested Solution |
| Polarity of the Product | - The presence of the basic nitrogen atoms can cause streaking on acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to improve peak shape. - Consider using a different stationary phase, such as alumina, which is less acidic. |
| Residual Starting Material | - Unreacted this compound is highly polar and can co-elute or interfere with product separation. Perform an acidic wash (e.g., with dilute HCl) during the work-up to remove unreacted amine as its water-soluble salt. |
| Formation of Salts | - If the reaction generates acidic byproducts, the product may exist as a salt, which is very polar. Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during work-up before chromatography. |
| Inappropriate Solvent System | - The chosen eluent may not be suitable for the product's polarity. Systematically screen different solvent systems with varying polarities. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone from this compound and Benzaldehyde
This protocol describes a general procedure for the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture to induce crystallization.
-
Dry the product under vacuum.
Protocol 2: Acylation of this compound with Benzoyl Chloride
This protocol provides a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
Data Presentation
Table 1: Typical Reaction Conditions for Reactions Involving this compound
| Reaction Type | Electrophile | Solvent | Catalyst/Base | Temperature (°C) | Typical Time (h) |
| Condensation | Aldehyde/Ketone | Ethanol | Acetic Acid | 25 - 80 | 1 - 4 |
| Acylation | Acid Chloride | DCM / THF | Triethylamine | 0 - 25 | 2 - 6 |
| Acylation | Acid Anhydride | DCM / Pyridine | Pyridine | 25 | 4 - 12 |
| Alkylation | Alkyl Halide | Acetonitrile | K2CO3 | 25 - 80 | 12 - 24 |
Table 2: Expected Yields and Purity for Common Reactions
| Reaction Product | Typical Yield Range (%) | Typical Purity (%) (after purification) |
| Hydrazone | 70 - 95 | >98 |
| N-Acyl Derivative | 60 - 85 | >97 |
| N-Alkyl Derivative | 40 - 70 (mono-alkylated) | >95 |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
Technical Support Center: Optimization of 1-Pyrrolidinamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 1-pyrrolidinamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the synthesis of this compound derivatives?
A1: The key factors influencing the success of this compound derivative synthesis are reaction temperature, choice of solvent, and the nature of the catalyst. The interplay of these factors can significantly impact reaction kinetics, product yield, and purity. For instance, lower temperatures may enhance stereoselectivity at the cost of longer reaction times, while certain solvents can stabilize transition states, thereby improving the diastereomeric ratio.[1]
Q2: How can I improve the yield and purity of my final product?
A2: Low yields and impurities often stem from incomplete reactions, side reactions, or losses during workup and purification. To address this, ensure your reagents and solvents are pure and dry, as water can deactivate catalysts.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3] During the workup, thorough extraction with an appropriate solvent and adjusting the pH can minimize product loss.[4] For purification, column chromatography is a common and effective method.[2]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can this be controlled?
A3: The formation of regioisomers in 1,3-dipolar cycloadditions is a common challenge arising from the electronic and steric properties of the reactants. To improve regioselectivity, you can modify the electronic nature of the substituent on the dipolarophile. Additionally, the choice of catalyst can play a significant role in controlling the regiochemical outcome.
Troubleshooting Guides
Problem 1: Low or No Yield
Low yields are a frequent issue in organic synthesis. The following flowchart can help diagnose the potential cause and find a solution.
Caption: Troubleshooting workflow for low reaction yield.[4]
Problem 2: Poor Stereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes & Solutions:
-
Suboptimal Solvent: The polarity and steric hindrance of the solvent can greatly influence the transition state geometry.
-
Solution: Screen a variety of solvents. A shift from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol has been shown to improve selectivity.[1]
-
-
Incorrect Temperature: The reaction temperature can affect the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Lowering the temperature may increase selectivity, though it might necessitate longer reaction times.[1]
-
-
Inappropriate Catalyst or Catalyst Loading: The nature and concentration of the catalyst are crucial for the stereochemical outcome.
Data Presentation
Table 1: Optimization of Reaction Conditions for Asymmetric Nitro-Mannich/Hydroamination Cascade
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | A (10) | -15 | 24 | 65 | 75:25 | 85 |
| 2 | B (10) | -15 | 24 | 70 | 80:20 | 88 |
| 3 | C (10) | -15 | 24 | 72 | 85:15 | 90 |
| 4 | C (5) | -15 | 18 | 75 | 86:14 | 91 |
| 5 | C (5) | -15 | 12 | 77 | 87:13 | 91 |
| 6 | C (5) | -25 | 24 | 71 | 88:12 | 92 |
Data adapted from a study on the synthesis of pyrrolidine derivatives. The optimal conditions are highlighted in bold.[5]
Table 2: Typical Yields for the Multi-Step Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine
| Step | Reaction | Typical Yield Range (%) |
| 1 | Reduction of N-Boc-L-proline to N-Boc-L-prolinol | 85-95 |
| 2 | Conversion of N-Boc-L-prolinol to its mesylate | 90-98 |
| 3 | Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine | 80-90 |
| 4 | Reduction of the azide to the amine | 90-99 |
| Overall | 60-80 |
These yields are representative and can vary based on specific experimental conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Stereoselective 1,3-Dipolar Cycloaddition
This protocol is a general guideline for the synthesis of pyrrolidine derivatives via a [3+2] cycloaddition reaction.
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if using a magnetic catalyst, separate it with an external magnet. Otherwise, proceed to the workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine from N-Boc-L-proline
This multi-step protocol outlines a common route for the synthesis of this key chiral building block.
Step 1: Reduction of N-Boc-L-proline
-
Dissolve N-Boc-L-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Perform an aqueous work-up and extract the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain crude N-Boc-L-prolinol.[2][3]
Step 2: Mesylation of N-Boc-L-prolinol
-
Dissolve the crude N-Boc-L-prolinol in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the slow addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C until completion (monitor by TLC).
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt.
-
Dry the organic layer, filter, and concentrate to yield the crude mesylate.[2]
Step 3: Azide Formation
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN3).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).[2]
Step 4: Reduction to the Amine
-
Dissolve the crude azide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude (S)-1-Boc-2-(aminomethyl)pyrrolidine.
-
Purify the crude product by column chromatography.[2]
Mandatory Visualizations
General Workflow for Reaction Optimization
The optimization of a chemical reaction is an iterative process. The following diagram illustrates a typical workflow.
Caption: A general workflow for the optimization of chemical reaction conditions.[1][6][7]
Role of this compound Derivatives in Toll-like Receptor (TLR) Signaling
Certain this compound derivatives have been shown to modulate inflammatory responses by inhibiting key components of the Toll-like receptor (TLR) signaling pathways.
Caption: Inhibition of TLR signaling pathways by a this compound derivative.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation pathways of 1-Pyrrolidinamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 1-Pyrrolidinamine. The information herein is compiled to address common experimental challenges and ensure the reliable use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound in a cool, dry, and well-ventilated area, protected from light. For prolonged storage, refrigeration (2-8 °C) is advisable to minimize degradation.
Q2: My previously colorless solution of this compound has turned yellow/brown. What could be the cause?
A2: A change in color is a common indicator of degradation, likely due to oxidation. This compound is sensitive to air, and exposure can lead to the formation of colored degradation products.[1] To prevent this, always handle the compound under an inert atmosphere and use deoxygenated solvents for preparing solutions.
Q3: I am observing unexpected peaks in my HPLC/GC analysis of a this compound sample. What could they be?
A3: The appearance of new peaks suggests the presence of impurities or degradation products. Based on the structure of this compound, potential degradation products could arise from oxidation of the pyrrolidine ring or the amino group. These could include hydroxylated species, N-oxides, or products of ring-opening. It is advisable to use a stability-indicating analytical method, such as LC-MS, to identify these unknown peaks.
Q4: What are the primary degradation pathways for this compound?
A4: While specific studies on this compound are limited, by analogy with similar pyrrolidine derivatives, the primary degradation pathways are expected to be oxidation and potentially hydrolysis under non-neutral pH conditions.[2][3] Oxidation can be accelerated by exposure to air, elevated temperatures, and the presence of metal ions.[2]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, follow these precautions:
-
Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use high-purity, deoxygenated solvents.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Avoid high temperatures unless required by the experimental protocol.
-
Ensure all glassware is clean and free of metal contaminants.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Analytical Results (e.g., varying purity) | Degradation due to improper storage or handling. | Store this compound in a tightly sealed container under an inert gas, protected from light and moisture. For long-term storage, refrigeration is recommended. Minimize exposure to air during weighing and solution preparation. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to reactive materials or incompatible chemicals. | |
| Low Recovery of the Compound from a Reaction Mixture | Degradation under experimental conditions (e.g., high temperature, presence of oxidizing agents). | Review the reaction conditions. If possible, lower the reaction temperature or shorten the reaction time. If oxidizing agents are present, consider if they are compatible with the amino-pyrrolidine moiety. |
| Adsorption onto container surfaces. | Use silanized glassware to minimize adsorption, especially when working with dilute solutions. | |
| Formation of Precipitate in Solution | Formation of insoluble degradation products or salts. | Analyze the precipitate to identify its nature. If it is a degradation product, review the storage and handling procedures. If it is a salt, ensure the pH of the solution is appropriate and that there are no incompatible counter-ions present. |
Stability Data
The following tables present hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and based on the behavior of structurally related compounds. Actual degradation rates should be determined experimentally.
Table 1: Hypothetical Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 1 M HCl | 60 | 24 | < 5% | Minimal degradation expected |
| Neutral (pH 7) | 60 | 24 | < 2% | Minimal degradation expected |
| 1 M NaOH | 60 | 24 | < 5% | Minimal degradation expected |
Table 2: Hypothetical Oxidative Stability of this compound
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 3% H₂O₂ | Room Temperature | 24 | 10 - 25% | N-oxide derivatives, hydroxylated pyrrolidines |
| Air Exposure | 40 | 72 | 5 - 15% | Various oxidation products |
Experimental Protocols
The following are representative protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stress testing.[4][5][6]
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the sample at 60 °C.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the sample at 60 °C.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the sample at 60 °C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
Protocol 3: Thermal Degradation Study
-
Sample Preparation: Place the solid compound in a transparent vial.
-
Procedure:
-
Heat the vial in an oven at a specified temperature (e.g., 80 °C) for 48 hours.
-
Maintain a control sample at room temperature.
-
-
Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.
Visualizations
Caption: Predicted oxidative degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Aminopyrrolidine Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-aminopyrrolidine to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is N-aminopyrrolidine and why is its stability important?
N-aminopyrrolidine is a cyclic hydrazine derivative used as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its stability is crucial as degradation, primarily through oxidation, can lead to the formation of impurities. These impurities can affect the yield and purity of the final product, potentially impacting its efficacy and safety.
Q2: What are the primary signs of N-aminopyrrolidine degradation?
The primary visual indicator of N-aminopyrrolidine degradation is a change in color. Pure N-aminopyrrolidine is a colorless to light yellow liquid.[1] The appearance of a yellow or brown discoloration is a common sign of oxidation.[2] Additionally, the presence of unexpected peaks in analytical chromatograms (e.g., HPLC or GC) can indicate the formation of degradation products.
Q3: What factors accelerate the oxidation of N-aminopyrrolidine?
Several factors can accelerate the oxidation of amines like N-aminopyrrolidine:
-
Presence of Oxygen: Direct exposure to air is the main contributor to oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Exposure to Light: UV radiation can provide the energy to initiate oxidative degradation pathways.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q4: What are the general recommendations for storing N-aminopyrrolidine?
To ensure the stability of N-aminopyrrolidine, it should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[1] For long-term storage, it is recommended to keep it at low temperatures (2-8 °C or frozen) in a tightly sealed container, protected from light (e.g., in an amber vial).[2] The use of an inert atmosphere is highly recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of N-aminopyrrolidine.
Issue 1: The N-aminopyrrolidine solution has turned yellow/brown.
-
Possible Cause: This is a strong indication of oxidative degradation due to exposure to air.
-
Troubleshooting Steps:
-
Verify Purity: Analyze a sample of the discolored solution using a suitable analytical method like HPLC or GC-MS to identify and quantify any impurities.
-
Purification: If the level of impurities is unacceptable, consider purifying the N-aminopyrrolidine by distillation under reduced pressure and inert atmosphere.
-
Implement Preventive Measures: For future use, ensure that the N-aminopyrrolidine is handled and stored under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions.[2]
-
Issue 2: Inconsistent results in reactions involving N-aminopyrrolidine from a previously opened bottle.
-
Possible Cause: The N-aminopyrrolidine may have partially degraded upon storage after the bottle was first opened, leading to a lower concentration of the active compound and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Quantify the Active Compound: Use a validated analytical method (e.g., HPLC with a suitable standard) to determine the current concentration of N-aminopyrrolidine in your stock.
-
Use a Fresh Batch: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of N-aminopyrrolidine for your experiments.
-
Aliquot for Future Use: To prevent degradation of the entire stock, consider aliquoting the contents of a new bottle into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air with each use.
-
Issue 3: Formation of unexpected byproducts in a reaction where N-aminopyrrolidine is a reactant.
-
Possible Cause: The byproducts may be a result of reactions involving the degradation products of N-aminopyrrolidine.
-
Troubleshooting Steps:
-
Characterize Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproducts.[2] This can provide clues about the nature of the impurities in your N-aminopyrrolidine.
-
Run a Control Reaction: Perform the reaction using a freshly purified or newly purchased batch of N-aminopyrrolidine and compare the results. If the byproducts are absent, it confirms that the issue was with the quality of the previously used reagent.
-
Review Storage and Handling: Re-evaluate your storage and handling procedures for N-aminopyrrolidine to prevent future degradation.
-
Experimental Protocols
Protocol 1: Procedure for Handling and Dispensing N-aminopyrrolidine
This protocol describes the best practices for handling N-aminopyrrolidine to minimize exposure to air.
Materials:
-
N-aminopyrrolidine in a Sure/Seal™ bottle or a bottle with a septum-sealed cap.
-
Syringe and needle (ensure they are dry and compatible with the chemical).
-
Source of inert gas (Nitrogen or Argon) with a regulator and a needle adapter.
-
Receiving flask, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Inert Atmosphere: Ensure the receiving flask is under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon or by connecting it to a Schlenk line.
-
Syringe Preparation: Purge the syringe with the inert gas 3-5 times to remove any air.
-
Transfer: Puncture the septum of the N-aminopyrrolidine bottle with the inert gas needle to create a positive pressure. Puncture the septum with the syringe needle and slowly withdraw the desired volume of the liquid.
-
Dispensing: Quickly transfer the N-aminopyrrolidine from the syringe to the receiving flask by injecting it through the septum of the flask.
-
Storage of Partially Used Bottle: After withdrawing the desired amount, ensure the bottle is stored under a positive pressure of the inert gas. Wrap the septum with electrical tape or Parafilm® to ensure a good seal and store it in a cool, dark place.
Protocol 2: Stability Indicating HPLC Method for N-aminopyrrolidine
This is a general protocol that can be adapted to develop a stability-indicating HPLC method for N-aminopyrrolidine. Method development and validation are essential.[3]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase (Isocratic):
-
A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of N-aminopyrrolidine (likely in the low UV range, e.g., 210-230 nm).
Procedure:
-
Standard Preparation: Prepare a standard solution of N-aminopyrrolidine of known concentration in a suitable solvent (e.g., mobile phase).
-
Sample Preparation: Dilute the N-aminopyrrolidine sample to be tested to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Evaluation: Compare the chromatogram of the stored sample to that of a fresh standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Data Presentation
Due to the lack of publicly available quantitative data on the degradation of N-aminopyrrolidine, the following table is provided as a template for researchers to record their own stability study data.
Table 1: Stability of N-Aminopyrrolidine Under Various Storage Conditions
| Storage Condition | Time (Weeks) | Appearance | Purity by HPLC (%) | Degradation Products (%) |
| Room Temperature (Air) | 0 | Colorless | 99.5 | 0.5 |
| 1 | Light Yellow | |||
| 4 | Yellow | |||
| Room Temperature (N2) | 0 | Colorless | 99.5 | 0.5 |
| 1 | Colorless | |||
| 4 | Colorless | |||
| 4°C (Air) | 0 | Colorless | 99.5 | 0.5 |
| 4 | Colorless | |||
| 12 | Light Yellow | |||
| 4°C (N2) | 0 | Colorless | 99.5 | 0.5 |
| 4 | Colorless | |||
| 12 | Colorless | |||
| -20°C (N2) | 0 | Colorless | 99.5 | 0.5 |
| 12 | Colorless | |||
| 24 | Colorless |
Researchers should fill in the blank cells with their experimental data.
Visualizations
Caption: Troubleshooting workflow for suspected N-aminopyrrolidine degradation.
Caption: Experimental workflow for assessing N-aminopyrrolidine stability.
References
Challenges in the scale-up of 1-Pyrrolidinamine production
Welcome to the technical support center for the scale-up of 1-Pyrrolidinamine (also known as N-Aminopyrrolidine, CAS 16596-41-1) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling at an industrial scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a heterocyclic organic compound featuring a pyrrolidine ring with an amino group attached to the nitrogen atom.[1] It is a valuable building block and intermediate in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and specialty chemical industries.[2]
Q2: What are the common synthesis routes for this compound? A2: The most prevalent laboratory and industrial synthesis method involves a two-step process:
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Nitrosation: Reaction of pyrrolidine with a nitrosating agent (e.g., nitrous acid, generated in situ from sodium nitrite and a strong acid) to form N-nitrosopyrrolidine.
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Reduction: Reduction of the N-nitrosopyrrolidine intermediate to this compound using a reducing agent. Common choices include zinc powder in the presence of a proton source or catalytic hydrogenation.[3]
Q3: What are the critical challenges in scaling up this compound production? A3: Key scale-up challenges include:
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Handling of N-nitrosopyrrolidine: The intermediate, N-nitrosopyrrolidine, is a potential carcinogen, requiring strict handling protocols and containment to minimize exposure.[4][5]
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Exothermic Reaction Control: Both the nitrosation and reduction steps can be highly exothermic. Effective thermal management is crucial to prevent runaway reactions, ensure safety, and minimize side-product formation.
-
Impurity Profile Control: Achieving high purity is often difficult due to unreacted starting materials, the N-nitrosopyrrolidine intermediate, and byproducts from side reactions.
-
Purification: The final product is often purified by vacuum distillation.[3] Separating the product from impurities with close boiling points can be challenging and may require high-efficiency distillation columns.
-
Safety: The reagents and product can be flammable, corrosive, and toxic, necessitating robust safety measures, including the use of explosion-proof equipment and appropriate personal protective equipment (PPE).[6][7]
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of N-Nitrosopyrrolidine
Question: My yield of this compound after the reduction step is consistently low. What are the likely causes and solutions?
Answer: Low yields are often traced back to several factors related to the reduction step. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Rationale |
|---|---|
| Incomplete Reaction | Monitor reaction progress: Use GC or TLC to track the disappearance of the N-nitrosopyrrolidine starting material.[8] Increase reaction time or temperature: If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary. Perform lab-scale experiments to define the optimal endpoint. |
| Insufficient Reducing Agent | Verify stoichiometry: Ensure the molar ratio of the reducing agent (e.g., zinc) is sufficient. A common protocol uses a significant excess (e.g., 2.5 molar equivalents) of zinc powder.[3] Control addition rate: If adding the reducing agent in portions, ensure the rate does not cause excessive heat, which can degrade the product. |
| Side Reactions / Degradation | Maintain strict temperature control: The reduction can be exothermic. Use a reactor with efficient cooling to maintain the optimal temperature (e.g., 35°C as per some literature methods) to minimize the formation of byproducts.[3] Ensure inert atmosphere: For some reducing agents, an inert atmosphere (Nitrogen or Argon) is critical to prevent oxidation of reagents or products. |
| Inefficient Work-up | Optimize extraction: The product is water-soluble.[9] During aqueous work-up, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with brine can improve extraction efficiency.[8] Minimize losses during solvent removal: Use a rotary evaporator under controlled vacuum and temperature to avoid co-distillation of the volatile product. |
Issue 2: Final Product Fails Purity Specifications
Question: My final product is discolored and GC analysis shows multiple impurities. How can I improve its purity?
Answer: Impurities can originate from starting materials, side reactions, or degradation. A multi-pronged approach involving reaction optimization and enhanced purification is necessary.
Common Impurities & Mitigation Strategies
| Impurity | Source | Mitigation & Removal Strategy |
|---|---|---|
| Pyrrolidine (Starting Material) | Incomplete nitrosation reaction. | Reaction: Ensure complete conversion during nitrosation by controlling pH and stoichiometry. Purification: Pyrrolidine has a lower boiling point (87-89°C) than this compound (~148-150°C) and can be removed as a forerun during fractional vacuum distillation. |
| N-Nitrosopyrrolidine (Intermediate) | Incomplete reduction. | Reaction: Optimize reduction conditions (time, temperature, reagent ratio) to drive the reaction to completion.[3][8] Purification: This impurity has a higher boiling point than the product and will remain in the distillation residue. Safety: Given its toxicity, minimizing this impurity is a primary safety and quality goal. |
| Ring-Opened Byproducts | Harsh reaction conditions (e.g., high temperature or extreme pH). | Reaction: Maintain careful control over temperature and pH throughout the process. Avoid localized hot spots in the reactor. |
| Oxidation/Decomposition Products | Exposure to air, particularly at elevated temperatures during distillation. | Purification: Perform vacuum distillation under a nitrogen or argon atmosphere to prevent oxidation.[10] Store the final product under an inert gas.[10] |
Issue 3: Safety Concerns During Scale-Up
Question: What are the primary safety hazards to consider when moving from a lab to a pilot-plant scale?
Answer: Scaling up introduces significant safety challenges, primarily related to thermal control and the handling of hazardous materials.[6][10]
Key Safety Considerations
| Hazard | Mitigation Strategy |
|---|---|
| Exothermic Reactions | - Use a jacketed reactor with a reliable cooling system. - Implement controlled, gradual addition of reagents. - Install pressure relief systems and emergency quench capabilities. |
| Flammability | - this compound and its precursor, pyrrolidine, are flammable liquids. - Use explosion-proof electrical equipment and tools. - Ground and bond all equipment to prevent static discharge. - Ensure adequate ventilation to prevent vapor accumulation.[10] |
| Toxicity & Corrosivity | - The N-nitrosopyrrolidine intermediate is a suspected carcinogen. Use a closed-system transfer for this material. - Pyrrolidine is corrosive and can cause severe skin burns and eye damage. - Mandate the use of appropriate PPE: chemical-resistant gloves, safety goggles, face shields, and lab coats.[10] - Work in a well-ventilated area or under a fume hood. |
| Spills & Leaks | - Store chemicals in secondary containment. - Have spill kits readily available with appropriate neutralizing agents and absorbents. - Develop and train personnel on emergency response procedures. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is based on the reduction of N-nitrosopyrrolidine with zinc powder.[3]
Step A: N-Nitrosopyrrolidine Preparation
-
Charge Reactor: In a well-ventilated area, charge a jacketed glass reactor with pyrrolidine and water. Cool the mixture to 0-5°C using the reactor's cooling system.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise, maintaining the internal temperature below 10°C.
-
Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution slowly to the reactor over 2-3 hours, ensuring the temperature does not exceed 10°C. A yellow-orange oil (N-nitrosopyrrolidine) will form.
-
Work-up: Once the addition is complete, stir for an additional hour at 5-10°C. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Caution: N-nitrosopyrrolidine is a potential carcinogen; handle with extreme care in a contained system.
Step B: Reduction to this compound [3]
-
Charge Reactor: Charge a larger, appropriately sized autoclave or jacketed reactor with the crude N-nitrosopyrrolidine, water, and ammonium chloride.
-
Inerting: Flush the system with an inert gas like CO₂ or Nitrogen.
-
Reduction: Heat the mixture to 35°C. Add zinc powder in small portions over 1-2 hours to control the exotherm, maintaining the temperature at 35°C. The pressure may be maintained at ~0.2 MPa.
-
Reaction Monitoring: After the final addition of zinc, stir the mixture for another 1-2 hours at 35°C. Monitor the reaction by GC until the N-nitrosopyrrolidine peak is no longer detected.
-
Filtration & Work-up: Cool the reaction mixture and filter off the zinc salts. Wash the filter cake with water.
-
Isolation: Transfer the combined filtrate to a distillation apparatus. Remove the water under reduced pressure. The remaining crude product is a liquid.
Step C: Purification
-
Vacuum Distillation: Purify the crude this compound by fractional vacuum distillation.[3]
-
Fraction Collection: Collect the fraction boiling at approximately 53°C at 40 Torr.[1] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
-
Storage: Store the purified, colorless to light yellow liquid under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[10]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This method is adapted from general protocols for analyzing volatile amines.[11]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: HP-5 or equivalent (30 m x 0.32 mm x 0.25 µm).[11]
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Injection: Inject 1 µL with an appropriate split ratio (e.g., 50:1).
-
Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.[12]
Visualizations
Process Workflows and Logic Diagrams
Caption: Workflow for synthesis and a logic diagram for troubleshooting purity issues.
References
- 1. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1-Pyrrolidinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1-Pyrrolidinamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities in crude this compound may include unreacted starting materials, residual solvents, byproducts from side reactions, and degradation products. For pyrrolidine derivatives, specific impurities can include water, tetrahydrofuran (THF), and higher boiling point byproducts such as N-substituted pyrrolidines.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is typically employed to determine the purity of this compound and identify any impurities.[2][3]
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Gas Chromatography (GC-FID) | Chemical Purity | High resolution for volatile compounds.[2] |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High accuracy and precision for less volatile compounds.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Impurity Identification | Provides detailed information on molecular structure and can help identify and quantify impurities.[3] |
| Mass Spectrometry (MS) | Molecular Weight & Structural Information | Confirms molecular weight and provides fragmentation patterns for structural elucidation of the main compound and impurities.[3] |
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective methods for purifying amines like this compound are fractional distillation under reduced pressure and recrystallization of a salt derivative.[4] The choice of method depends on the nature of the impurities and the desired scale of purification.
Q4: Is this compound stable?
A4: this compound is described as a liquid that is sensitive to air.[5] Like many amines, it can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of oxygen.[6][7] Proper storage under an inert atmosphere is recommended.
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar before heating. |
| Poor Separation of Fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Decrease the heating rate to allow for proper equilibrium between liquid and vapor phases. |
| Product Degradation (Darkening of Color) | - Distillation temperature is too high. | - Perform the distillation under a higher vacuum to lower the boiling point.[4]- Ensure the heating mantle temperature is only slightly above the boiling point of the desired fraction.[4] |
| Water Contamination in Purified Product | - Incomplete drying of crude material or glassware. | - Thoroughly dry all glassware in an oven before assembly.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) prior to distillation.[4] |
Recrystallization as a Salt (e.g., Hydrochloride)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[4] |
| Oily Product Instead of Crystals | - The boiling point of the solvent is too high.- The product's melting point is lower than the boiling point of the solvent.- Impurities are preventing crystallization. | - Choose a lower-boiling point solvent or a different solvent system.- Try dissolving the oil in a minimal amount of hot solvent and adding a "bad" or anti-solvent dropwise until turbidity persists, then cool slowly.[8] |
| Low Yield of Recrystallized Product | - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the salt.[4]- After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4] Be aware that charcoal can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is a general procedure and may require optimization.
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Drying: Dry the crude this compound over anhydrous potassium carbonate for several hours.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Distillation:
-
Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Slowly reduce the pressure to the desired vacuum.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully collect the main fraction of this compound at its expected boiling point under the applied pressure.
-
Stop the distillation before the high-boiling impurities begin to distill.
-
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Protocol 2: Recrystallization of this compound as a Hydrochloride Salt
This method is suitable for removing non-basic impurities.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
-
Dissolution:
-
Heat the mixture to boiling, adding the minimum amount of hot solvent required to fully dissolve the salt.[9]
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
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Perform a hot gravity filtration to remove the charcoal.[4]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying: Dry the purified this compound hydrochloride salt in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for crystallization issues.
References
- 1. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Overcoming Reactivity Challenges with 1-Pyrrolidinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 1-pyrrolidinamine in common synthetic reactions. The following sections offer solutions to specific issues, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does my amide coupling reaction with this compound result in low to no product yield?
A1: Low yields in amide coupling reactions with this compound can stem from several factors. Primarily, the N-amino group of this compound can exhibit reduced nucleophilicity due to electronic effects and potential steric hindrance. Common causes for low yield include:
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Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid, a crucial step for the subsequent nucleophilic attack by the amine.[1]
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Amine Deactivation: Protonation of the amine by the carboxylic acid can occur, rendering the amine non-nucleophilic.[1]
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Steric Hindrance: Bulky substituents on either the carboxylic acid or the pyrrolidine ring can physically impede the reaction.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
Q2: How can I improve the yield of my amide coupling reaction with this compound?
A2: To improve yields, consider the following strategies:
-
Choice of Coupling Reagent: For challenging amines like this compound, stronger coupling reagents are often necessary. Uronium/aminium salts like HATU and HBTU are highly effective, particularly for sterically hindered couplings.[2] Phosphonium salts such as PyBOP are also known for their high efficiency and rapid reaction times.
-
Reaction Conditions: The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is recommended to scavenge the acid produced during the reaction without competing with the primary amine.[1] Running the reaction at a slightly elevated temperature may also improve the reaction rate, but should be monitored to avoid side reactions.
-
In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling with electron-deficient amines and sterically hindered substrates where standard methods have failed.[3]
Q3: My Schiff base formation with this compound is slow and gives a low yield. What can I do?
A3: The formation of a Schiff base involves the nucleophilic attack of the amine on a carbonyl compound, followed by dehydration.[4] Low reactivity can be due to the reduced nucleophilicity of this compound or unfavorable reaction equilibrium. To address this:
-
Catalysis: The reaction is often catalyzed by either an acid or a base. For Schiff base formation, mild acidic conditions are typically employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]
-
Water Removal: The reaction is an equilibrium process, and the removal of water will drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction in a solvent that azeotropically removes water.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[6]
Q4: Are Schiff bases derived from this compound stable?
A4: The stability of Schiff bases can vary. The imine bond is susceptible to hydrolysis, especially under acidic conditions. The stability of the Schiff base will depend on the structure of the carbonyl compound used and the reaction conditions. In some cases, the involvement of the imine nitrogen in metal complexes can significantly stabilize the azomethine linkage.[7]
Troubleshooting Guides
Amide Coupling Reactions
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete carboxylic acid activation | Use a more powerful coupling reagent like HATU, HBTU, or PyBOP. Ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents of the coupling reagent).[1][2] |
| Amine is not sufficiently nucleophilic | Switch to a protocol that generates a more reactive electrophile, such as an acyl fluoride.[3] Consider using a catalyst that can enhance the reaction rate. | |
| Steric hindrance | Increase the reaction temperature moderately. Use a less sterically hindered coupling reagent if possible. | |
| Presence of multiple products | Side reactions | Use coupling additives like HOBt or OxymaPure to suppress racemization and other side reactions.[1] Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis. |
| Starting material remains | Reaction is too slow | Increase the reaction time or temperature. Confirm that the coupling reagent is fresh and has been stored correctly. |
Schiff Base Formation
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion to Schiff base | Unfavorable equilibrium | Use a Dean-Stark apparatus or a drying agent to remove water. |
| Low reactivity of the amine or carbonyl | Add a catalytic amount of a mild acid (e.g., acetic acid).[4] | |
| Product decomposes upon workup | Instability of the Schiff base | Use a non-aqueous workup if possible. If the Schiff base is to be used in a subsequent step, consider using it in situ without isolation. |
| Reaction is slow | Suboptimal reaction conditions | Gently heat the reaction mixture.[6] Ensure the solvent is appropriate for Schiff base formation (e.g., ethanol, methanol). |
Data Presentation
Table 1: Comparison of Coupling Reagents for Challenging Amide Bond Formation
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Typical Solvents |
| EDC | Carbodiimide | Moderate | HOBt, NHS | DCM, DMF |
| DCC | Carbodiimide | Moderate | HOBt, NHS | DCM, DMF |
| HATU | Uronium/Aminium | High | None required | DMF, NMP |
| HBTU | Uronium/Aminium | High | None required | DMF, NMP |
| PyBOP | Phosphonium | High | None required | DMF, DCM |
Table 2: General Conditions for Schiff Base Formation
| Parameter | Condition |
| Carbonyl Compound | Aldehydes are generally more reactive than ketones. |
| Catalyst | Typically a few drops of a weak acid like acetic acid.[4] |
| Solvent | Ethanol or Methanol are commonly used. |
| Temperature | Room temperature to reflux, depending on the reactivity of the substrates. |
| Water Removal | Often necessary to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
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Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Schiff Base Formation with this compound
This protocol outlines a general procedure for the synthesis of a Schiff base from an aldehyde and this compound.
-
Dissolution: Dissolve the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Amine Addition: Add this compound (1.0 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. If the reaction is slow, consider using a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Mandatory Visualizations
Caption: Workflow for Amide Coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ijpsr.com [ijpsr.com]
- 6. ionicviper.org [ionicviper.org]
- 7. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing 1-Pyrrolidinamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 1-Pyrrolidinamine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is sensitive to air and, by extension, moisture.[1] The lone pair of electrons on the nitrogen atoms makes the molecule nucleophilic and basic. It can react with water, which can act as a proton source, leading to the formation of the corresponding ammonium salt. This reaction can inhibit or prevent the desired reactivity of this compound in a reaction. Furthermore, the presence of water can facilitate side reactions and decomposition pathways, reducing the yield and purity of the desired product.[2]
Q2: What are the visible signs of moisture contamination in my this compound reaction?
A2: Visual cues for moisture contamination can include:
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Fuming or smoking upon opening the reagent bottle, as the amine reacts with atmospheric moisture.
-
Formation of a precipitate or solid in the reaction mixture, which could be the ammonium salt.
-
Inconsistent reaction initiation or stalling of the reaction before completion.[3]
-
Discoloration of the reaction mixture.[4]
Q3: Can I use this compound that has been accidentally exposed to air?
A3: It is strongly discouraged. Exposure to atmospheric moisture can lead to the partial degradation of this compound, affecting its purity and reactivity. For best results and to ensure reproducibility, it is recommended to use a fresh bottle or a properly stored aliquot of the reagent.
Q4: How should I properly store this compound?
A4: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture. It is advisable to store it in a cool, dry place. For long-term storage, consider using a desiccator or a glove box.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in a reaction involving this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Recommendations:
| Potential Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere.[5] Use anhydrous solvents and ensure all other reagents are free from water. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.[6][7] |
| Degraded this compound | Use a fresh bottle of this compound or a recently prepared and properly stored aliquot. If the purity is questionable, consider purification by distillation under reduced pressure. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature and time. Some reactions may require heating to proceed at a reasonable rate, while others may need to be run at lower temperatures to prevent side reactions.[8] |
| Incorrect Stoichiometry | Accurately measure all reagents. An excess of one reagent may lead to the formation of byproducts.[2] |
| Product Loss During Work-up | Your product may be partially soluble in the aqueous layer during extraction.[3] Analyze the aqueous layer by TLC or LC-MS to confirm. If so, perform additional extractions with an appropriate organic solvent. |
Issue 2: Formation of Unexpected Side Products
The presence of moisture can lead to various side reactions.
Logical Relationship for Side Product Formation
Caption: Impact of moisture on side product formation.
Detailed Recommendations:
| Side Product Type | Potential Cause & Solution |
| Ammonium Salts | Cause: Reaction of this compound with water. Solution: Rigorously exclude water from the reaction by using inert atmosphere techniques and anhydrous reagents.[5][9] |
| Products from Hydrolysis | Cause: Water-mediated decomposition of starting materials, intermediates, or the final product.[4] Solution: Ensure anhydrous conditions throughout the reaction and work-up. If the product is known to be unstable to water, avoid aqueous work-ups if possible. |
| Byproducts from Catalyst Decomposition | Cause: Many catalysts, especially organometallic complexes, are sensitive to moisture.[8] Solution: Use anhydrous and degassed solvents. Handle catalysts under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for establishing an inert atmosphere in a reaction flask using a nitrogen or argon balloon, a common technique in many research labs.[7]
Experimental Workflow
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection for 1-Pyrrolidinamine Coupling Reactions
Welcome to the technical support center for optimizing catalyst selection in 1-Pyrrolidinamine (also known as N-aminopyrrolidine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for C-N cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for coupling this compound with aryl halides?
A1: The two most effective and widely used methods for the N-arylation of amines, including this compound, are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] Both methods have seen significant advancements, allowing for milder reaction conditions and broader substrate scope compared to traditional methods.[3] Nickel-catalyzed aminations are also emerging as a cost-effective alternative.[4]
Q2: Which catalyst system is generally preferred for the C-N coupling of this compound?
A2: Palladium-catalyzed systems, particularly those used in the Buchwald-Hartwig amination, are often the first choice due to their high efficiency, broad functional group tolerance, and well-understood catalytic cycles.[1][3] Bulky, electron-rich phosphine ligands are crucial for the success of these reactions.[5] However, copper-catalyzed Ullmann couplings can be advantageous due to the lower cost of copper and can sometimes be more effective for specific substrates, especially with the use of appropriate ligands like diamines or amino acids.[6][7]
Q3: What are the key parameters to consider when optimizing a this compound coupling reaction?
A3: The critical parameters for optimization include the choice of metal catalyst (Pd, Cu, or Ni), the ligand, the base, and the solvent. The interplay between these components is crucial for achieving high yields and selectivity. For instance, the choice of base is critical and can influence catalyst activity and side reactions.[8] Similarly, the ligand plays a vital role in stabilizing the metal center and facilitating the key steps of the catalytic cycle.[9]
Q4: Are there specific challenges associated with using this compound as a nucleophile in these coupling reactions?
A4: Yes, as a hydrazine derivative, this compound presents unique challenges. The presence of two adjacent nitrogen atoms can lead to the formation of inactive bidentate complexes with the metal catalyst. Additionally, the N-N bond can be susceptible to cleavage under certain reaction conditions. Over-arylation, leading to the formation of diarylated products, is another potential side reaction that needs to be controlled, often through judicious ligand selection.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium(0) active species is not being generated from the Pd(II) precatalyst, or the copper catalyst is oxidized.[9] 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrate combination, leading to slow reaction rates or catalyst decomposition.[10] 3. Suboptimal Base: The base may be too weak to deprotonate the amine or the catalyst-amine adduct, or too strong, leading to side reactions.[8] 4. Poor Solvent Choice: The solvent may not adequately solubilize the reactants or the catalyst, or it may coordinate too strongly to the metal center. | 1. Use a pre-activated Pd(0) source or add a reducing agent. For Ullmann couplings, use a fresh, high-purity copper(I) salt.[9] 2. Screen a variety of ligands. For Buchwald-Hartwig, try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). For Ullmann, consider diamine or amino acid-based ligands.[5][7] 3. Screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and is often dependent on the ligand and substrate.[8] 4. Toluene, dioxane, and DMF are common solvents. Ensure they are anhydrous. |
| Formation of Side Products (e.g., diarylation, hydrodehalogenation) | 1. Over-arylation: The N-arylated product is more reactive than this compound and reacts further with the aryl halide. 2. Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom. This can be caused by protic impurities or certain catalyst/ligand combinations.[9] 3. Ligand Arylation: The ligand itself can undergo N-arylation, leading to catalyst deactivation.[11] | 1. Use a less reactive catalyst system or adjust the stoichiometry of the reactants. The choice of ligand can significantly influence selectivity for mono-arylation.[11] 2. Use anhydrous solvents and reagents. Screen different ligands and bases. 3. Employ sterically hindered ligands to minimize their reaction with the aryl halide. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction. 2. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity.[12] | 1. Use a more robust ligand or a pre-catalyst that is more stable under the reaction conditions. Lowering the reaction temperature may also help. 2. Consider using a higher catalyst loading or a different catalyst system that is less prone to product inhibition. |
Data Presentation: Catalyst Performance in N-Arylation of Hydrazine Derivatives
While specific data for this compound is limited in the literature, the following table summarizes representative data for the palladium-catalyzed coupling of N-Boc-hydrazine with various aryl halides, which can serve as a starting point for optimizing reactions with this compound.[13]
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | L9 | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 4-Bromoanisole | L9 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 4-Chlorobenzonitrile | L9 | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 3-Bromopyridine | L9 | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 2-Bromotoluene | L9 | Cs₂CO₃ | Dioxane | 100 | 24 | 0 |
L9 = 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl[13]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig and Ullmann coupling reactions. Note: These protocols should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Aryl halide
-
This compound
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the aryl halide (1.0 equivalent) and the anhydrous solvent via syringe.
-
Stir the mixture for a few minutes, then add this compound (1.2 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound (Ullmann Condensation)
Materials:
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline or a diamine)
-
Aryl halide
-
This compound
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Ullmann condensation.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 1-Pyrrolidinamine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Pyrrolidinamine. Given that this compound lacks a strong ultraviolet (UV) chromophore, direct analysis presents challenges. Here, we compare a pre-column derivatization method followed by UV detection against a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD).
The validation of these analytical procedures is discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the methods are suitable for their intended purpose.[1][2][3]
Comparison of HPLC Methods
Two primary approaches are evaluated for the quantitative determination of this compound and its impurities:
-
Method A: Pre-column Derivatization with UV Detection. This method involves reacting this compound with a derivatizing agent to attach a UV-active molecule, enabling sensitive detection with a standard photodiode array (PDA) or UV detector. A similar strategy has been successfully employed for related compounds like 3-aminopyrrolidine.[4]
-
Method B: Direct Analysis via HILIC with Charged Aerosol Detection. This method separates the polar this compound directly on a HILIC column without derivatization. As the analyte is non-volatile, a universal detector like CAD, which is independent of the analyte's optical properties, is used for quantification.
The following tables summarize the proposed chromatographic conditions and the performance characteristics based on established validation parameters.[5][6][7]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Pre-column Derivatization RP-HPLC-UV | Method B: Direct Analysis HILIC-CAD |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | HILIC (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 10 mM Ammonium Formate in 95:5 Acetonitrile:WaterB: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 30% B to 90% B over 15 min | 100% A to 60% A over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV/PDA at 254 nm (post-derivatization) | Charged Aerosol Detector (CAD) |
| Injection Vol. | 10 µL | 5 µL |
| Derivatizing Agent | Dansyl Chloride | Not Applicable |
| Run Time | 20 minutes | 15 minutes |
Table 2: Comparison of Method Validation Performance
| Validation Parameter | Method A: Pre-column Derivatization RP-HPLC-UV | Method B: Direct Analysis HILIC-CAD | Acceptance Criteria (ICH) |
| Specificity | Baseline resolution from impurities and derivatizing agent | Baseline resolution from potential impurities | Method is specific |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Range | 0.1 - 1.5 µg/mL | 0.5 - 5.0 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| LOD | 0.03 µg/mL | 0.15 µg/mL | Signal-to-Noise ≥ 3:1 |
| LOQ | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | Unaffected by minor changes in flow rate, temp, pH | Unaffected by minor changes in flow rate, temp, mobile phase composition | %RSD ≤ 2.0% |
Experimental Protocols
A detailed methodology for the pre-column derivatization method is provided below.
Detailed Protocol for Method A: Pre-column Derivatization RP-HPLC-UV
1. Reagents and Materials:
-
This compound Reference Standard
-
Dansyl Chloride (Derivatizing Agent)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Sodium Bicarbonate
-
0.1 M Hydrochloric Acid
2. Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the Stock Standard to 10 mL with the 50:50 Acetonitrile/Water mixture.
3. Derivatization Procedure:
-
To 100 µL of the Working Standard solution in a clean vial, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9).
-
Add 200 µL of Dansyl Chloride solution (1.5 mg/mL in Acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
The resulting solution contains the derivatized this compound, ready for HPLC injection.
4. Sample Preparation:
-
Prepare the this compound sample to a target concentration of 10 µg/mL using the same diluent as the standard.
-
Derivatize 100 µL of the sample solution following the exact procedure described in step 3.
5. HPLC Analysis:
-
Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.
-
Run the analysis using the chromatographic conditions outlined in Table 1 for Method A.
-
The purity of the sample is calculated based on the peak area of the principal peak relative to the total area of all peaks, using an area normalization method.
6. Validation Parameters:
-
Specificity: Analyze blank samples, a derivatized standard, and a spiked sample containing known impurities (e.g., pyrrolidine, N-nitrosopyrrolidine).[7] Ensure the main peak is free from interference.
-
Linearity: Prepare a series of at least five concentrations of derivatized this compound across the specified range. Plot the peak area against concentration and determine the correlation coefficient (r²).[5]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[6]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD for all results.[7]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio of a series of diluted solutions.[5]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results.[5]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial planning to final approval, ensuring a robust and reliable analytical method.
Caption: HPLC Method Validation Workflow.
Conclusion
Both the pre-column derivatization and direct HILIC analysis methods offer viable pathways for determining the purity of this compound.
-
Method A (Derivatization) is highly sensitive and utilizes standard HPLC equipment (UV detector), making it widely accessible. However, it requires an additional sample preparation step that must be carefully controlled for reproducibility.
-
Method B (HILIC-CAD) offers a more straightforward, direct analysis, reducing sample preparation time and potential errors associated with the derivatization reaction. The drawback is the requirement for more specialized equipment (HILIC column and a CAD detector).
The choice of method will depend on the specific laboratory's equipment availability, desired sensitivity, and sample throughput needs. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data for quality control and regulatory submission.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
Comparative Analysis of GC-MS for the Identification of 1-Pyrrolidinamine Byproducts
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of byproducts in 1-Pyrrolidinamine. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its purity is critical, as byproducts can affect the efficacy, safety, and regulatory compliance of the final product.[2] Impurity profiling, therefore, is an essential aspect of quality control.[3] GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable candidate for analyzing this compound and its byproducts.[4] However, the analysis of polar amines like this compound by GC-MS can be challenging due to their tendency to exhibit poor peak shapes and interact with the GC system.[5] Derivatization is often necessary to improve their chromatographic behavior.[6] This guide compares the GC-MS technique, with and without derivatization, to other analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Byproducts in this compound Synthesis
The synthesis of pyrrolidine derivatives can result in various byproducts depending on the synthetic route. Common synthetic methods for pyrrolidines include reductive amination of dicarbonyl compounds and cycloaddition reactions.[7][8] Potential byproducts that may be present in this compound samples include unreacted starting materials, products of side reactions such as over-alkylation or incomplete cyclization, and degradation products.
Quantitative Comparison of Analytical Techniques
The following table summarizes the performance characteristics of GC-MS (with derivatization) and LC-MS/MS for the analysis of small amine compounds, providing a benchmark for what can be expected for the analysis of this compound byproducts.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 5–10 ng/mL | 1-5 pg (instrumental) |
| Limit of Quantification (LOQ) | 15-30 ng/mL | 5-15 pg (instrumental) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
Note: These values are representative and can vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.[9]
Experimental Protocols
This protocol describes the analysis of this compound byproducts using GC-MS following a silylation derivatization step. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to increase the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity.
a. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., anhydrous pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) to the vial.[5]
-
Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
LC-MS/MS is a powerful alternative for the analysis of polar and non-volatile compounds, often without the need for derivatization.[11][12]
a. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent system (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before analysis.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted byproducts.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. conquerscientific.com [conquerscientific.com]
A Comparative Analysis of 1-Pyrrolidinamine and Other Cyclic Amines in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the choice of a nitrogen-containing heterocycle can be pivotal to the success of a reaction, influencing yield, stereoselectivity, and reaction kinetics. This guide provides a detailed comparative study of 1-Pyrrolidinamine and other prevalent cyclic amines—namely pyrrolidine, piperidine, and morpholine—in various synthetic applications. The following sections present quantitative data from experimental studies, detailed reaction protocols, and visual representations of reaction pathways to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Condensation Reactions: A Quantitative Comparison
Cyclic amines are widely employed as catalysts in condensation reactions, such as the Knoevenagel condensation. Their efficacy is often dictated by their basicity and steric factors. Pyrrolidine, with a pKa of approximately 11.3, is a slightly stronger base than piperidine (pKa ≈ 11.1) and morpholine (pKa ≈ 8.4). This difference in basicity, along with the distinct ring conformations, can lead to significant variations in catalytic activity.
A study comparing the catalytic performance of pyrrolidine and piperidine in the Knoevenagel condensation between an aryl aldehyde and thiazolidine-2,4-dione (TZD) highlights these differences. The results demonstrate that pyrrolidine is a more efficient catalyst, achieving higher conversions with a lower catalyst loading compared to piperidine.[1][2][3]
Table 1: Comparison of Pyrrolidine and Piperidine in the Knoevenagel Condensation of p-Methoxybenzaldehyde and Thiazolidine-2,4-dione (TZD) [1][2][3]
| Catalyst | Catalyst Loading (eq.) | TZD Conversion (%) | Reaction Time (min) |
| Pyrrolidine | 0.5 | 100 | 480 |
| Pyrrolidine | 0.625 | 100 | 480 |
| Piperidine | 0.8 | 91.0 | 480 |
Table 2: Comparison of Pyrrolidine and Piperidine in the Knoevenagel Condensation of p-Nitrobenzaldehyde and Thiazolidine-2,4-dione (TZD) [3]
| Catalyst | Catalyst Loading (eq.) | TZD Conversion (%) | Reaction Time (min) |
| Pyrrolidine | 0.625 | Not specified | Not specified |
| Piperidine | 0.8 | Lower than pyrrolidine | Not specified |
Applications in the Synthesis of Bioactive Molecules
Cyclic amines are integral building blocks in the synthesis of a vast array of bioactive molecules and pharmaceuticals.[4] Their incorporation into molecular scaffolds can significantly impact pharmacological properties.
-
This compound: This amine is a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structure, featuring an N-amino group, allows for the formation of N-N bonds, which is a key step in the synthesis of certain nitrogen-containing heterocycles.[5]
-
Pyrrolidine: The pyrrolidine ring is a common motif in numerous natural products and synthetic drugs.[6] It is a key component in compounds such as the ACE inhibitor Captopril and the nootropic drug Piracetam. The synthesis of substituted pyrrolidines is a significant area of research, with various methods developed for their stereoselective construction.
-
Piperidine: The piperidine scaffold is another ubiquitous feature in pharmaceuticals, found in drugs like the antipsychotic Haloperidol and the opioid analgesic Fentanyl.[4] Numerous synthetic strategies have been developed for the construction of functionalized piperidine rings.
-
Morpholine: The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. It is present in drugs like the antibiotic Linezolid and the antidepressant Moclobemide.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions involving these cyclic amines.
Experimental Protocol 1: Knoevenagel Condensation Catalyzed by Pyrrolidine
This protocol describes the synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione using pyrrolidine as a catalyst.[1][2]
Materials:
-
Thiazolidine-2,4-dione (TZD) (4 mmol)
-
p-Methoxybenzaldehyde (4 mmol)
-
Pyrrolidine (0.625 eq., 2.5 mmol)
-
Ethanol (60 mL)
Procedure:
-
To a 125 mL round-bottom flask equipped with a condenser, add TZD (4 mmol), p-methoxybenzaldehyde (4 mmol), and ethanol (60 mL).
-
Heat the solution to boiling (approximately 78 °C).
-
Add pyrrolidine (0.625 eq.) to the boiling solution. This is considered time zero of the reaction.
-
Maintain the reaction mixture at reflux for 480 minutes.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC-UV.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by filtration and recrystallization.
Experimental Protocol 2: Synthesis of N-Aryl-Substituted Pyrrolidines via Reductive Amination
This protocol outlines a method for the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.2 eq)
-
[Cp*IrCl2]2 (0.5 mol%)
-
Formic acid (5.0 eq)
-
Deionized water
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-substituted pyrrolidine.
Reaction Pathways and Workflows
Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes. The following diagrams were generated using the DOT language.
Conclusion
The selection of a cyclic amine in a synthetic protocol can have a profound impact on the outcome of a reaction. Pyrrolidine often demonstrates superior catalytic activity in condensation reactions compared to piperidine, likely due to a combination of its slightly higher basicity and less sterically hindered nature.[1][2][3] this compound offers unique synthetic possibilities through the involvement of its N-amino group, while morpholine can be strategically employed to enhance the physicochemical properties of target molecules. The provided experimental data and protocols offer a valuable resource for chemists to guide their choice of cyclic amine and optimize their synthetic methodologies. Further direct comparative studies, particularly including this compound, would be beneficial to provide a more comprehensive understanding of its relative performance.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
A Comparative Guide to Analytical Methods for the Quantification of 1-Pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Pyrrolidinamine, a key building block in medicinal chemistry and a potential process-related impurity, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, the sample matrix, and the specific goals of the analysis.
While validated methods for the direct analysis of this compound are not extensively documented in publicly available literature, this guide leverages established methodologies for structurally similar short-chain primary amines and pyrrolidine derivatives to present a robust comparative framework. The experimental protocols and performance data provided herein are representative of what can be expected upon method validation.
Comparison of Key Analytical Techniques
Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level quantification of this compound. However, they differ fundamentally in their separation principles and sample requirements.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, a derivatization step is typically required to increase its volatility and improve chromatographic peak shape.[1][2] This chemical modification converts the primary amine into a less polar and more volatile derivative.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[3][4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred mode of separation for small, polar amines.[3]
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Diagram 1: Technique Selection for this compound Analysis
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of this compound, based on data from analogous compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for the quantification of this compound using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of this compound into a more volatile and less polar derivative prior to analysis. Acylation with an alkyl chloroformate is a common and effective derivatization strategy for primary amines.[1][5]
Experimental Workflow:
Diagram 2: GC-MS Experimental Workflow
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable buffer solution (e.g., sodium borate buffer, pH 9-10).[5]
-
-
Derivatization:
-
Extraction:
-
Add an extraction solvent such as hexane to the reaction mixture and vortex to extract the derivatized this compound into the organic layer.[5]
-
Carefully transfer the upper organic layer to a clean vial for analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of this compound without derivatization, offering a more streamlined workflow. A HILIC column is proposed for optimal retention of this polar analyte.[3]
Experimental Workflow:
Diagram 3: LC-MS/MS Experimental Workflow
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusion of a this compound standard. A hypothetical precursor ion would be [M+H]⁺ at m/z 87.1. Product ions would be identified and optimized for quantification and confirmation.
-
Conclusion
Both GC-MS with derivatization and direct LC-MS/MS analysis are powerful and reliable techniques for the quantification of this compound. The choice between these methods should be guided by the specific requirements of the analysis.
-
GC-MS is a cost-effective and robust technique, particularly suitable for routine quality control in less complex matrices where a derivatization step can be readily incorporated into the workflow.
-
LC-MS/MS offers higher sensitivity and specificity and is the preferred method for complex sample matrices, such as biological fluids, due to its ability to minimize matrix effects and eliminate the need for derivatization.[3] This results in a simpler and often faster sample preparation process.
Ultimately, the development and validation of a specific analytical method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the generation of accurate, reliable, and reproducible data for regulatory submissions and research and development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip [discover.phenomenex.com]
A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Pyrrolidinamine Derivatives
The accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, development, and quality control of chiral compounds such as 1-pyrrolidinamine derivatives, which are vital building blocks in the pharmaceutical industry.[1] The stereochemistry of these molecules is often directly linked to their pharmacological activity and selectivity.[1] This guide provides an objective comparison of the most prevalent analytical techniques for determining the ee of these derivatives, supported by experimental data and detailed methodologies.
The primary methods for ee determination can be broadly categorized into chromatographic and spectroscopic techniques.[2] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), physically separate the enantiomers for individual quantification.[2] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), typically rely on creating a diastereomeric environment to induce a measurable difference between the enantiomers without physical separation.[2][3]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including required accuracy, sample complexity, analysis time, and available instrumentation.[2][4] The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating/Derivatizing Agents | Circular Dichroism (CD) Spectroscopy |
| Principle | Direct separation on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[2][5] | Separation of volatile (often derivatized) enantiomers on a chiral capillary column.[1][5] | Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.[2][4] | In-situ formation of diastereomeric complexes, leading to distinct, quantifiable signals for each enantiomer.[3][5] | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6][7] |
| Sample Preparation | Minimal for direct methods (dissolution in mobile phase).[5] Derivatization required for indirect methods.[2][8] | Derivatization is often required to increase volatility and improve separation.[1][5] | Minimal, typically dissolution in a compatible solvent.[9] | Simple mixing of the analyte with a chiral solvating or derivatizing agent in an NMR tube.[5][10] | Can involve derivatization or formation of a chiral complex to induce a CD signal.[6][7] |
| Analysis Time | Typically 10-30 minutes per sample.[5] | Varies, can be longer than SFC but comparable to HPLC. | Fast analysis times, often under 10 minutes.[4][11] | Very rapid, an NMR spectrum can be obtained in under 5 minutes.[3] | Extremely fast, suitable for high-throughput screening (HTS).[12][13] |
| Advantages | High resolution and accuracy, well-established, versatile.[4] | High efficiency and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1] | "Green" technique with reduced solvent consumption, high speed, and efficiency.[4][11] | Rapid analysis, no physical separation needed, small sample amount.[3][10] | Very high speed, low sample consumption, amenable to HTS.[7][12] |
| Disadvantages | Longer analysis times and higher solvent consumption compared to SFC.[4] | Limited to thermally stable and volatile compounds; derivatization can be time-consuming.[5] | Higher initial instrument cost. | Lower sensitivity and accuracy compared to chromatographic methods for trace impurities. | Not universally applicable; requires a chromophore near the stereocenter; can have lower accuracy (±5% error reported in some cases).[3][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method
This method involves pre-column derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1]
-
Derivatization:
-
Prepare a solution of the chiral this compound derivative in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and a mild base (e.g., triethylamine).[14]
-
Heat the mixture (e.g., at 65°C for one hour) to ensure complete reaction.[14]
-
Cool the sample to room temperature and quench the reaction if necessary (e.g., by adding 1M HCl).[14]
-
Dilute the final solution with the mobile phase diluent before injection.[14]
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A standard achiral column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5µm).[14]
-
Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.3% triethylamine, pH adjusted to 6.0 with o-phosphoric acid) and acetonitrile (e.g., 78:22 v/v).[14]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 254 nm).[8]
-
-
Calculation of Enantiomeric Excess: The % ee is calculated from the peak areas of the two resulting diastereomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[1]
Chiral Gas Chromatography (GC) - Direct Method
This protocol is adapted for the direct analysis of chiral amines on a chiral stationary phase, often requiring derivatization to improve volatility and peak shape.[1]
-
Derivatization (if necessary):
-
Dissolve the this compound sample in an aprotic solvent (e.g., diethyl ether).
-
Add a derivatizing agent, such as trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to react with the amine functionality.
-
Quench the reaction and extract the derivatized product.[1]
-
-
Instrumentation:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Column: A chiral capillary column (e.g., based on a derivatized cyclodextrin like β-cyclodextrin).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injection Mode: Split injection.[1]
-
Temperature Program: An optimized temperature ramp is crucial to ensure the separation of the enantiomers. For example, start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Detector: FID or MS.[1]
-
-
Calculation of Enantiomeric Excess: The % ee is calculated from the peak areas of the two enantiomers using the same formula as in the HPLC method.[1]
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method provides a rapid determination of ee without chromatography by using a chiral solvating agent to induce different chemical shifts for the two enantiomers.[10]
-
Sample Preparation:
-
In a standard NMR tube, dissolve a precise amount of the this compound derivative (e.g., 0.0125–0.2 mmol) in a deuterated solvent (e.g., 0.6 mL of chloroform-d).[10]
-
Add a molar equivalent of a suitable Chiral Solvating Agent (CSA), such as (S)-BINOL or a derivative.[10]
-
Shake the NMR tube for approximately 30 seconds to ensure complex formation.[10]
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Record a standard proton (¹H) NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two resolved peaks.
-
Calculate the % ee based on the integration values: _ee = [ (Int_major - Int_minor) / (Int_major + Int_minor) ] * 100.[10] A calibration curve plotting observed ee vs. true ee can improve accuracy.[3]
-
Visualized Workflow
The following diagram illustrates a generalized workflow for the determination of enantiomeric excess in chiral this compound derivatives, highlighting the key decision points and analytical pathways.
Caption: General workflow for enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Biological Activity of 1-Pyrrolidinamine Derivatives and Other Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the exploration of diverse chemical scaffolds to identify structures with potent and selective biological activity. Among these, the 1-pyrrolidinamine moiety has emerged as a promising pharmacophore in medicinal chemistry. This guide provides a comparative analysis of the biological activity of this compound derivatives against other well-established heterocyclic scaffolds, namely quinoline and benzimidazole derivatives.
While direct head-to-head comparative studies are limited in the available scientific literature, this document compiles and presents preclinical in vitro data from various studies to offer a broader perspective on the potential of each scaffold in anticancer and antimicrobial research. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for the key assays cited and visualizations of relevant biological pathways.
Comparative Analysis of Anticancer Activity
The development of novel cytotoxic agents is a cornerstone of cancer research. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound, quinoline, and benzimidazole derivatives against several human cancer cell lines. Lower IC50 values are indicative of greater potency.
Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | A549 (Lung) | 9.54 | [1] |
| 1b | MCF-7 (Breast) | >200 | [1] |
| 1c | HepG2 (Liver) | >200 | [1] |
| 2a | MDA-MB-231 (Breast) | ~2 | [2] |
| 2b | MDA-MB-231 (Breast) | ~2 | [2] |
Table 2: Anticancer Activity (IC50 in µM) of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | MCF-7 (Breast) | 0.33 - 4.87 | [3] |
| 3b | K-562 (Leukemia) | Not specified | [4] |
| 3c | HeLa (Cervical) | Not specified | [4] |
| 4a | Full NCI 60 Panel | GI50 0.33 - 4.87 | [3] |
Table 3: Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | Not Specified | Not Specified | [5] |
| 5b | Not Specified | Not Specified | [5] |
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The following tables present the Minimum Inhibitory Concentration (MIC) values for this compound, quinoline, and benzimidazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 4: Antimicrobial Activity (MIC in µg/mL) of this compound and Related Pyrrolidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6a | S. pyogenes (Gram +) | >6.25 | [6] |
| 6b | E. coli (Gram -) | >6.25 | [6] |
| 6c | P. mirabilis (Gram -) | >6.25 | [6] |
Table 5: Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a | Various Pathogens | 6.25 - 100 | [3] |
Table 6: Antimicrobial Activity (MIC in µg/mL) of Benzimidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8a | S. aureus (Gram +) | 7.81 - 125 | [7] |
| 8b | E. coli (Gram -) | 15.62 - 125 | [7] |
| 8c | P. aeruginosa (Gram -) | 31.25 - >125 | [7] |
| 8d | K. pneumoniae (Gram -) | 7.81 - 125 | [7] |
| 8e | A. niger (Fungus) | 31.25 - >125 | [7] |
| 8f | A. fumigatus (Fungus) | 7.81 - 125 | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (this compound, quinoline, or benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds (this compound, quinoline, or benzimidazole derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer or nephelometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in a shaking incubator.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
Many anticancer agents, including derivatives of the scaffolds discussed, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism often implicated.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to N-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
N-aminopyrrolidine is a valuable building block in medicinal chemistry and drug discovery, prized for its role as a versatile scaffold in the synthesis of a wide array of biologically active compounds. Its unique structural properties, including aqueous solubility and metabolic stability, make it a sought-after component in the design of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to N-aminopyrrolidine, offering a detailed examination of their methodologies, quantitative performance, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The two primary methods for the synthesis of N-aminopyrrolidine are the reduction of N-nitrosopyrrolidine and the reaction of 1,4-dihalobutanes with hydrazine. Both methods have demonstrated high yields, and the choice between them may depend on factors such as the availability of starting materials, reaction conditions, and scalability.
| Parameter | Route 1: Reduction of N-Nitrosopyrrolidine | Route 2: Reaction of 1,4-Dichlorobutane with Hydrazine |
| Starting Materials | N-Nitrosopyrrolidine, Zinc Powder, Ammonium Chloride, Carbon Dioxide | 1,4-Dichlorobutane, Hydrazine Hydrate, Sodium Hydroxide |
| Solvent | Water | Methanol |
| Reaction Temperature | 35°C | 70-75°C |
| Reaction Time | 1.5 hours | ~5 hours (2 hours addition, 3 hours reflux) |
| Reported Yield | 92%[1] | Up to 98%[2] |
| Key Advantages | High yield, "Green chemistry" approach using water as a solvent.[1] | Excellent yield, straightforward procedure. |
| Key Considerations | Requires handling of a potentially carcinogenic N-nitroso compound. Requires an autoclave.[1] | Requires careful control of pH.[2] |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes to N-aminopyrrolidine, highlighting the key transformations.
Caption: Comparative schematic of two synthetic routes to N-aminopyrrolidine.
Experimental Protocols
Route 1: Reduction of N-Nitrosopyrrolidine
This method, adapted from a 2018 publication in Chemistry of Heterocyclic Compounds, employs a zinc-mediated reduction of N-nitrosopyrrolidine in an aqueous medium under a carbon dioxide atmosphere.[1]
Materials:
-
N-nitrosopyrrolidine (1.0 mol)
-
Deionized water (250 ml)
-
Ammonium chloride (NH4Cl, 5.35 g, 0.1 mol)
-
Zinc powder (163 g, 2.5 mol)
-
Carbon dioxide (CO2)
Equipment:
-
1-liter autoclave equipped with a CO2 ventilation device, gas flow meter, and barometer
-
1-liter three-neck round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A solution of N-nitrosopyrrolidine (1.0 mol) in deionized water (250 ml) is placed into the 1-liter autoclave.
-
Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.
-
The system is charged with carbon dioxide at a flow rate of 30 l/h.
-
After stirring for 20 minutes, the mixture is heated to 35°C.
-
Zinc powder (163 g, 2.5 mol) is added in portions of 16.3 g every 6 minutes.
-
The pressure in the closed system is maintained at 0.2 MPa and the temperature at 35°C.
-
After the addition of all the zinc (approximately 1 hour), the reaction mixture is stirred at 35°C for an additional 0.5 hours.
-
The resulting zinc carbonate is filtered off and washed with deionized water (150 ml).
-
The filtrate is transferred to a 1-liter three-neck round-bottom flask, and the water is removed under reduced pressure.
-
The crude product is purified by vacuum distillation at an internal temperature of 60-135 °C to afford N-aminopyrrolidine.[1]
Route 2: Reaction of 1,4-Dichlorobutane with Hydrazine Hydrate
This protocol is based on a patented process and involves the cyclization of 1,4-dichlorobutane with hydrazine hydrate in methanol.[2]
Materials:
-
1,4-Dichlorobutane (e.g., 30 g, 0.24 mol)
-
80% Hydrazine hydrate (e.g., 75 g, 1.2 mol)
-
Methanol (75 g)
-
48% aqueous solution of sodium hydroxide (as needed to maintain pH)
Equipment:
-
Reaction vessel with a reflux condenser and dropping funnel
-
pH meter or indicator paper
-
Fractional distillation apparatus
Procedure:
-
A mixture of 80% hydrazine hydrate (75 g, 1.2 mol) and methanol (75 g) is prepared in the reaction vessel.
-
The mixture is heated to and maintained at a temperature of 70 to 75°C.
-
1,4-dichlorobutane is added dropwise to the heated mixture over a period of two hours.
-
During the addition, the pH of the reaction mixture is monitored. A 48% aqueous solution of sodium hydroxide is added dropwise as needed to maintain the pH at 8 or higher.
-
After the addition of 1,4-dichlorobutane is complete, the mixture is allowed to react under reflux for an additional three hours.
-
Upon completion of the reaction, the resulting mixture is subjected to fractional distillation to isolate and purify the N-aminopyrrolidine. In one example, this procedure yielded 20 g (98%) of N-aminopyrrolidine.[2]
Logical Workflow for Method Selection
The choice of synthetic route will depend on various factors specific to the research or production environment. The following diagram outlines a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route to N-aminopyrrolidine.
References
Cross-Validation of Analytical Techniques for 1-Pyrrolidinamine Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 1-Pyrrolidinamine, a key building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of final drug products.[1] Its unique heterocyclic structure demands a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, complete with experimental protocols and supporting data to aid researchers in method selection and cross-validation.
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment.[2] This is particularly crucial in regulated environments to ensure data integrity and support regulatory compliance.[2][3]
Key Analytical Techniques at a Glance
A thorough analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Gas Chromatography (GC) | Chemical Purity, Residual Solvents | High resolution for volatile compounds; can be coupled with Mass Spectrometry (MS) for definitive identification. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity, Assay, Impurities | High accuracy and precision; versatile for a wide range of analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Identification | Provides detailed information on molecular structure.[4] |
| Mass Spectrometry (MS) | Molecular Weight, Structural Information | Confirms molecular weight and provides fragmentation patterns for structural elucidation.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Provides a characteristic fingerprint of the molecule's functional groups. |
Quantitative Performance Data
The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical performance data for the analysis of this compound and related compounds.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 20 - 80 µg/mL[5] | 0.125 - 12 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999[5] | > 0.998[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.1 µg/mL[5] | 0.081 µg/L[6] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | 0.3 µg/mL[5] | 10 µg/g[7] |
| Accuracy (% Recovery) | 98 - 102% | 99.2 - 100.5%[5] | 98 - 111%[6] |
| Precision (% RSD) | < 2% | < 2% | < 15%[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.
Gas Chromatography (GC-FID) for Purity Determination
This protocol is a general method for the purity analysis of volatile amines and can be adapted for this compound.[4]
-
Instrumentation: Agilent GC/FID 7890 or equivalent.[4]
-
Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[4]
-
Inlet Temperature: 270 °C.[4]
-
Detector Temperature: 280 °C.[4]
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, hold at 320 °C.[4]
-
Injection: 1 µL, split injection.[4]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[4]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
This method can be adapted for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250mm, 5µm).[8]
-
Mobile Phase: A mixture of a suitable buffer (e.g., dihydrogen orthophosphate) and acetonitrile (e.g., 70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 221 nm (may need optimization for this compound).[8]
-
Column Temperature: 32 °C.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilutions can be made to fall within the linear range of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: Bruker DRX 500 Avance (¹H, 500.13 MHz and ¹³C, 125.77 MHz) spectrometer or equivalent.[9]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).[9]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
GC-MS (for volatile compounds):
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Instrumentation: FTIR Spectrometer.[11]
-
Sample Preparation (KBr Pellet Method):
-
Acquisition Parameters:
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable results, providing a high degree of confidence in the analytical data. The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for this compound characterization.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dea.gov [dea.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Pyrrolidinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Pyrrolidinamine analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from recent studies and presented to facilitate the understanding and development of this versatile chemical scaffold in drug discovery.
Comparative Biological Activities of this compound Analogs
The following tables summarize the quantitative data for this compound analogs against different biological targets, including N-Acylethanolamine Acid Amidase (NAAA), Stimulation-2 (ST2), Dopamine D2/D3 receptors, and Aminoglycoside 6'-N-Acetyltransferase Type Ib [AAC(6')-Ib].
Table 1: NAAA Inhibitory Activity of this compound Analogs [1][2][3][4][5]
| Compound ID | Modifications | IC50 (µM) | Selectivity vs. FAAH |
| 1a | Unsubstituted terminal phenyl | >100 | - |
| 1b | Unsubstituted terminal phenyl | 4.6 ± 0.4 | - |
| 1f | 2-Fluoro substitution on terminal phenyl | 4.8 ± 0.5 | - |
| 1o | 2-Fluoro substitution on terminal phenyl | 4.5 ± 0.4 | - |
| 3j | 3-Phenoxy substitution on terminal phenyl | 2.5 ± 0.3 | >40-fold |
| 3k | 3-(4-Fluorophenoxy) substitution on terminal phenyl | 1.8 ± 0.2 | >55-fold |
| 4a | Flexible linker | 1.1 ± 0.1 | - |
| 4g (E93) | Rigid 4-phenylcinnamoyl group | 0.5 ± 0.1 | >200-fold |
| Atractylodin | Natural product | 2.81 ± 0.51 | - |
| AM9053 | Isothiocyanate-based | 0.0364 | - |
| F96 | Potent inhibitor reference | 0.1403 | - |
Table 2: ST2 Inhibitory Activity of 1-(Furan-2-ylmethyl)pyrrolidine Analogs [6][7]
| Compound ID | Modifications | IC50 (µM) - AlphaLISA | IC50 (µM) - HEK-Blue™ |
| iST2-1 | Lead compound | 46.65 | - |
| 3c | p-Dimethylaminophenyl on B ring | - | 19.60 |
| 14e | Di-substitution on A ring | 6 | - |
| 14f | Di-substitution on A ring | 6 | - |
| 19 | Optimized nitrophenyl group | ~7-10 | ~7-10 |
| 23 | Optimized nitrophenyl group | ~7-10 | ~7-10 |
| 31 | Optimized nitrophenyl group | ~7-10 | ~7-10 |
| 33 | Optimized nitrophenyl group | ~7-10 | ~7-10 |
Table 3: Dopamine D2/D3 Receptor Binding Affinity of Eticlopride-Based Analogs [8][9][10][11][12]
| Compound ID | Modifications | D2R Ki (nM) | D3R Ki (nM) | D3R/D2R Selectivity |
| 7 | N-benzyl | - | - | - |
| 11 | SP from aripiprazole | 25.3 | 6.97 | 3.6 |
| 33 | O-alkylated, N-H | 1.77 | 0.436 | 4.1 |
| 34 | O-alkylated, N-propyl | 2.57 | 0.444 | 5.8 |
| 46 | N-nor, Indole-2-carboxamide SP | 2.54 | 0.797 | 3.2 |
| 47 | N-nor, Benzofuran-2-carboxamide SP | 2.29 | 0.493 | 4.6 |
| 48 | N-ethyl, Indole-2-carboxamide SP | <2 | <2 | ~1 |
| 49 | N-ethyl, Benzofuran-2-carboxamide SP | <2 | <2 | ~1 |
Table 4: AAC(6')-Ib Inhibitory Activity of Pyrrolidine Pentamine Analogs [13][14][15][16][17]
| Compound ID | Modifications | Inhibition of Amikacin Acetylation |
| 2637.001 | Lead compound: S-phenyl (R1, R4), S-hydroxymethyl (R3), 3-phenylbutyl (R5) | Potent |
| 2700.001 | Analog of 2637.001 | High |
| 2700.003 | Analog of 2637.001 | High |
| Analogs with R1 modifications | Altered S-phenyl or distance to scaffold | Reduced |
| Analogs with R2 stereochemistry modifications | Altered stereochemistry | Critical for activity |
| Analogs with R3 modifications | Altered S-hydroxymethyl or stereochemistry | Required for full activity |
| Analogs with R4 stereochemistry modifications | Altered S-phenyl stereochemistry | Essential for activity |
| Analogs with R5 modifications | Phenyl replaced by aliphatic groups | Tolerated |
| Truncated scaffold analogs | Removal of parts of the pyrrolidine pentamine scaffold | Inactive |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1 N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorogenic Method)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAAA.
-
Materials:
-
Recombinant human NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution to each well.
-
Measurement: Immediately begin kinetic reading of fluorescence intensity over a period of 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2.2 AlphaLISA ST2/IL-33 Binding Assay
This protocol describes a no-wash immunoassay to measure the inhibition of the ST2 and IL-33 interaction.
-
Materials:
-
AlphaLISA Human IL-33 Detection Kit (containing Streptavidin Donor beads, Acceptor beads, Biotinylated Antibody, and Analyte)
-
Recombinant human ST2/IL-1 R4 protein
-
Recombinant human IL-33
-
Assay buffer: AlphaLISA Immunoassay Buffer
-
Test compounds
-
384-well white OptiPlate™
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of ST2 and IL-33 in assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the test compound, recombinant ST2, and recombinant IL-33.
-
Incubation: Incubate the mixture for 60 minutes at room temperature to allow for binding and inhibition.
-
Addition of Beads: Add the AlphaLISA Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Reading: Read the plate on an EnVision® or a similar plate reader capable of AlphaScreen® or AlphaLISA® detection.
-
Data Analysis: The IC50 values are calculated from a dose-response curve of the percentage of inhibition versus the compound concentration.
-
2.3 Dopamine D2 Receptor Radioligand Binding Assay
This protocol details a competition binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using [3H]-spiperone.
-
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-spiperone (radioligand)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Non-specific binding determinant: (+)-Butaclamol (10 µM)
-
Test compounds
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add [3H]-spiperone at a final concentration close to its Kd value (e.g., 0.2 nM). For non-specific binding control wells, add (+)-butaclamol.
-
Incubation: Incubate the plates at room temperature for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined using non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.4 Aminoglycoside 6'-N-Acetyltransferase Type Ib [AAC(6')-Ib] Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of AAC(6')-Ib activity.
-
Materials:
-
Purified AAC(6')-Ib enzyme
-
Assay buffer: 20 mM Tris-HCl, pH 7.5
-
Acetyl-CoA (substrate)
-
Kanamycin A (aminoglycoside substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DTNB, acetyl-CoA, kanamycin A, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Enzyme Addition: Initiate the reaction by adding the purified AAC(6')-Ib enzyme.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes. The absorbance increase is due to the reaction of the free coenzyme A (released upon acetylation) with DTNB to produce 2-nitro-5-thiobenzoate.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The percent inhibition is determined by comparing the initial velocities in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves.
-
Visualization of Pathways and Workflows
3.1 Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 Receptor signaling and its inhibition by a this compound analog.
3.2 Experimental Workflow for NAAA Inhibition Assay
Caption: Step-by-step workflow for the NAAA fluorogenic inhibition assay.
3.3 Logical Relationship in SAR of NAAA Inhibitors
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 4. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 11. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′- N -acetyltransferase type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase type Ib [AAC(6′)-Ib] Identified by In-Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.calstate.edu [scholarworks.calstate.edu]
Developing a Robust LC-MS/MS Method for the Quantification of 1-Pyrrolidinamine in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1-Pyrrolidinamine
Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method.
| Property | Value/Prediction | Implication for LC-MS/MS Method Development |
| Molecular Weight | 86.14 g/mol | Suitable for standard mass spectrometry instrumentation. |
| Predicted XLogP3 | -0.6 | Indicates the molecule is polar, suggesting challenges with retention on traditional reversed-phase chromatography columns. |
| Predicted pKa | Basic (amine group) | The molecule will be positively charged at acidic to neutral pH, making it suitable for positive ion electrospray ionization (ESI+). This also influences the choice of sample preparation and chromatographic conditions. |
Comparison of Sample Preparation Techniques
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte. The choice of technique will impact recovery, matrix effects, throughput, and cost.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. | Simple, fast, and inexpensive.[1][2] | Non-selective, leading to significant matrix effects from co-extracted components like phospholipids.[1] May result in lower sensitivity. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Cleaner extracts than PPT, reducing matrix effects. Can provide some analyte concentration. | Can be more time-consuming and require larger volumes of organic solvents. Optimization of solvent and pH is necessary. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[1][2] Highly selective and allows for significant analyte concentration. | More complex, time-consuming, and expensive than PPT and LLE. Method development can be more involved. |
Comparison of Chromatographic Strategies
Given the polar nature of this compound, achieving adequate retention and separation from matrix components is a key challenge.
| Chromatographic Mode | Principle | Advantages | Disadvantages |
| Reversed-Phase (RP) Chromatography | Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase. | Robust and widely used. | Poor retention of polar compounds like this compound, which may elute in the void volume with matrix interferences.[3] |
| RP with Ion-Pairing Agents | An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on an RP column. | Can improve retention of polar, charged analytes on RP columns. | Ion-pairing agents can cause ion suppression in the mass spectrometer and contaminate the LC-MS system. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent. | Excellent retention and separation of polar compounds.[4][5][6][7][8] The high organic content of the mobile phase can enhance ESI efficiency and sensitivity.[4][6][7] | Can have longer column equilibration times and may be more susceptible to matrix effects if not properly optimized. |
Experimental Workflow and Protocols
The following section details a hypothetical, best-practice experimental protocol for the quantification of this compound in human plasma. This protocol is a starting point and will require optimization and validation for your specific application.
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents
-
Analytes: this compound analytical standard, stable isotope-labeled internal standard (e.g., this compound-d4).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrix: Blank human plasma.
2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50:50 acetonitrile:water) to each tube (except for blank matrix samples).
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex mix each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
3. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., Amide, Silica), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 50% B over 3 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of this compound and its deuterated internal standard. |
4. Method Validation The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery and Matrix Effect
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Stability (bench-top, freeze-thaw, long-term)
Quantitative Data Summary (Hypothetical Validation Data)
The following table presents a hypothetical summary of expected performance data for a validated LC-MS/MS method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8.1% to 9.5% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| LLOQ | - | 0.5 ng/mL |
This guide provides a comprehensive starting point for the development of a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological matrices. The choice of sample preparation and chromatographic conditions should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and available instrumentation. Rigorous method validation is essential to ensure the generation of high-quality, reproducible data for pharmacokinetic, toxicokinetic, or other research applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromtech.com [chromtech.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
A Comparative Purity Assessment of Synthesized 1-Pyrrolidinamine Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a synthesized batch of 1-Pyrrolidinamine against a certified reference standard. The purity of chemical reagents is paramount in research and drug development to ensure reproducible and reliable results. This document outlines the key analytical methodologies for purity assessment, presents comparative experimental data, and offers detailed protocols for implementation.
Introduction to this compound and Purity Assessment
This compound (CAS No: 16596-41-1) is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its purity is critical as impurities can lead to unwanted side reactions, affect biological activity, and compromise the integrity of research data. This guide compares a laboratory-synthesized batch of this compound with a high-purity (>99.5%) reference standard to highlight the importance of rigorous analytical characterization. Common synthetic routes, such as the reduction of N-nitrosopyrrolidine, can introduce specific impurities that must be identified and quantified.[3]
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity evaluation.[4][5] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for quantitative purity analysis, capable of separating the main compound from non-volatile impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis and purification processes.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural confirmation of the target compound and can be used to identify and quantify impurities with unique signals.[6][9] Quantitative NMR (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte.[10][11]
Comparative Data Summary
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the reference standard.
Table 1: Purity Comparison by HPLC and GC-MS
| Analyte | Method | Purity (Area %) - Synthesized | Purity (Area %) - Reference Standard |
| This compound | HPLC | 98.7% | >99.8% |
| This compound | GC-MS | 98.9% | >99.9% |
Table 2: Impurity Profile by GC-MS
| Impurity Identified | Retention Time (min) | Abundance in Synthesized Sample (Area %) | Abundance in Reference Standard |
| N-Nitrosopyrrolidine | 8.54 | 0.45% | Not Detected |
| Pyrrolidine | 4.21 | 0.21% | Not Detected |
| Residual Solvent (Water) | - | 0.3% (by Karl Fischer) | <0.05% (by Karl Fischer) |
| Unknown Impurity 1 | 9.12 | 0.13% | Not Detected |
Table 3: ¹H NMR Spectral Data Comparison
| Proton Assignment | Chemical Shift (δ) - Synthesized | Chemical Shift (δ) - Reference Standard | Comments |
| -CH₂- (Pyrrolidine) | 1.80 (m, 4H) | 1.80 (m, 4H) | Identical chemical shift and multiplicity. |
| -CH₂-N- (Pyrrolidine) | 2.85 (t, 4H) | 2.85 (t, 4H) | Identical chemical shift and multiplicity. |
| -NH₂ | 3.25 (s, 2H) | 3.25 (s, 2H) | Identical chemical shift. |
| Impurity Signals | 3.55 (t), 4.15 (t) | Not Detected | Signals corresponding to N-Nitrosopyrrolidine observed in synthesized sample. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between synthesis and analysis.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Relationship between impurity sources and analytical detection methods.
Detailed Experimental Protocols
-
Objective: To determine the purity of this compound and quantify non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 5% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Objective: To identify and quantify volatile impurities and residual solvents.
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Samples are diluted in methanol to a concentration of approximately 1 mg/mL.
-
Objective: To confirm the chemical structure and identify impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H acquisition parameters.
-
Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure. The presence of unexpected signals indicates impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration would be added.[10]
Conclusion
The comparative analysis demonstrates that while the synthesized this compound is of relatively high purity (98.7%), it contains detectable levels of the starting material (N-Nitrosopyrrolidine), a byproduct (Pyrrolidine), and residual water. The reference standard, on the other hand, shows a purity of >99.8% with no detectable impurities under the same analytical conditions. This underscores the necessity of employing a suite of orthogonal analytical techniques—HPLC, GC-MS, and NMR—for the comprehensive characterization and purity validation of synthesized compounds. For professionals in research and drug development, such rigorous quality control is indispensable for ensuring the validity and reproducibility of their work.
References
- 1. This compound [drugfuture.com]
- 2. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 3. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 1-Pyrrolidinamine Reactions: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 1-pyrrolidinamine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and pharmaceutical intermediates. The choice of catalyst is paramount in achieving desired reactivity, selectivity, and efficiency. This guide provides an objective comparison of the efficacy of different catalyst types—organocatalysts, transition metal catalysts, and biocatalysts—for key reactions involving this compound and its derivatives. Experimental data is presented to support the comparison, along with detailed methodologies for reproducible research.
Data Presentation: A Quantitative Comparison of Catalyst Performance
The efficacy of various catalysts is summarized below for three key transformations: Asymmetric Michael Addition, N-Arylation, and N-Alkylation. These reactions highlight the diverse applications of this compound chemistry and the relative strengths of different catalytic approaches.
| Reaction Type | Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Asymmetric Michael Addition | Organocatalyst | (S)-Pyrrolidine-thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 7 | 95-99 | dr (syn:anti) = 78:22, ee (syn) = 68% |
| Asymmetric Michael Addition | Organocatalyst | Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | ee = 30%[1] |
| N-Arylation | Transition Metal | Pd(TFA)₂ | N-thio-pivaloyl-pyrrolidine | Phenylboronic acid | t-AmylOH | 100 | 4 | >95 | Mono-arylation >20:1 |
| N-Alkylation | Transition Metal | [Ru(L1a)(PPh₃)Cl₂] | Aniline | Benzyl alcohol | Toluene | 120 | 24 | 99 | N/A |
| Biocatalytic C-H Amination | Biocatalyst | P411-PYS-5149 | 5-Azidopentylbenzene | N/A | M9-N buffer (pH 7.4) | RT | 12-16 | 74 | er = 98:2 |
Mandatory Visualization
Experimental Workflow for a Catalyzed this compound Reaction
Caption: Generalized workflow for catalyzed this compound reactions.
Signaling Pathway: Organocatalytic Asymmetric Michael Addition
Caption: Catalytic cycle of an organocatalyzed Michael addition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are intended to serve as a guide for researchers to reproduce and build upon these findings.
Organocatalyzed Asymmetric Michael Addition
This protocol is a representative procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral pyrrolidine-based organocatalyst.
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 equiv)
-
Ketone (e.g., Cyclohexanone, 10.0 equiv)
-
(S)-Pyrrolidine-thiourea catalyst (0.1 equiv, 10 mol%)
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the (S)-Pyrrolidine-thiourea catalyst (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
Add the ketone (10.0 mmol) to the reaction vial.
-
Add the nitroalkene (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 7-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the N-arylation of a pyrrolidine derivative with an arylboronic acid, a common method for forming C-N bonds.[2]
Materials:
-
N-protected Pyrrolidine (e.g., N-thio-pivaloyl-pyrrolidine, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 2.0 equiv)
-
Pd(TFA)₂ (0.1 equiv, 10 mol%)
-
1,4-Benzoquinone (BQ) (2.0 equiv)
-
KHCO₃ (2.0 equiv)
-
t-AmylOH
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add the N-protected pyrrolidine (0.2 mmol), arylboronic acid (0.4 mmol), Pd(TFA)₂ (0.02 mmol), 1,4-BQ (0.4 mmol), and KHCO₃ (0.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add t-AmylOH (4.0 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Biocatalytic Intramolecular C-H Amination
This protocol describes a representative enzymatic reaction for the synthesis of a chiral pyrrolidine derivative through intramolecular C-H amination.[3][4]
Materials:
-
Azide substrate (e.g., 5-azidopentylbenzene, 10 mM)
-
E. coli whole cells expressing the engineered cytochrome P411 variant (e.g., P411-PYS-5149)
-
M9-N buffer (pH 7.4)
-
Anaerobic environment (e.g., glovebox)
Procedure:
-
In an anaerobic environment, prepare a suspension of E. coli cells expressing the P411 enzyme in M9-N buffer to an optical density at 600 nm (OD₆₀₀) of 30.
-
Add the azide substrate to the cell suspension to a final concentration of 10 mM.
-
Seal the reaction vessel and incubate at room temperature with gentle agitation for 12-16 hours.
-
Monitor the conversion of the substrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Pyrrolidinamine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Pyrrolidinamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care, consulting the specific Safety Data Sheet (SDS) for detailed handling instructions. This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2]. Inhalation may lead to corrosive injuries to the respiratory tract[1][2].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles or a face shield must be worn.[3]
-
Lab Coat: A standard lab coat is necessary to protect clothing and skin.[3]
Handling and Storage of Waste:
-
Store this compound waste in tightly closed, compatible containers.[3][4]
-
Ensure containers are clearly labeled as "Hazardous Waste: this compound" and include the chemical formula (C₄H₁₀N₂)[4].
-
Store waste containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible substances such as strong oxidizing agents and acids[3].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a pure form, a solution, or mixed with other reagents.
-
Segregate as Hazardous Waste: Do not mix this compound waste with non-hazardous waste streams. It must be segregated as a hazardous chemical waste[4]. Keeping amine waste separate from other chemical wastes is crucial to prevent hazardous reactions[3].
Step 2: Containerization and Labeling
-
Use a Dedicated Container: Collect this compound waste in a designated, compatible container. Plastic containers are often preferred for chemical waste[4].
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also indicate the hazards (e.g., Corrosive).
Step 3: On-Site Accumulation
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[5].
-
Spill Preparedness: Maintain a spill kit with appropriate absorbent materials and neutralizing agents readily available. Ensure all personnel are trained in spill response procedures[3].
Step 4: Professional Disposal
-
Contact EHS or a Licensed Contractor: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[3][4]. These entities are equipped to handle and dispose of chemical wastes in an environmentally sound and compliant manner[3].
-
Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations[3].
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound or other amine wastes in drains or sewers, as they can be harmful to aquatic life and interfere with wastewater treatment processes[3][4].
-
Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough cleaning and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies[4].
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for sewer disposal) are not universally defined and are subject to local and institutional regulations. For instance, some guidelines suggest that very dilute aqueous solutions of certain chemicals (less than 1 mg/L) may be eligible for sanitary sewer disposal after neutralization, but this is not a general rule and may not apply to this compound[6]. Therefore, it is crucial to consult your institution's specific waste disposal policies.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Disposal Method | Licensed Hazardous Waste Contractor | [3][4] |
| Sewer Disposal | Not Recommended | [3][4] |
Experimental Protocols for Treatment
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide general procedures. Always consult your institution's specific Environmental Health and Safety (EHS) policies and local regulations to ensure full compliance.
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Pyrrolidinamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 1-Pyrrolidinamine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. It is classified as a substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[2][3][4][5] The vapor can form explosive mixtures with air.[4] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and impact/splash resistant. A face shield (minimum 8 inches) must be worn in conjunction with goggles.[6][7] |
| Skin/Body | Flame-retardant, antistatic protective clothing | A complete suit protecting against chemical splashes is necessary.[4][6] |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Utilize proper glove removal technique to avoid skin contact.[6][8] |
| Respiratory | Air-purifying respirator | A NIOSH (US) or EN 149 (EU) approved respirator with appropriate cartridges (e.g., Type ABEK) is required, especially where vapors may be generated.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.
2.1. Preparation
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Ignition Sources: Ensure the work area is free of open flames, sparks, hot surfaces, and other potential ignition sources.[4][5][10] Use explosion-proof electrical and ventilating equipment.[4][5]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[4][5] Use only non-sparking tools.[4][5]
-
Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible and in good working order.[8]
-
PPE Donning: Put on all required PPE as specified in Table 1 before entering the handling area.
2.2. Handling and Use
-
Container Handling: Keep the this compound container tightly closed when not in use.[4][6] Handle and store under an inert gas atmosphere.[4][6]
-
Substance Transfer: When transferring the substance, do so carefully to avoid splashes and the generation of aerosols or vapors.[4][9]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands and face thoroughly after handling.[4][8]
-
Contamination: Immediately change any clothing that becomes contaminated.[4]
2.3. Spill Management
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.[4]
-
Ventilation and Ignition: Ensure adequate ventilation and remove all ignition sources.[6]
-
Containment: Cover drains to prevent the substance from entering them.[4][10] Contain the spill using a liquid-absorbent and neutralizing material (e.g., Chemizorb® OH⁻).[4]
-
Cleanup: Collect the absorbed material and place it in a suitable, labeled container for disposal.[4] Clean the affected area thoroughly.[4]
2.4. Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in designated, sealed, and properly labeled waste containers.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[10] Do not release into the environment.[4][8]
Experimental Workflow Diagram
The following diagram illustrates the logical sequence of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C4H10N2 | CID 27946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
